Product packaging for 3,4,5,6,6-Pentamethylhept-3-en-2-one(Cat. No.:CAS No. 86115-11-9)

3,4,5,6,6-Pentamethylhept-3-en-2-one

Cat. No.: B1621747
CAS No.: 86115-11-9
M. Wt: 182.3 g/mol
InChI Key: IXIYWQIFBRZMNR-UHFFFAOYSA-N
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Description

3,4,5,6,6-Pentamethylhept-3-en-2-one is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B1621747 3,4,5,6,6-Pentamethylhept-3-en-2-one CAS No. 86115-11-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86115-11-9

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

IUPAC Name

3,4,5,6,6-pentamethylhept-3-en-2-one

InChI

InChI=1S/C12H22O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h10H,1-7H3

InChI Key

IXIYWQIFBRZMNR-UHFFFAOYSA-N

SMILES

CC(C(=C(C)C(=O)C)C)C(C)(C)C

Canonical SMILES

CC(C(=C(C)C(=O)C)C)C(C)(C)C

Other CAS No.

81786-73-4
86115-11-9

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of 3,4,5,6,6-Pentamethylhept-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of 3,4,5,6,6-pentamethylhept-3-en-2-one, a C12H22O aliphatic ketone utilized primarily as a fragrance ingredient. It exists mainly as a mixture of (E) and (Z) stereoisomers. This guide details its physicochemical properties, spectroscopic data, and relevant experimental protocols for its synthesis and analysis. Furthermore, it addresses the compound's known biological effects, particularly dermal sensitization, and outlines the safety and regulatory landscape. The information is intended to support research, development, and safety assessment activities involving this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is characterized by a woody and floral odor profile.[3] The compound is lipophilic, as indicated by its high logP value, and has low solubility in water.[1][4] It is, however, soluble in alcohols and other organic solvents.[1][3]

The physicochemical data for this compound and its isomers are summarized in the tables below. It is important to note that some reported values are estimated and may vary between different isomers and commercial mixtures.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₂O[3][5][6]
Molecular Weight 182.30 g/mol [3][5][6]
CAS Number 86115-11-9 (isomer mixture)[3][6], 81786-73-4 ((Z)-isomer)[5], 81786-74-5 ((E)-isomer)[7]N/A
Appearance Colorless to pale yellow clear liquid[1][2]
Boiling Point 213 °C to 247 °C (estimated) at 760 mmHg[1][3]
Density 0.838–0.839 g/cm³ (predicted)[4]
Vapor Pressure 0.028 - 0.064 mmHg @ 25 °C (estimated)[1][2]
Flash Point 85.65 °C to 99.90 °C (estimated)[1][3]
logP (o/w) 3.67 - 3.77 (estimated)[1][2][3]
Auto-ignition Temperature 308 °C at 1,013 hPa[8]

Table 2: Solubility Data

SolventSolubility (g/L) @ 25 °C (estimated)Source
Water2.44 - 14.27[1][3]
Ethanol562.09[3]
Methanol472.41[3]
Isopropanol739.58[3]
Acetone891.15[3]
Acetonitrile (B52724)931.53[3]
Toluene720.53[3]
Tetrahydrofuran (THF)2268.27[3]

Spectroscopic Profile

The structure of this compound, featuring a conjugated enone system, gives rise to characteristic spectroscopic signals.[9]

Table 3: Key Spectroscopic Data

TechniqueKey Signals and InterpretationSource
Infrared (IR) Strong absorption at ~1705 cm⁻¹ (C=O stretch) and ~1640 cm⁻¹ (C=C stretch)[4]
Nuclear Magnetic Resonance (NMR) Distinct signals at δ ~2.58 ppm (C3 vinyl proton) and δ ~1.32 ppm (methyl groups)[4]
Mass Spectrometry (MS) Predicted collision cross-section (CCS) of 146.8 Ų for the [M+H]⁺ adduct[4]

Experimental Protocols

Synthesis: Aldol (B89426) Condensation

The primary industrial synthesis of this compound involves an aldol condensation reaction.[4]

  • Reactants : Pinacolone (B1678379) (3,3-dimethyl-2-butanone) and isoamylene derivatives.[4]

  • Catalyst : A base, such as potassium tert-butoxide, is used to promote the deprotonation of pinacolone.[4]

  • Mechanism : The deprotonated pinacolone acts as a nucleophile, attacking the carbonyl carbon of the isoamylene derivative. This forms an extended carbon skeleton, which then undergoes dehydration to yield the final enone product. The reaction typically produces a mixture of isomers, including the (E) and (Z) isomers of this compound, as well as 3,5,6,6-tetramethyl-4-methyleneheptan-2-one.[4]

G Synthesis Workflow Reactants Pinacolone + Isoamylene Derivative Condensation Aldol Condensation Reactants->Condensation Base Potassium tert-butoxide Base->Condensation Catalyst ReactionMass Crude Reaction Mass (Isomer Mixture) Condensation->ReactionMass Distillation Preparative Distillation (130-135°C, 80 mmHg) ReactionMass->Distillation Purification Purified High-Purity Fractions (>95%) Distillation->Purified

Caption: Synthesis and purification workflow for this compound.

Purification and Isomer Separation
  • Preparative Distillation : High-purity fractions (>95%) of the isomeric mixture can be isolated from the crude reaction mass by distillation at reduced pressure (e.g., 130–135°C at 80 mmHg).[4]

  • High-Performance Liquid Chromatography (HPLC) : For analytical and preparative separation of the stereoisomers, reverse-phase HPLC is effective.[4][9]

    • Column : A Newcrom R1 HPLC column is suitable for resolving the isomers.[4][9]

    • Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water.[4][9] Phosphoric acid may be added, or for mass spectrometry (MS) compatible applications, formic acid can be used as a substitute.[9] This method allows for baseline separation of the stereoisomers and is scalable for pharmacokinetic studies or isolating impurities.[9]

Biological Activity and Safety Information

The primary application of this compound is in the fragrance industry, where it is marketed under trade names like Koavone®.[4][9] Its main documented biological effect is as a skin sensitizer.

  • GHS Classification : The compound is classified with a warning for H317 (May cause an allergic skin reaction) and H411 (Toxic to aquatic life with long lasting effects).[6][8]

  • Regulatory Status : The International Fragrance Association (IFRA) has set standards for the maximum acceptable concentration of this material in various consumer products to mitigate the risk of dermal sensitization.[10]

  • Toxicity : It is considered toxic to aquatic life, with an EC50 of 21 mg/l for algae.[8] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT).[8]

G Safety Assessment Logic Compound This compound HazardID Hazard Identification (e.g., GHS Classification) Compound->HazardID Dermal Dermal Sensitization (H317) HazardID->Dermal Aquatic Aquatic Toxicity (H411) HazardID->Aquatic RiskAssess Risk Assessment (Exposure Scenarios) Dermal->RiskAssess Aquatic->RiskAssess IFRA IFRA Standards (Concentration Limits) RiskAssess->IFRA

Caption: Logical workflow for the safety and hazard assessment of the compound.

Stability and Handling

  • Stability : The compound is stable under normal conditions.[8]

  • Incompatibilities : It is advised to avoid contact with strong acids, alkalis, or oxidizing agents.[8]

  • Conditions to Avoid : Direct sources of heat and ignition sources should be avoided.[8][11]

  • Handling : Standard laboratory safety protocols should be followed, including wearing protective gloves and eye protection.[11] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[11]

  • Fire Fighting : In case of fire, carbon dioxide, dry chemical, or foam are suitable extinguishing media. A direct water jet may be ineffective.[8][11]

Conclusion

This compound is a well-characterized fragrance ingredient with established physicochemical properties. While it has a favorable woody-floral scent profile, its potential for skin sensitization and aquatic toxicity necessitates careful handling and adherence to regulatory guidelines established by bodies such as IFRA. The provided data on its synthesis, purification, and spectroscopic characteristics offer a solid foundation for researchers and professionals in the fields of chemistry, toxicology, and product development.

References

An In-depth Technical Guide to the Synthesis of (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one, known commercially as Koavone or Woody Amylene, is a significant fragrance ingredient prized for its distinctive woody and floral aroma. This technical guide provides a comprehensive overview of the primary synthetic pathway for this highly substituted α,β-unsaturated ketone. The core of the synthesis involves the Friedel-Crafts acylation of diisoamylene, a complex mixture of branched C10 alkenes. This document details the probable reaction mechanism, outlines a detailed experimental protocol based on analogous reactions, and presents the physicochemical and spectroscopic data of the target molecule in structured tables. Furthermore, logical diagrams generated using Graphviz are provided to illustrate the synthetic workflow and the isomeric complexity of the precursor.

Introduction

(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one is a C12 ketone that has found widespread application in the fragrance industry. Its unique olfactory profile, characterized by woody, floral, and amber notes with violet nuances, makes it a valuable component in a variety of consumer products, including perfumes, soaps, and shampoos. The molecule's structure, featuring a tetrasubstituted double bond in conjugation with a ketone, presents interesting challenges and considerations in its chemical synthesis, particularly concerning stereoselectivity. This guide aims to consolidate the available information on its synthesis to serve as a valuable resource for researchers in organic synthesis and fragrance chemistry.

Primary Synthetic Pathway: Acylation of Diisoamylene

The most direct and industrially relevant method for the synthesis of 3,4,5,6,6-pentamethylhept-3-en-2-one is the acylation of diisoamylene.[1] This reaction falls under the category of Friedel-Crafts acylation of an alkene.

The Precursor: Diisoamylene

Diisoamylene is not a single compound but a mixture of C10H20 isomers. It is produced through the dimerization of isoamylene (typically a mixture of 2-methyl-2-butene (B146552) and 2-methyl-1-butene) under acidic catalysis. The resulting isomeric mixture consists of various branched decenes. The exact composition of diisoamylene can vary depending on the dimerization conditions, which in turn can influence the isomeric distribution of the final ketone product.

dot

Diisoamylene_Formation cluster_reactants Isoamylene Isomers 2-methyl-2-butene 2-methyl-2-butene Acid Catalyst Acid Catalyst 2-methyl-2-butene->Acid Catalyst 2-methyl-1-butene 2-methyl-1-butene 2-methyl-1-butene->Acid Catalyst Diisoamylene (Isomer Mixture) Diisoamylene (Isomer Mixture) Acid Catalyst->Diisoamylene (Isomer Mixture) Dimerization Acylation_Pathway Diisoamylene Diisoamylene Pentamethylheptenone Isomers Pentamethylheptenone Isomers Diisoamylene->Pentamethylheptenone Isomers Acetic Anhydride / Acetyl Chloride Acetic Anhydride / Acetyl Chloride Acetic Anhydride / Acetyl Chloride->Pentamethylheptenone Isomers Acylation BF3 Etherate BF3 Etherate BF3 Etherate->Pentamethylheptenone Isomers Catalyst Separation / Purification Separation / Purification Pentamethylheptenone Isomers->Separation / Purification (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one Separation / Purification->(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one

References

Spectroscopic Profile of 3,4,5,6,6-Pentamethylhept-3-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the fragrance ingredient 3,4,5,6,6-pentamethylhept-3-en-2-one, a compound known in the industry as Koavone. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Molecular Structure and Properties

This compound is an α,β-unsaturated ketone with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol .[1] The structure features a heptenone backbone with five methyl group substituents, leading to the existence of (E) and (Z) stereoisomers. This compound is primarily utilized in the fragrance industry for its woody and floral scent profile.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that a complete, publicly available, and fully assigned experimental dataset for this specific compound is limited. The data presented here is a composite of information from various sources and typical values for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
~2.1-2.3s3HH-1 (CH₃-C=O)
~1.8-2.0s3HCH₃ at C-3
~1.6-1.8m1HH-5
~1.5-1.7s3HCH₃ at C-4
~0.9-1.1d3HCH₃ at C-5
~0.8-1.0s9H(CH₃)₃ at C-6

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment (Proposed)
~198-202C-2 (C=O)
~155-160C-4
~125-130C-3
~45-50C-5
~35-40C-6
~28-32(CH₃)₃C at C-6
~25-30CH₃ at C-1
~20-25CH₃ at C-3
~15-20CH₃ at C-4
~10-15CH₃ at C-5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As an α,β-unsaturated ketone, this compound exhibits characteristic absorption bands.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretch (alkane)
~1670-1690StrongC=O stretch (conjugated ketone)
~1620-1640MediumC=C stretch (alkene)
~1465MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of the (Z)-isomer of this compound is publicly available.

Table 4: Mass Spectrometry Data for (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one

m/zRelative Intensity (%)Proposed Fragment
182~10[M]⁺ (Molecular Ion)
125~100[M - C₄H₉]⁺ (Loss of tert-butyl radical)
83~40[C₆H₁₁]⁺
57~55[C₄H₉]⁺ (tert-butyl cation)
43~30[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a typical spectral width of 0-12 ppm is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 0-220 ppm is common, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation of the components.

  • MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization). The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

  • Data Analysis: Analyze the resulting mass spectra of the chromatographic peaks to determine the molecular weight and fragmentation patterns of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Analysis cluster_Methods Spectroscopic Methods cluster_Data Obtained Data cluster_Interpretation Data Interpretation Compound This compound NMR NMR Spectroscopy Compound->NMR Analysis IR IR Spectroscopy Compound->IR Analysis MS Mass Spectrometry Compound->MS Analysis NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure_Elucidation Structural Elucidation (Connectivity, Functional Groups) NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Purity_Analysis Purity and Isomer Analysis MS_Data->Purity_Analysis

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Koavone for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Koavone: A Unique Heptenone Derivative in Olfactory Science

Koavone is a synthetic aroma chemical prized in the fragrance industry for its complex and multifaceted scent profile. Primarily utilized in fine fragrances, cosmetics, soaps, and other scented products, it imparts a distinctive woody and floral character with nuances of amber and violet.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and available toxicological data for Koavone, tailored for an audience of researchers, scientists, and professionals in drug development who may encounter this molecule.

Chemical Structure and IUPAC Name

Koavone is a complex mixture of isomers, with the primary component being the (Z)-isomer.[3]

  • IUPAC Name: (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one[4]

  • Chemical Formula: C₁₂H₂₂O

  • CAS Number: 81786-73-4 (for the (Z)-isomer)[4]

  • Molecular Weight: 182.30 g/mol [5][6]

Chemical Structure of (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one:

Quantitative Data Summary

The following table summarizes the key physicochemical and toxicological data available for Koavone. This information is crucial for understanding its behavior in various formulations and its safety profile.

PropertyValueReference(s)
Physical Properties
AppearanceColorless to pale yellow liquid[3]
Purity≥ 90% (sum of 5 isomers)[3]
Boiling Point200 °C[3]
Melting Point-25 °C[3]
Density0.87 g/cm³[3]
Vapor Pressure15 Pa[3]
Flash Point86 °C[2]
logP (Octanol/Water)4.4[3]
Toxicological Data
Acute Oral Toxicity (Rat)LD50 = 6,100 mg/kg; LD50 = 2,400 mg/kg[7]
Acute Dermal Toxicity (Rabbit)LD50 > 5,000 mg/kg[7]
Eye Irritation (Rabbit)Mild eye irritation (undiluted, 24 h)[7]
Skin SensitizationMay cause an allergic skin reaction (H317)[1][3][7]
Aquatic ToxicityToxic to aquatic life with long lasting effects (H411)[1][3][7]

Experimental Protocols

Detailed experimental protocols for the synthesis of Koavone are proprietary to its manufacturer, International Flavors & Fragrances (IFF), and are not publicly available. The synthesis of complex unsaturated ketones such as Koavone typically involves multi-step organic chemistry reactions, potentially including aldol (B89426) condensations, Grignard reactions, or other carbon-carbon bond-forming strategies, followed by purification to achieve the desired isomeric ratio.

Similarly, specific, detailed protocols for the toxicological and safety studies summarized above are not available in the public domain. However, these studies are generally conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

Biological Activity and Signaling Pathways

There is a notable absence of publicly available research on the biological activity of Koavone outside of its application as a fragrance ingredient. No studies have been identified that investigate its potential effects on specific signaling pathways or its utility in a drug development context. Its primary known biological interaction is the potential to cause skin sensitization in susceptible individuals.[7]

Logical Workflow for Fragrance Material Safety Assessment

While a specific signaling pathway for Koavone is not documented, the following diagram illustrates a generalized workflow for the safety assessment of a new fragrance ingredient. This logical process is essential for ensuring the safe use of such materials in consumer products.

Fragrance_Safety_Assessment cluster_preclinical Pre-clinical Evaluation cluster_clinical Clinical Evaluation cluster_risk_assessment Risk Assessment and Management A Chemical Identification and Characterization B In Silico Toxicology Prediction A->B J Hazard Characterization A->J C In Vitro Testing (e.g., Genotoxicity, Skin Sensitization) B->C D Acute Toxicity Studies (Oral, Dermal, Inhalation) C->D G Skin Sensitization (e.g., LLNA) C->G E Repeated Dose Toxicity Studies D->E F Dermal and Eye Irritation/Corrosion D->F E->J F->J H Human Repeat Insult Patch Test (HRIPT) G->H G->J H->J I Exposure Assessment K Risk Characterization I->K J->K L Establishment of Safe Use Levels (e.g., IFRA Standards) K->L

References

A Technical Guide to the Stereoisomers of 3,4,5,6,6-Pentamethylhept-3-en-2-one: Properties, Analysis, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,4,5,6,6-Pentamethylhept-3-en-2-one is an α,β-unsaturated ketone primarily utilized as a synthetic fragrance ingredient. Its molecular structure contains two stereogenic elements: a chiral center at the C5 position and a C3=C4 double bond, giving rise to a total of four possible stereoisomers. While commercially available as an isomeric mixture, the distinct biological and physical properties of each individual stereoisomer remain largely uncharacterized in public literature. This technical guide provides a comprehensive overview of the theoretical stereochemistry of this compound, summarizes its known physicochemical properties, and presents generalized experimental protocols for the synthesis, separation, and characterization of its stereoisomers. Furthermore, we explore its potential biological activities from a drug development perspective, focusing on the reactivity of the α,β-unsaturated ketone moiety.

Molecular Structure and Stereochemistry

This compound possesses a heptenone backbone with a specific substitution pattern that results in significant stereochemical complexity. The IUPAC name defines a seven-carbon chain with a ketone at C2, a double bond between C3 and C4, and five methyl groups at positions 3, 4, 5, 6, and 6.

The key structural features leading to stereoisomerism are:

  • A Chiral Center: The carbon atom at position 5 (C5) is attached to four different groups: a hydrogen atom, a methyl group, a tert-butyl group, and the unsaturated ketone portion of the molecule. This makes C5 a chiral center, capable of existing in either the (R) or (S) configuration.

  • Geometric Isomerism: The double bond between C3 and C4 is substituted with different groups on each carbon. C3 is bonded to a methyl group and an acetyl group. C4 is bonded to a methyl group and a 3,3-dimethyl-2-butyl group. This allows for geometric isomerism, resulting in (E) and (Z) configurations.

Consequently, there are 2 x 2 = 4 possible stereoisomers for this molecule:

  • (3E, 5R)-3,4,5,6,6-Pentamethylhept-3-en-2-one

  • (3E, 5S)-3,4,5,6,6-Pentamethylhept-3-en-2-one

  • (3Z, 5R)-3,4,5,6,6-Pentamethylhept-3-en-2-one

  • (3Z, 5S)-3,4,5,6,6-Pentamethylhept-3-en-2-one

The relationships between these isomers are critical. The (E,R) and (E,S) isomers are enantiomers of each other, as are the (Z,R) and (Z,S) isomers. Any other pairing, such as (E,R) and (Z,R), are diastereomers.

stereoisomers cluster_E (E)-Diastereomers cluster_Z (Z)-Diastereomers ER (3E, 5R) ES (3E, 5S) ER->ES Enantiomers ZR (3Z, 5R) ER->ZR Diastereomers ZS (3Z, 5S) ER->ZS Diastereomers ES->ZR Diastereomers ES->ZS Diastereomers ZR->ZS Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Physicochemical Properties

The compound is known commercially as a mixture of isomers under CAS number 86115-11-9, with specific isomers also having unique identifiers.[1][2] It is primarily used in the fragrance industry for its woody and floral notes.[1][3] Quantitative data is sparse and often refers to the isomeric mixture or a specific E/Z isomer without specifying the chirality.

PropertyValueSource(s)
Identifiers
Molecular FormulaC₁₂H₂₂O[1][2]
Molecular Weight182.30 g/mol [2][4]
CAS Number (Isomer Mix)86115-11-9[1][2][3]
CAS Number ((E)-isomer)81786-74-5[3][4][5]
CAS Number ((Z)-isomer)81786-73-4[3][5][6]
Physical Properties
AppearanceColorless to pale yellow liquid
Boiling Point (est.)246-247 °C @ 760 mmHg
Vapor Pressure (est.)0.028 mmHg @ 25 °C
Water Solubility (est.)14.27 mg/L @ 25 °C
Computational Data
XLogP3-AA3.7[1][2][4]

Experimental Protocols

Synthesis

The industrial synthesis likely involves a base-catalyzed aldol (B89426) condensation between pinacolone (B1678379) (3,3-dimethyl-2-butanone) and a suitable ketone or aldehyde, followed by dehydration to form the α,β-unsaturated system.[7][8] This typically yields a mixture of isomers.[7] A stereoselective synthesis would require more advanced asymmetric methodologies.

Separation and Purification of Stereoisomers

Achieving separation of all four stereoisomers requires a multi-step chromatographic approach, as enantiomers have identical physical properties under achiral conditions, while diastereomers do not.[9][10]

Protocol for Stereoisomer Separation:

  • Objective: To separate the mixture of four stereoisomers into four pure compounds.

  • Materials:

    • Isomeric mixture of this compound.

    • HPLC-grade solvents (e.g., hexane, isopropanol, acetonitrile, water).

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

    • Standard normal-phase silica (B1680970) gel HPLC column.

    • Chiral stationary phase (CSP) HPLC column (e.g., polysaccharide-based, such as CHIRALPAK™ series).[11]

  • Methodology:

    • Step 1: Diastereomer Separation:

      • Dissolve the crude isomeric mixture in a minimal amount of the initial mobile phase (e.g., 99:1 Hexane:Isopropanol).

      • Using a standard silica HPLC column, perform a separation using an isocratic mobile phase. The difference in polarity between the (E) and (Z) diastereomers should allow for their separation.[12]

      • Monitor the elution at a suitable wavelength (e.g., 220-250 nm) for the π-π* transition of the conjugated system.

      • Collect the two separated peaks. Peak 1 will contain a racemic mixture of the first pair of diastereomers (e.g., (E)-enantiomers), and Peak 2 will contain a racemic mixture of the second pair (e.g., (Z)-enantiomers).

    • Step 2: Enantiomer Separation (Resolution):

      • Take the collected fraction for the first pair of diastereomers (e.g., the (E)-racemate).

      • Concentrate the sample and redissolve in the mobile phase appropriate for the chiral column.

      • Inject the sample onto a chiral HPLC column.

      • Develop a mobile phase (e.g., Hexane/Isopropanol mixture) that provides baseline separation of the two enantiomers.[11]

      • Collect the two resulting peaks separately. These are the pure (3E, 5R) and (3E, 5S) isomers.

      • Repeat Step 2 for the second collected fraction (e.g., the (Z)-racemate) to isolate the pure (3Z, 5R) and (3Z, 5S) isomers.

  • Verification: The purity of each isolated isomer should be confirmed by re-injecting it onto both the chiral and achiral columns.

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Characterization synthesis Aldol Condensation (e.g., Pinacolone + Reagent) mixture Isomeric Mixture (4 Stereoisomers) synthesis->mixture hplc1 Normal Phase HPLC (Diastereomer Separation) mixture->hplc1 racemateE Racemic (E)-Isomers hplc1->racemateE racemateZ Racemic (Z)-Isomers hplc1->racemateZ hplc2 Chiral HPLC (Enantiomer Resolution) racemateE->hplc2 hplc3 Chiral HPLC (Enantiomer Resolution) racemateZ->hplc3 pureER (E,R) Isomer hplc2->pureER pureES (E,S) Isomer hplc2->pureES pureZR (Z,R) Isomer hplc3->pureZR pureZS (Z,S) Isomer hplc3->pureZS

Figure 2: Experimental workflow for the separation and isolation of stereoisomers.
Structural Characterization

Protocol for NMR Spectroscopic Analysis:

  • Objective: To confirm the relative configuration (E/Z) and structure of the isolated isomers.

  • Instrument: NMR Spectrometer (≥400 MHz).

  • Methodology:

    • Acquire standard 1D ¹H and ¹³C NMR spectra for each isolated isomer. Protons alpha to the carbonyl group are expected to appear deshielded (δ 2.1–2.6 ppm), while the carbonyl carbon should appear in the δ 190–220 ppm range.[13]

    • To determine the E/Z geometry, perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment.

    • For the (E)-isomer, a NOE correlation is expected between the protons of the C4-methyl group and the proton on C5.

    • For the (Z)-isomer, a NOE correlation should be observed between the protons of the C4-methyl group and the protons of the C3-methyl group.

    • Note: Enantiomers will produce identical NMR spectra under achiral conditions.[14][15]

Protocol for Chiroptical Analysis:

  • Objective: To distinguish between the separated enantiomers.

  • Instrument: Circular Dichroism (CD) Spectrometer.

  • Methodology:

    • Prepare solutions of each enantiomeric pair (e.g., (E,R) and (E,S)) in a suitable solvent (e.g., methanol) at the same concentration.

    • Acquire CD spectra over the appropriate UV range (e.g., 200-400 nm) to encompass the electronic transitions of the chromophore.

    • Enantiomers will produce mirror-image CD spectra. The (R)-enantiomer will show a Cotton effect that is equal in magnitude but opposite in sign to the (S)-enantiomer.

Potential Biological Activity and Signaling Pathways

While this compound is used as a fragrance, its core chemical structure—an α,β-unsaturated ketone—is a well-known "Michael acceptor."[16] This functional group is an electrophile that can react with nucleophiles, such as the thiol group of cysteine residues in proteins. This reactivity is a cornerstone of many covalent inhibitor drugs but can also be a source of toxicity.[16]

One of the most studied signaling pathways modulated by such electrophiles is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

  • Mechanism: Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, which targets it for degradation.

  • Activation by Electrophiles: Electrophilic compounds, like α,β-unsaturated ketones, can covalently modify specific cysteine sensors on Keap1. This modification prevents Keap1 from targeting Nrf2 for degradation.

  • Cellular Response: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes and detoxification proteins.

Although no specific research links this compound to this pathway, its structure makes it a plausible candidate for investigation in this context. The different stereoisomers could exhibit varied reactivity and binding affinity for Keap1, making stereochemical analysis crucial for any potential therapeutic application.[17]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound α,β-Unsaturated Ketone (e.g., Pentamethylheptenone) Keap1 Keap1 Compound->Keap1 Covalent Modification of Cysteine Sensors Nrf2_nuc Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Binds Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Transcription of Protective Genes ARE->Genes Activates

Figure 3: The Keap1-Nrf2 pathway, a potential target for α,β-unsaturated ketones.

References

Olfactory Profile and Odor Description of Woody Amylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Woody amylene is a synthetic fragrance ingredient prized for its complex and powerful olfactory profile. It is a key component in a wide array of fragrance formulations, contributing significant warmth, depth, and diffusion. This technical guide provides an in-depth analysis of the olfactory characteristics, physicochemical properties, and applications of woody amylene, with a focus on the data relevant to researchers, scientists, and professionals in drug development who may encounter this molecule in various contexts, including formulation and sensory analysis.

Chemical Identity and Isomerism

Woody amylene is the common name for a mixture of isomers of 3,4,5,6,6-Pentamethylhept-3-en-2-one . The specific isomeric composition can vary, which may influence the final olfactory profile. The most commercially prominent isomer is (Z)-woody amylene, also known by its trade name, Koavone®.

The presence of a carbon-carbon double bond and chiral centers gives rise to several stereoisomers, each potentially possessing a unique odor profile. While the (Z)-isomer is the most well-characterized, the olfactory properties of other isomers are less documented in publicly available literature.

Olfactory Profile

The odor of woody amylene is multifaceted and is consistently described as having a dominant woody character, complemented by a range of nuanced secondary notes. It is recognized for its high diffusiveness and significant power, making it an impactful material in fragrance compositions.[1]

Primary Olfactory Descriptors:
  • Woody : The core of its scent profile, providing a warm and dry foundation.

  • Floral : Often described as having violet and orris-like facets.[2][3]

  • Amber : Contributes a rich, resinous, and warm character, and is effectively used to enhance amber notes in fragrances.[1][4]

  • Balsamic : Adds a sweet, resinous complexity.[5][6]

  • Pine : A fresh, coniferous note that can become more pronounced at higher concentrations.[5][6]

Secondary Olfactory Nuances:
  • At high concentrations, an aldehydic, pine needle oil effect can be perceived.[1][4]

  • It is also described as having a toffee-like and ionone-like character.[7]

  • Some sources compare its odor to being "somewhere between n-methyl alpha ionone (B8125255) and isomethyl-alpha-ionone, with pronounced orris facets and an additional woody-ambery character."[2][7]

The following diagram illustrates the relationship between the primary odor descriptors of woody amylene.

Woody Amylene Woody Amylene Woody Woody Woody Amylene->Woody Floral (Violet, Orris) Floral (Violet, Orris) Woody Amylene->Floral (Violet, Orris) Amber Amber Woody Amylene->Amber Balsamic Balsamic Woody Amylene->Balsamic Pine Pine Woody Amylene->Pine Aldehydic/Pine Needle (High Conc.) Aldehydic/Pine Needle (High Conc.) Woody Amylene->Aldehydic/Pine Needle (High Conc.)

Primary olfactory descriptors of woody amylene.

Physicochemical Properties

A summary of the key physicochemical properties of woody amylene is presented in the table below. These properties are crucial for formulation development, stability testing, and safety assessments.

PropertyValueReference(s)
Chemical Name This compound (and isomers)[1]
CAS Number 81786-73-4 ((Z)-isomer); 81786-74-5 ((E)-isomer); 81786-75-6; 86115-11-9[1]
Molecular Formula C₁₂H₂₂O[1]
Molecular Weight 182.3 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Specific Gravity 0.861 - 0.870 @ 25°C[2][4]
Refractive Index 1.453 - 1.461 @ 20°C[2][4]
Flash Point 86 °C (186 °F)[1][4]
Vapor Pressure 0.111524 mmHg @ 23°C[1]
Substantivity on Blotter 12 hours[1]
Recommended Use Level Up to 30% in fragrance concentrate[1][4]

Experimental Protocols

Detailed experimental protocols for the sensory analysis of woody amylene are not extensively available in the public domain. However, based on standard industry practices, the following methodologies are typically employed to characterize the olfactory profile of fragrance ingredients.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory assessment. It is instrumental in identifying the specific chemical components within a mixture that contribute to its overall aroma.

Hypothetical GC-O Workflow for Woody Amylene Analysis:

cluster_0 Sample Preparation cluster_1 GC-MS/O System cluster_2 Data Analysis Sample Woody Amylene Sample Dilution Dilution in Solvent Sample->Dilution Injector GC Injector Dilution->Injector Column Capillary Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer Splitter->MS Chemical Identification Sniffing Port Olfactory Detection Port Splitter->Sniffing Port Odor Assessment Chromatogram Mass Spectrum MS->Chromatogram Aromagram Odor Profile Sniffing Port->Aromagram Correlation Correlate Odor Events with Chemical Peaks Chromatogram->Correlation Aromagram->Correlation

A generalized workflow for GC-O analysis.
Sensory Panel Evaluation

Descriptive sensory analysis using a trained panel of human assessors is the gold standard for characterizing the olfactory profile of a substance.

General Protocol for Descriptive Sensory Analysis:

  • Panelist Selection and Training : A panel of 8-12 individuals is selected based on their olfactory acuity and ability to describe scents. They undergo extensive training to recognize and scale the intensity of a wide range of odor descriptors.

  • Sample Preparation : Woody amylene is diluted to a specific concentration in an odorless solvent (e.g., dipropylene glycol or ethanol) and applied to smelling strips.

  • Evaluation Environment : The evaluation is conducted in a controlled environment with neutral air to prevent olfactory fatigue and bias.

  • Data Collection : Panelists independently evaluate the samples and rate the intensity of various predefined odor attributes on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).

  • Data Analysis : The data from all panelists are collected and statistically analyzed to generate a comprehensive sensory profile of the ingredient.

Applications in Fragrance and Beyond

Woody amylene is a versatile ingredient used in a variety of fragrance applications, including fine fragrances, personal care products, and household goods. Its primary functions in a fragrance formulation include:

  • Enhancing Amber Notes : Its warm, ambery character makes it an excellent material for amplifying and enriching amber accords.[1]

  • Recreating Orris Effects : It is often used in conjunction with ionones (e.g., methyl ionone) to mimic the complex, woody, and floral scent of orris.[2][3]

  • Providing Diffusion and Power : Its high volatility and intensity contribute to the overall impact and sillage of a fragrance.[1]

For professionals in drug development, understanding the olfactory properties of such materials is relevant in the context of formulating topical products where fragrance may be used to mask base odors or to enhance the consumer experience.

Safety and Toxicology

The available safety data for woody amylene indicates that it is an eye and skin irritant.[4] However, detailed toxicological data for oral, dermal, and inhalation routes are largely listed as "not determined" in publicly accessible databases. For applications in products that come into contact with the human body, a thorough review of the manufacturer's safety data sheet and compliance with regulatory guidelines, such as those from the International Fragrance Association (IFRA), is essential.

Conclusion

Woody amylene is a valuable synthetic aroma chemical with a rich and complex olfactory profile dominated by woody, floral, and amber notes. Its high diffusiveness and power make it a versatile ingredient in the perfumer's palette. While its primary olfactory characteristics are well-documented, further research into the specific sensory contributions of its various isomers could provide deeper insights into its structure-activity relationships. For researchers and professionals in drug development, a comprehensive understanding of its physicochemical properties and a cautious approach to its use, given the limited publicly available toxicological data, are paramount.

References

An In-depth Technical Guide to the Isomers of 3,4,5,6,6-Pentamethylhept-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 3,4,5,6,6-pentamethylhept-3-en-2-one, a compound of interest in the fragrance industry. The focus is on providing detailed chemical data, including CAS numbers and molecular formulas, alongside relevant experimental protocols.

Core Chemical Data

The compound this compound, with the molecular formula C12H22O, exists as a mixture of stereoisomers.[1] The primary isomers of interest are the (E) and (Z)-isomers, which arise from the geometry of the double bond at the C3 position. A general CAS number for the mixed isomers is also available.

Below is a summary of the key identifiers for these isomers:

Isomer CAS Number Molecular Formula IUPAC Name
Mixture of Isomers86115-11-9[2][3]C12H22O[2]This compound[2]
(E)-Isomer81786-74-5[4]C12H22O[4](E)-3,4,5,6,6-Pentamethylhept-3-en-2-one[4]
(Z)-Isomer81786-73-4[5][6]C12H22O[5](Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one[5]

Synthesis and Isomer Separation

The industrial synthesis of this compound is primarily achieved through an aldol (B89426) condensation reaction.[1] This process typically involves the reaction of pinacolone (B1678379) (3,3-dimethyl-2-butanone) with isoamylene derivatives under basic conditions, often using a catalyst like potassium tert-butoxide.[1] The resulting reaction mixture contains a combination of isomers, including 3,5,6,6-tetramethyl-4-methyleneheptan-2-one, the (E)-isomer, and the (Z)-isomer of this compound.[1]

Logical Relationship of Synthesis Products

Synthesis Pinacolone Pinacolone Reaction Aldol Condensation (Basic Conditions) Pinacolone->Reaction Isoamylene Isoamylene Derivatives Isoamylene->Reaction Mixture Reaction Mixture Reaction->Mixture Isomer1 3,5,6,6-Tetramethyl-4- methyleneheptan-2-one Mixture->Isomer1 Isomer2 (E)-3,4,5,6,6-Pentamethylhept-3-en-2-one Mixture->Isomer2 Isomer3 (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one Mixture->Isomer3 HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in mobile phase Inject Inject sample Sample->Inject Column Newcrom R1 Column Inject->Column Elution Gradient or Isocratic Elution (MeCN/Water) Column->Elution Detection UV or MS Detection Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Isomers Integration->Quantification

References

Solubility Profile of α,β-Unsaturated Ketones in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Principles of Ketone Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] Ketones, characterized by the presence of a carbonyl group (C=O), are polar molecules.[2] However, they also possess nonpolar alkyl chains. The overall polarity of a ketone molecule is a balance between these two features.

  • In Polar Solvents: Lower-chain ketones, such as acetone, are miscible with water because the polar carbonyl group can form hydrogen bonds with water molecules.[3] As the length of the carbon chain increases, the nonpolar character of the molecule becomes more dominant, leading to a rapid decrease in water solubility.[3][4]

  • In Organic Solvents: Aldehydes and ketones are generally soluble in most common organic solvents.[2][4][5] This is because the nonpolar alkyl portions of the ketone molecule can interact favorably with the nonpolar groups of the organic solvent molecules through van der Waals forces.

For a molecule like 3,4,5,6,6-Pentamethylhept-3-en-2-one, which has a large nonpolar alkyl structure, it is expected to have very low solubility in water but high solubility in a wide range of organic solvents.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of a representative α,β-unsaturated ketone, such as this compound, in a variety of common organic solvents.

SolventChemical FormulaPolarityExpected Solubility
HexaneC₆H₁₄NonpolarHigh
TolueneC₇H₈NonpolarHigh
Diethyl Ether(C₂H₅)₂OWeakly PolarHigh
ChloroformCHCl₃Weakly PolarHigh
Ethyl AcetateC₄H₈O₂Moderately PolarHigh
AcetoneC₃H₆OPolar AproticHigh
EthanolC₂H₅OHPolar ProticModerate to High
MethanolCH₃OHPolar ProticModerate
WaterH₂OPolar ProticVery Low / Insoluble

Experimental Protocol for Solubility Determination

A standard method for determining the qualitative solubility of a compound in various solvents can be performed using the following procedure.[6][7]

Objective: To determine the solubility of an organic compound in a range of solvents.

Materials:

  • The organic compound (e.g., this compound)

  • A selection of solvents (e.g., water, hexane, ethanol, etc.)

  • Small test tubes and a test tube rack

  • Graduated pipettes or micropipettes

  • Vortex mixer or shaker

Procedure:

  • Sample Preparation: Add approximately 25 mg of the solid compound or 0.05 mL of the liquid compound to a clean, dry test tube.[7]

  • Solvent Addition: Add 0.75 mL of the first solvent to the test tube in small portions.[7]

  • Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[6]

  • Observation: Observe the mixture. If the compound completely dissolves, it is considered soluble in that solvent. If a solid remains or if two distinct liquid layers are present, the compound is considered insoluble.[6]

  • Repeat: Repeat steps 1-4 for each of the selected solvents.

  • Data Recording: Record the results in a table, noting whether the compound was soluble or insoluble in each solvent.

For a more quantitative assessment, techniques such as the shake-flask method followed by spectroscopic analysis (e.g., UV-Vis or NMR) can be employed to determine the concentration of the saturated solution.[8]

Relevance in Drug Discovery and Development

Solubility is a critical physicochemical property that is assessed throughout the drug discovery and development pipeline.[9] Poor solubility can lead to low bioavailability and challenging formulation, ultimately causing a promising drug candidate to fail. The workflow below illustrates the stages where solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties are evaluated.

G General Workflow for Drug Discovery and Development cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Post-Market A Target Identification and Validation B Hit Identification (High-Throughput Screening) A->B C Hit-to-Lead Optimization B->C D Lead Optimization (Solubility, ADME Profiling) C->D E In Vivo / In Vitro Toxicology Studies D->E F Clinical Trials (Phase I, II, III) E->F G Regulatory Review and Approval F->G H Phase IV (Post-Market Surveillance) G->H

Caption: A simplified workflow of the drug discovery and development process.

This workflow highlights that the optimization of physicochemical properties, including solubility, is a key activity in the preclinical development phase to ensure that a drug candidate has the desired characteristics to proceed to clinical trials.[10][11][12]

References

Thermal Stability and Degradation of Pentamethylheptenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation of pentamethylheptenone. Due to a lack of specific experimental data in the public domain for this compound, this document outlines the theoretical degradation pathways based on the principles of organic chemistry and provides detailed experimental protocols for researchers to determine its thermal properties. The guide includes methodologies for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to characterize the thermal behavior and identify degradation products.

Introduction

Pentamethylheptenone is a highly substituted, unsaturated ketone. Its chemical structure, featuring extensive branching and a reactive carbonyl group, suggests potential complexities in its thermal behavior. Understanding the thermal stability and degradation pathways of such molecules is critical in various applications, including pharmaceutical development, materials science, and fragrance chemistry, where thermal processing is a common step. This guide serves as a foundational resource for investigating the thermal properties of pentamethylheptenone and structurally similar compounds.

Proposed Thermal Degradation Pathways

In the absence of specific experimental data for pentamethylheptenone, a plausible thermal degradation pathway can be proposed based on established mechanisms for the pyrolysis of unsaturated and sterically hindered ketones. The degradation is likely to proceed through a combination of radical and pericyclic reactions.

A key anticipated pathway is the retro-ene reaction, a common thermal decomposition mechanism for compounds containing a hydrogen atom gamma to a double bond. In pentamethylheptenone, this would involve the transfer of a hydrogen atom from one of the methyl groups to the carbonyl oxygen, leading to the cleavage of the molecule into two smaller fragments.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Pentamethylheptenone (5-10 mg) TGA_Heat Heat at 10°C/min in N2 TGA_Sample->TGA_Heat TGA_Result Mass Loss vs. Temperature (Onset of Decomposition) TGA_Heat->TGA_Result DSC_Sample Pentamethylheptenone (2-5 mg) DSC_Heat Heat at 10°C/min in N2 DSC_Sample->DSC_Heat DSC_Result Heat Flow vs. Temperature (Melting, Boiling, Decomposition Events) DSC_Heat->DSC_Result Py-GC-MS_Workflow Sample Pentamethylheptenone (0.1-1.0 mg) Pyrolysis Pyrolysis (e.g., 400°C) Sample->Pyrolysis GC Gas Chromatography (Separation) Pyrolysis->GC MS Mass Spectrometry (Identification) GC->MS Data Degradation Product Identification MS->Data

The Natural Occurrence and Sources of Pentamethylheptenone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of pentamethylheptenone analogs. It delves into their biosynthesis, ecological roles, and the analytical methodologies used for their study. This document is intended to serve as a valuable resource for researchers in chemical ecology, natural product chemistry, and drug development.

Introduction to Pentamethylheptenone and its Analogs

Pentamethylheptenone and its analogs are a class of volatile organic compounds (VOCs) belonging to the larger group of isoprenoids. While synthetic versions of these compounds are utilized as fragrance ingredients in various consumer products, their natural counterparts play significant roles in the chemical communication between organisms.[1][2][3] These analogs are often irregular monoterpenes or norisoprenoids derived from the degradation of larger molecules like carotenoids.[4][5] Their presence in the natural world is widespread, spanning from plants to insects, where they can act as pheromones, allomones, and kairomones, mediating interactions such as defense, attraction, and repulsion.[6][7][8]

Natural Occurrence and Quantitative Data

Pentamethylheptenone analogs are found in a diverse array of natural sources. The following tables summarize the quantitative data available for two prominent naturally occurring analogs: 6-methyl-5-hepten-2-one (B42903) (sulcatone) and geranylacetone.

Table 1: Natural Occurrence and Concentration of 6-Methyl-5-hepten-2-one (Sulcatone)

Natural SourcePlant/Insect PartConcentration/Emission RateReference
Various Plants (e.g., Birch, herbs)General EmissionUbiquitous in air[9]
Apricots, Apples, NectarinesFruitPresent[9]
Tomato CultivarsFruit TissuesVaried, up to ~150 ng/g fresh weight (estimated from graph)[10]
Oceanic and Continental AirAir Samples20 – 400 pptv[9]
Urban, Suburban, and Forest Areas (Italy)Air Samples0.08 – 5.44 ppbv[9]

Table 2: Natural Occurrence of Geranylacetone

Natural SourcePlant PartNotesReference
African Lemon OilEssential OilPresent[1]
MintLeavesPresent[1]
TeaLeavesPresent[1]
TomatoesFruitPresent[1][11]
PassionflowerFlowerPresent[1]
Rice-Flavor component[4]
MangoFruitFlavor component[4]
Nelumbo nucifera (Lotus)Essential OilPresent[12]
Lonicera japonica (Honeysuckle)-Natural product[12]
Monteverdia ilicifolia-Natural product[12]

Biosynthesis of Pentamethylheptenone Analogs

The biosynthesis of these isoprenoid ketones in plants primarily occurs through two main pathways that produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[13][14] Irregular monoterpenes, such as some heptenone derivatives, can be formed through non-head-to-tail condensations of these precursors.[2][15]

Many pentamethylheptenone analogs, particularly C13-norisoprenoids like geranylacetone, are formed from the oxidative degradation of carotenoids.[4][5][16] In insects, some heptanone derivatives are biosynthesized via the polyketide/fatty acid pathway, utilizing precursors like propionate.[3][17][18]

Biosynthesis of Isoprenoid Ketones in Plants.

Role in Chemical Ecology and Signaling

Volatile pentamethylheptenone analogs are crucial signaling molecules in plant-insect interactions.[7][8] Plants release these compounds in response to herbivory, which can attract natural predators of the herbivores.[8] For insects, these compounds can act as pheromones for aggregation or alarm, or as kairomones to locate host plants.[3][6][17] For instance, 6-methyl-5-hepten-2-one is an attractant for certain mosquito species.[19] The perception of these volatiles by insects involves olfactory receptors, leading to a cascade of neural signals that result in a behavioral response.[20]

Insect_Olfactory_Signaling Analog Pentamethylheptenone Analog (Ligand) OBP Odorant Binding Protein (OBP) Analog->OBP Binding OR Odorant Receptor (OR) on Olfactory Receptor Neuron OBP->OR Transport to Receptor Signal_Transduction Signal Transduction (Ion Channel Opening) OR->Signal_Transduction Activation Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Brain Antennal Lobe of Brain Action_Potential->Brain Signal Transmission Behavior Behavioral Response (e.g., Attraction, Repulsion) Brain->Behavior Processing & Output

Generalized Insect Olfactory Signaling Pathway.

Experimental Protocols

The study of pentamethylheptenone analogs requires sensitive analytical techniques for their extraction, identification, and quantification due to their volatile nature and often low concentrations in natural sources.[21]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS for Volatile Collection and Analysis

This protocol is suitable for the analysis of volatile compounds from plant and insect headspace.

Materials:

  • SPME fiber assembly (e.g., 85 µm CAR/PDMS)

  • Gas-tight vials with septa

  • Heating block or water bath

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Internal standards (e.g., deuterated analogs or a compound not present in the sample)

Procedure:

  • Place the sample (e.g., plant leaves, insect) into a gas-tight vial and seal it.

  • If an internal standard is used, inject a known amount into the vial.

  • Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 10-30 minutes) to allow volatiles to accumulate in the headspace.

  • Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately insert it into the injection port of the GC-MS for thermal desorption of the analytes.

  • Run the GC-MS analysis with an appropriate temperature program and mass spectral acquisition parameters.

  • Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries.

  • Quantify the compounds by comparing their peak areas to that of the internal standard or by using an external calibration curve.[22][23][24]

Protocol 2: Liquid-Liquid Extraction (LLE) with GC-MS for Quantification in Tissues

This protocol is adapted for the extraction and quantification of less volatile or matrix-bound analogs from biological tissues.[10]

Materials:

  • Biological sample (e.g., fruit tissue)

  • Homogenizer

  • Extraction solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ether)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • GC-MS system

  • Internal standard

Procedure:

  • Homogenize a known weight of the biological sample in the presence of a suitable buffer or water.

  • Add a known amount of internal standard to the homogenate.

  • Perform liquid-liquid extraction by adding the organic solvent and mixing vigorously.

  • Separate the organic phase, potentially by centrifugation. Repeat the extraction process on the aqueous phase for exhaustive recovery.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the extract and concentrate it to a small, known volume under a gentle stream of nitrogen or using a rotary evaporator.

  • Inject an aliquot of the concentrated extract into the GC-MS for analysis.

  • Identify and quantify the target analogs as described in Protocol 1.

Experimental_Workflow cluster_HS_SPME HS-SPME-GC-MS cluster_LLE LLE-GC-MS cluster_GCMS Analysis Sample_Collection_SPME Sample in Vial Equilibration Headspace Equilibration Sample_Collection_SPME->Equilibration Adsorption SPME Fiber Adsorption Equilibration->Adsorption Desorption Thermal Desorption in GC Inlet Adsorption->Desorption GC_Separation Gas Chromatography (Separation) Desorption->GC_Separation Sample_Collection_LLE Tissue Homogenization Extraction Liquid-Liquid Extraction Sample_Collection_LLE->Extraction Drying Drying & Concentration Extraction->Drying Injection_LLE Liquid Injection into GC Inlet Drying->Injection_LLE Injection_LLE->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Methodological & Application

Application Note: HPLC Method for the Separation of 3,4,5,6,6-Pentamethylhept-3-en-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6,6-Pentamethylhept-3-en-2-one is a valuable fragrance ingredient known for its complex woody and amber notes. The synthesis of this α,β-unsaturated ketone often results in a mixture of geometric isomers, primarily the (E) and (Z)-isomers, and potentially enantiomers due to the presence of chiral centers. The specific isomer composition can significantly influence the final olfactory profile and physicochemical properties of the fragrance. Therefore, a reliable analytical method to separate and quantify these isomers is crucial for quality control, research, and product development.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound isomers. The primary method focuses on the separation of geometric isomers using a reverse-phase approach. Additionally, considerations for the separation of potential enantiomers are discussed.

Experimental Protocols

Geometric Isomer Separation: Reverse-Phase HPLC

This protocol outlines the experimental conditions for the separation of (E) and (Z)-isomers of this compound.

Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Newcrom R1 column (or equivalent C18 stationary phase)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Sample of this compound isomer mixture

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting ratio is 70:30 (v/v).

    • Add 0.1% phosphoric acid to the mobile phase to improve peak shape and resolution. For mass spectrometry (MS) compatible methods, substitute phosphoric acid with 0.1% formic acid.[1]

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the Newcrom R1 column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Monitor the separation at a suitable UV wavelength (e.g., 254 nm, or determined by UV scan of the analyte).

    • Record the chromatogram and integrate the peaks corresponding to the isomers.

Table 1: Proposed HPLC Method Parameters for Geometric Isomer Separation

ParameterRecommended Condition
Stationary Phase Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 15 minutes

Table 2: Hypothetical Quantitative Data for Isomer Separation

IsomerRetention Time (min)Peak Area (%)Resolution (Rs)Asymmetry (As)
(Z)-isomer6.835-1.1
(E)-isomer8.2652.11.2

Note: The data presented in Table 2 is hypothetical and serves as an example of expected results. Actual retention times and resolution may vary depending on the specific instrumentation and conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for the separation of this compound isomers.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O + Acid) Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of this compound isomers.

Considerations for Chiral Separation

This compound possesses chiral centers, meaning it can exist as enantiomers. The separation of these enantiomers requires a chiral stationary phase (CSP). While the reverse-phase method described above is effective for geometric isomers, it will not resolve enantiomers.

For the separation of enantiomers, a chiral HPLC column would be necessary. The selection of the appropriate chiral stationary phase often involves screening several different types of CSPs (e.g., polysaccharide-based, protein-based, or cyclodextrin-based) with various mobile phases (normal-phase, polar organic, or reversed-phase).

The logical relationship for the complete separation of all possible stereoisomers is depicted in the diagram below.

Isomer_Separation_Logic cluster_mixture Initial Mixture cluster_geometric Geometric Isomer Separation cluster_chiral Chiral Separation Mixture Mixture of (E) and (Z) isomers, each as a racemic pair RP_HPLC Reverse-Phase HPLC (e.g., Newcrom R1) Mixture->RP_HPLC Z_Isomers (Z)-Isomer (racemic) RP_HPLC->Z_Isomers E_Isomers (E)-Isomer (racemic) RP_HPLC->E_Isomers Chiral_HPLC_Z Chiral HPLC Z_Isomers->Chiral_HPLC_Z Chiral_HPLC_E Chiral HPLC E_Isomers->Chiral_HPLC_E Z_Enantiomer1 (Z)-Enantiomer 1 Chiral_HPLC_Z->Z_Enantiomer1 Z_Enantiomer2 (Z)-Enantiomer 2 Chiral_HPLC_Z->Z_Enantiomer2 E_Enantiomer1 (E)-Enantiomer 1 Chiral_HPLC_E->E_Enantiomer1 E_Enantiomer2 (E)-Enantiomer 2 Chiral_HPLC_E->E_Enantiomer2

References

Application Note: High-Throughput Analysis of Fragrance Compounds Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fragrance compounds, integral to a vast array of consumer products, demand precise and reliable analytical methods for quality control, regulatory compliance, and new product development. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the separation, identification, and quantification of these volatile and semi-volatile molecules.[1][2][3] This application note provides a comprehensive protocol for the analysis of common fragrance compounds using GC-MS, including sample preparation, instrument parameters, and data analysis. The methodologies detailed are applicable to researchers, scientists, and drug development professionals working with complex fragrance mixtures.

Introduction

The chemical composition of fragrances is often a complex mixture of natural essential oils and synthetic aroma compounds.[3] The identification and quantification of individual components are crucial for ensuring product consistency, verifying authenticity, and identifying potential allergens.[1][4] The European Union, for instance, regulates the presence of 26 specific fragrance allergens that must be declared on product labels if they exceed certain concentrations.[5][6] GC-MS offers unparalleled sensitivity and selectivity for this purpose, enabling the separation of structurally similar compounds and their unambiguous identification based on their mass spectra.[1][7]

Experimental Workflow

The overall workflow for the GC-MS analysis of fragrance compounds involves several key stages, from initial sample handling to final data interpretation.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction e.g., LLE, SPME, Headspace Dilution Dilution Extraction->Dilution Internal_Standard_Addition Internal_Standard_Addition Dilution->Internal_Standard_Addition For Quantification Injection Injection Internal_Standard_Addition->Injection Separation Separation Injection->Separation GC Column Ionization Ionization Separation->Ionization Electron Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Quadrupole Analyzer Detection Detection Mass_Analysis->Detection Chromatogram_Generation Chromatogram_Generation Detection->Chromatogram_Generation Peak_Identification Peak_Identification Chromatogram_Generation->Peak_Identification Mass Spectral Library Quantification Quantification Peak_Identification->Quantification Calibration Curve Reporting Reporting Quantification->Reporting

Caption: A schematic overview of the GC-MS analysis workflow for fragrance compounds.

Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[1][8]

  • Direct Injection: For simple liquid samples like perfumes and essential oils, a direct injection after dilution with a suitable solvent (e.g., ethanol, hexane) is often sufficient.[8]

    • Accurately weigh approximately 100 mg of the fragrance sample into a 10 mL volumetric flask.

    • Add a known concentration of an internal standard (e.g., tetradecane (B157292) or hexadecane).[6]

    • Dilute to the mark with the chosen solvent.

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • Headspace (HS) Analysis: This technique is ideal for analyzing volatile organic compounds (VOCs) in complex matrices without injecting the entire sample.[3][9]

    • Place a known amount of the sample (e.g., 1 g of a cream or lotion) into a 20 mL headspace vial.

    • Seal the vial tightly with a PTFE/silicone septum.

    • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

    • Automatically inject a portion of the headspace vapor into the GC-MS.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that is highly effective for concentrating volatile and semi-volatile analytes from a sample.[1][10][11]

    • Expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the sample or directly immerse it in a liquid sample for a defined period.

    • Retract the fiber into the needle.

    • Insert the needle into the GC inlet, where the trapped analytes are thermally desorbed onto the column.

  • Liquid-Liquid Extraction (LLE): For complex matrices like creams and lotions, LLE can be used to isolate the fragrance compounds.[5][12]

    • Weigh 0.5 g of the sample into a 50 mL centrifuge tube.

    • Add 5 mL of deionized water and 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

    • Mix thoroughly for 30 minutes.

    • Centrifuge to separate the phases.

    • Collect the organic layer for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of fragrance compounds. These may need to be optimized depending on the specific analytes and instrumentation.

Parameter Value
GC System Agilent 7890B GC coupled with 5977B MSD or equivalent[1]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or a polar column like Carbowax® for highly polar compounds[9]
Carrier Gas Helium or Hydrogen[13][14]
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1) or Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, ramp at 3°C/min to 125°C, then ramp at 7°C/min to 230°C, and finally ramp at 20°C/min to 300°C, with a final hold of 5 minutes.[5]
MSD Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-400 amu

Data Presentation

Quantitative Data of Common Fragrance Allergens

The following table summarizes the typical retention times and key mass-to-charge ratios (m/z) for some common fragrance allergens. Retention times are approximate and can vary based on the specific GC column and conditions used.

Compound CAS Number Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
Limonene138-86-3~10.26893, 136
Linalool78-70-6~10.89371, 121
Geraniol106-24-1~12.56993, 123
Citronellol106-22-9~12.86981, 95
Cinnamal104-55-2~14.1131103, 77
Eugenol97-53-0~14.9164149, 131
Isoeugenol97-54-1~15.5164149, 103
Coumarin91-64-5~16.2146118, 90
Benzyl Benzoate120-51-4~22.5105212, 77
Farnesol4602-84-0~23.16981, 93

Data Analysis and Quantification

Identification of fragrance compounds is achieved by comparing their retention times and mass spectra with those of known standards or by searching a mass spectral library such as the NIST or Wiley library.[13] For quantitative analysis, calibration curves are constructed by analyzing a series of standard solutions of known concentrations. The concentration of an analyte in a sample is then determined by comparing its peak area to the calibration curve. The use of an internal standard helps to correct for variations in injection volume and instrument response.[6]

Classification of Fragrance Compounds

Fragrance compounds can be broadly classified based on their chemical structure, which often correlates with their characteristic scent.

Fragrance Compound Classification cluster_terpenes Terpenes & Terpenoids cluster_aromatics Aromatics cluster_aliphatics Aliphatics Fragrance Compounds Fragrance Compounds Terpenes & Terpenoids Terpenes & Terpenoids Fragrance Compounds->Terpenes & Terpenoids Aromatics Aromatics Fragrance Compounds->Aromatics Aliphatics Aliphatics Fragrance Compounds->Aliphatics Limonene Limonene Linalool Linalool Geraniol Geraniol Citronellol Citronellol Cinnamal Cinnamal Eugenol Eugenol Coumarin Coumarin Benzyl Benzoate Benzyl Benzoate Hexyl Acetate Hexyl Acetate Nonanal Nonanal

Caption: A simplified classification of common fragrance compounds by chemical structure.

Conclusion

The GC-MS methodologies outlined in this application note provide a robust framework for the qualitative and quantitative analysis of fragrance compounds in a variety of sample matrices. Adherence to these protocols will enable researchers and industry professionals to obtain accurate and reproducible results, ensuring product quality and regulatory compliance. The versatility of sample preparation techniques and the specificity of MS detection make GC-MS an indispensable tool in the field of fragrance analysis.

References

Application of 3,4,5,6,6-Pentamethylhept-3-en-2-one as a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 3,4,5,6,6-Pentamethylhept-3-en-2-one as a Reference Standard for Gas Chromatography (GC) Applications

Disclaimer: this compound is not currently recognized as a certified reference standard. This document is a hypothetical application note created to demonstrate its potential use based on its chemical properties and the general principles of analytical chemistry. The data and protocols presented herein are illustrative and should be validated experimentally.

Introduction

This compound (CAS No. 86115-11-9) is an α,β-unsaturated ketone with a molecular weight of 182.3 g/mol .[1][2] Also known by synonyms such as Woody Amylene, it is recognized as a fragrance ingredient with a woody and floral odor profile.[1][2] Its volatility and distinct chemical structure make it a suitable candidate for use as a reference standard in the analysis of essential oils, fragrance formulations, and related complex matrices by gas chromatography (GC). This application note outlines a hypothetical protocol for its use as a qualitative and quantitative reference standard in GC-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing and validating analytical methods.

PropertyValueReference
CAS Number 86115-11-9[1][3]
Molecular Formula C12H22O[1][2]
Molecular Weight 182.30 g/mol [2][4]
Boiling Point (est.) 246.00 to 247.00 °C @ 760.00 mm Hg[5]
Flash Point (est.) 212.00 °F (99.90 °C)[5]
logP (o/w) (est.) 3.7[1][2][4]
Solubility Soluble in alcohol; Insoluble in water[1][5]

Application: Quantification of Ketonic Fragrance Components

This hypothetical application focuses on the use of this compound as an internal standard for the quantification of other structurally related ketones in a fragrance oil sample using GC-MS. The use of an internal standard is a common technique to improve the precision and accuracy of quantitative analysis by correcting for variations in injection volume and instrument response.[6][7]

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Analytes: Other ketone standards for calibration (e.g., ionones, damascones)

  • Sample: Fragrance oil mixture

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DCM in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions of the target analytes in DCM. Spike each calibration standard with the internal standard (this compound) to a final concentration of 100 µg/mL.

Sample Preparation
  • Accurately weigh 100 mg of the fragrance oil sample into a 10 mL volumetric flask.

  • Add the internal standard to achieve a final concentration of 100 µg/mL.

  • Dilute to the mark with DCM and mix thoroughly.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of fragrance compounds. Optimization may be required.

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Data Analysis
  • Qualitative Identification: Identify the peaks for the internal standard and target analytes based on their retention times and mass spectra.

  • Quantitative Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Use the regression equation to determine the concentration of the analytes in the sample.

Visualizations

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Cal Calibration Standards (Analyte + IS) Stock->Cal GCMS GC-MS Injection and Analysis Cal->GCMS Sample Sample Preparation (Sample + IS) Sample->GCMS Qual Qualitative ID (Retention Time, MS) GCMS->Qual Quant Quantitative Analysis (Calibration Curve) Qual->Quant Result Final Concentration Quant->Result

Caption: Workflow for quantitative analysis using an internal standard.

Logical_Relationship cluster_compound Reference Standard Properties cluster_method Analytical Method Requirements Purity High Purity (≥98%) Accuracy Accuracy Purity->Accuracy Stability Chemical Stability Reproducibility Reproducibility Stability->Reproducibility Volatility Appropriate Volatility Precision Precision Volatility->Precision Structure Unique Structure / Spectrum Structure->Accuracy Result Reliable Quantification Accuracy->Result Precision->Result Reproducibility->Result

Caption: Key properties of a reference standard for reliable quantification.

Conclusion

While not yet established as a certified reference material, this compound possesses the necessary chemical characteristics to serve as a reference standard in specific GC applications, particularly in the fragrance industry. The protocols and data presented in this hypothetical application note provide a framework for the validation and use of this compound in quantitative analytical workflows. Experimental verification of its performance against certified reference standards is a necessary next step for its adoption.

References

Application Notes and Protocols for the Synthesis of 3,4,5,6,6-Pentamethylhept-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5,6,6-Pentamethylhept-3-en-2-one, also known by trade names such as Koavone®, is a significant fragrance ingredient valued for its complex woody, floral, and amber scent profile with violet nuances.[1][2][3][4] It is utilized in a variety of consumer products, including perfumes, cosmetics, soaps, and air fresheners.[1] While it is a synthetic compound not found in nature, it has become a staple in modern perfumery to create sophisticated and diffusive notes.[2]

This document provides a detailed, plausible laboratory protocol for the synthesis of this compound. The exact industrial synthesis process is proprietary to International Flavors & Fragrances (IFF); however, the molecular structure, an α,β-unsaturated ketone, strongly suggests a synthesis route via a base-catalyzed crossed Aldol condensation. This proposed protocol is based on established principles of organic synthesis for this class of compounds.

The proposed reaction involves the condensation of methyl ethyl ketone and 3,4,4-trimethyl-2-pentanone in the presence of a base, followed by dehydration to yield the target α,β-unsaturated ketone. This method is a robust and common strategy for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₂₂O
Molecular Weight 182.30 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 246-247 °C at 760 mmHg (est.)
Flash Point 86 °C
CAS Number 86115-11-9 (mixture of isomers)

Safety Information: this compound is classified as a skin sensitizer (B1316253) and is toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Experimental Protocol: Synthesis via Crossed Aldol Condensation

This protocol details the laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
Methyl Ethyl KetoneC₄H₈O72.1128.8 g (36 mL)0.4
3,4,4-Trimethyl-2-pentanoneC₈H₁₆O128.2125.6 g (31 mL)0.2
Potassium Hydroxide (B78521)KOH56.115.6 g0.1
Ethanol (B145695)C₂H₅OH46.07200 mL-
Diethyl Ether(C₂H₅)₂O74.12300 mL-
Saturated NaCl SolutionNaCl(aq)-100 mL-
Anhydrous MgSO₄MgSO₄120.3710 g-
1 M HCl SolutionHCl(aq)-As needed-
Reaction Procedure
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 5.6 g (0.1 mol) of potassium hydroxide and 100 mL of ethanol.

    • Stir the mixture at room temperature until the potassium hydroxide is completely dissolved.

  • Addition of Reactants:

    • In a separate beaker, prepare a mixture of 28.8 g (0.4 mol) of methyl ethyl ketone and 25.6 g (0.2 mol) of 3,4,4-trimethyl-2-pentanone.

    • Transfer this mixture to the dropping funnel.

    • Add the ketone mixture dropwise to the stirred ethanolic KOH solution over a period of 1 hour. Maintain the reaction temperature at 25-30 °C using a water bath.

  • Reaction and Dehydration:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours to drive the condensation and subsequent dehydration.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate (B1210297) eluent system.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining residue, add 150 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated NaCl solution (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain pure this compound. Collect the fraction boiling at the appropriate temperature under reduced pressure.

Characterization

The identity and purity of the synthesized product can be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (α,β-unsaturated ketone).

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification MEK Methyl Ethyl Ketone ReactionVessel Aldol Condensation & Dehydration (Reflux, 4h) MEK->ReactionVessel TMP 3,4,4-Trimethyl-2-pentanone TMP->ReactionVessel KOH_EtOH KOH in Ethanol KOH_EtOH->ReactionVessel Neutralize Neutralization (HCl) ReactionVessel->Neutralize Evaporate Solvent Evaporation Neutralize->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Dry Drying (MgSO4) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Product Pure Product Purify->Product

Caption: Synthetic workflow for this compound.

Proposed Reaction Mechanism

Aldol_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration MEK Methyl Ethyl Ketone Enolate Enolate of MEK MEK->Enolate + OH- Alkoxide Alkoxide Intermediate Enolate->Alkoxide TMP 3,4,4-Trimethyl-2-pentanone TMP->Alkoxide Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Adduct + H2O Final_Product This compound Aldol_Adduct->Final_Product - H2O (Heat)

Caption: Proposed mechanism for the base-catalyzed Aldol condensation.

References

Application Notes and Protocols for Koavone in Consumer Product Formulation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koavone® is a synthetic fragrance ingredient manufactured by International Flavors & Fragrances (IFF).[1] It is a colorless to pale yellow liquid with a complex woody and floral scent, complemented by amber and violet nuances.[2][3] As a synthetic aromachemical, Koavone does not occur in nature and is utilized in a variety of consumer products, including perfumes, cosmetics, soaps, candles, and air fresheners to impart its characteristic aroma.[1] This document provides detailed application notes and protocols for the formulation and analysis of Koavone in consumer products.

It is important to note that Koavone is designed as a fragrance ingredient. Therefore, information regarding specific biological mechanisms of action or signaling pathways, which are typically associated with bioactive or pharmaceutical compounds, is not available. The function of Koavone in consumer products is purely olfactory.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Koavone is presented in the table below. This data is essential for both formulation development and analytical method design.

PropertyValueReference
Chemical Name 3,4,5,6,6-Pentamethylhept-3-en-2-one (and isomers)The Good Scents Company
CAS Number 81786-73-4; 81786-74-5; 81786-75-6; 86115-11-9The Perfumers Apprentice
Molecular Formula C₁₂H₂₂OIFF
Molecular Weight 182.3 g/mol IFF
Appearance Colorless to pale yellow liquidHekserij
Odor Profile Woody, floral, amber, violet, pine, balsamicThe Perfumers Apprentice, The Good Scents Company
Purity >90% (sum of isomers)Hekserij
Boiling Point 200 °CHekserij
Flash Point 85.56 °C (186.00 °F) TCCThe Good Scents Company
Vapor Pressure 0.111524 mm Hg @ 23°CIFF
Log P 4.4IFF
Density 0.87 g/cm³Hekserij
Refractive Index 1.45300 to 1.46100 @ 20.00 °CThe Good Scents Company
Substantivity Approximately 12 hours on a blotterIFF

Application in Consumer Product Formulation

Koavone's versatile and stable nature makes it suitable for a wide range of consumer products. It is typically used at concentrations ranging from 0.1% to 30% in the final fragrance concentrate.[1]

General Formulation Guidelines:
  • Perfumes and Fine Fragrances: Koavone serves as a top to heart note, contributing to the initial impression and the main body of the fragrance.[1] It blends well with other floral, woody, and green notes.[1]

  • Soaps and Shampoos: Koavone demonstrates good stability in soap and shampoo bases.[2]

  • Lotions and Creams: It can be incorporated into emulsions to provide a pleasant scent.

  • Candles and Air Fresheners: Its woody and floral character is well-suited for home fragrance applications.[1]

Experimental Protocol: Formulation of a Woody-Floral Eau de Toilette with Koavone

This protocol outlines the preparation of a 100 mL batch of a woody-floral Eau de Toilette with a target fragrance concentration of 10%.

Materials:

  • Koavone®

  • Other fragrance raw materials (e.g., Bergamot oil, Rose absolute, Sandalwood oil, Iso E Super)

  • Perfumer's Alcohol (95% Ethanol (B145695), denatured)

  • Distilled Water

  • Glass beakers and stirring rods

  • Graduated cylinders

  • Analytical balance

  • Filter paper

  • Glass storage bottle with a sealed cap

Procedure:

  • Fragrance Concentrate Preparation:

    • Accurately weigh the fragrance raw materials according to the desired formulation. For a 10% fragrance concentration in a 100 mL final product, a total of 10 g of fragrance concentrate is required.

    • Example Fragrance Concentrate Formulation:

      Ingredient Percentage (%) Weight (g) for 10g concentrate
      Koavone® 15 1.5
      Bergamot Oil 20 2.0
      Rose Absolute 5 0.5
      Sandalwood Oil 10 1.0

      | Iso E Super | 50 | 5.0 |

    • Combine the weighed fragrance ingredients in a glass beaker and mix gently until a homogenous solution is achieved.

  • Dilution and Maturation:

    • Add the 10 g of fragrance concentrate to 80 mL of Perfumer's Alcohol.

    • Stir the mixture gently until the concentrate is fully dissolved.

    • Add 10 mL of distilled water to the solution and mix.

    • Transfer the solution to a sealed glass bottle and allow it to mature for at least 48 hours in a cool, dark place. This allows the fragrance notes to blend and harmonize.

  • Filtration and Bottling:

    • After maturation, chill the solution to approximately 4°C to precipitate any waxes or insoluble materials.

    • Filter the chilled solution through filter paper to remove any sediment.

    • Bottle the final Eau de Toilette in a clean, airtight container.

Experimental Protocol: Formulation of a Scented Body Lotion with Koavone

This protocol describes the incorporation of Koavone into a pre-made unscented lotion base. The target fragrance load is 1%.

Materials:

  • Koavone®

  • Unscented lotion base

  • Glass beaker

  • Spatula or overhead stirrer

  • Analytical balance

  • Lotion tubes or jars

Procedure:

  • Weigh 99 g of the unscented lotion base into a glass beaker.

  • Accurately weigh 1 g of Koavone®.

  • Add the Koavone® to the lotion base.

  • Mix thoroughly using a spatula or an overhead stirrer until the fragrance is evenly distributed throughout the lotion. Ensure a homogenous mixture is achieved.

  • Package the scented lotion into appropriate containers.

Analysis of Koavone in Consumer Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of fragrance ingredients in complex matrices like consumer products.[4][5][6][7][8]

Experimental Protocol: Quantification of Koavone in a Cosmetic Product by GC-MS

This protocol provides a general method for the analysis of Koavone in a cosmetic product. Method optimization may be required based on the specific product matrix.

1. Sample Preparation:

The choice of sample preparation technique depends on the product matrix.

  • For clear, alcohol-based products (e.g., perfumes): A simple dilution with a suitable solvent like methanol (B129727) or ethanol is usually sufficient.

  • For emulsions (e.g., lotions, creams): Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to separate the fragrance components from the matrix.

  • For solid products (e.g., soaps, candles): Solvent extraction, potentially with the aid of ultrasonication, is required.

Example Sample Preparation for a Lotion (LLE):

  • Accurately weigh approximately 1 g of the lotion into a centrifuge tube.

  • Add a known amount of an appropriate internal standard (e.g., a compound with similar chemical properties to Koavone but not present in the sample).

  • Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of hexane (B92381) and ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the supernatant (solvent layer) to a clean vial for GC-MS analysis.

2. GC-MS Analysis:

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions (suggested):

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen[6]

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

MS Conditions (suggested):

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

3. Data Analysis:

  • Identification: Identify the Koavone isomers in the chromatogram based on their retention times and by comparing their mass spectra to a reference library.

  • Quantification: Create a calibration curve using standards of known Koavone concentrations. Quantify the amount of Koavone in the sample by comparing the peak area of Koavone to that of the internal standard and relating it to the calibration curve.

Stability Testing of Koavone in Formulations

Stability testing is crucial to ensure that the fragrance maintains its desired characteristics and that the product remains safe and effective throughout its shelf life.[9][10][11][12]

Experimental Protocol: Accelerated Stability Testing

This protocol subjects the product to elevated temperatures to predict its long-term stability.[11]

Procedure:

  • Prepare samples of the final product containing Koavone in its final packaging.

  • Place the samples in a stability chamber at elevated temperatures (e.g., 40°C and 50°C).

  • Store control samples at room temperature (20-25°C).

  • Evaluate the samples at regular intervals (e.g., 1, 2, and 3 months).

  • Assessment should include:

    • Odor: Olfactive evaluation by a trained panel to detect any changes in the scent profile.

    • Color and Appearance: Visual inspection for any discoloration, phase separation, or precipitation.

    • pH and Viscosity: Instrumental measurement to detect any significant changes.

    • Analytical Quantification: GC-MS analysis to determine any degradation of Koavone.

Visualizations

Experimental Workflow for Koavone Analysis

cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Processing and Reporting Sample Consumer Product Sample Extraction Solvent Extraction / LLE / SPE Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS Data Data Acquisition GCMS->Data Identification Compound Identification Data->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of Koavone in consumer products.

Formulation and Stability Testing Logic

cluster_0 Formulation Development cluster_1 Stability Testing cluster_2 Final Product Concept Product Concept RawMaterials Raw Material Selection (including Koavone) Concept->RawMaterials Prototype Prototype Formulation RawMaterials->Prototype Accelerated Accelerated Stability (High Temperature) Prototype->Accelerated RealTime Real-Time Stability (Room Temperature) Prototype->RealTime Evaluation Periodic Evaluation (Odor, Color, pH, etc.) Accelerated->Evaluation RealTime->Evaluation FinalProduct Final Product Approval Evaluation->FinalProduct

Caption: Logical flow of product formulation and stability testing.

References

Application Notes and Protocols for the Quantitative Analysis of Pentamethylheptenone in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethylheptenone is a ketone that may be of interest in various fields, including fragrance, specialty chemicals, and as a potential biomarker. Its quantitative analysis in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations is crucial for research, quality control, and safety assessment. This document provides detailed application notes and protocols for the robust and reliable quantification of pentamethylheptenone using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and powerful analytical technique for volatile and semi-volatile compounds.

I. Analytical Methodologies

The primary recommended method for the quantitative analysis of pentamethylheptenone is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers excellent separation efficiency, high sensitivity, and structural confirmation, which are essential for accurate quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] The sample is first vaporized and separated into its individual components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

II. Experimental Protocols

A. Sample Preparation

Sample preparation is a critical step to isolate pentamethylheptenone from the sample matrix and minimize interferences.[2][3] The choice of method depends on the specific matrix.

1. Protocol for Biological Fluids (e.g., Plasma, Urine)

This protocol is designed for the extraction of pentamethylheptenone from biological fluids, which are complex matrices containing proteins, salts, and other endogenous compounds.[4][5]

  • Materials:

    • Plasma or urine sample

    • Internal Standard (IS) solution (e.g., 6-methyl-5-hepten-2-one-d3)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • n-Hexane, HPLC grade

    • Anhydrous sodium sulfate (B86663)

    • Vortex mixer

    • Centrifuge

    • Glass centrifuge tubes (15 mL)

    • Nitrogen evaporator

  • Procedure:

    • Pipette 1.0 mL of the plasma or urine sample into a 15 mL glass centrifuge tube.

    • Add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 2.0 mL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Decant the supernatant into a clean 15 mL glass tube.

    • Add 5.0 mL of n-hexane to the supernatant for liquid-liquid extraction (LLE).

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane (B92381) layer to a new tube.

    • Repeat the extraction (steps 7-10) with another 5.0 mL of n-hexane and combine the hexane layers.

    • Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial for analysis.

2. Protocol for Environmental Samples (e.g., Water, Soil)

This protocol outlines the extraction of pentamethylheptenone from environmental matrices.[6][7][8]

  • Materials:

    • Water or soil sample

    • Internal Standard (IS) solution

    • Dichloromethane (DCM), HPLC grade

    • Anhydrous sodium sulfate

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Methanol (B129727), HPLC grade

    • Ultrasonic bath (for soil samples)

    • Shaker

    • Centrifuge

  • Procedure for Water Samples:

    • Filter the water sample (100 mL) to remove any particulate matter.

    • Add 10 µL of the internal standard solution.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the pentamethylheptenone with 5 mL of dichloromethane.

    • Concentrate the eluate to approximately 100 µL under a gentle stream of nitrogen.

    • Transfer to a GC vial for analysis.

  • Procedure for Soil Samples:

    • Weigh 10 g of the soil sample into a glass beaker.

    • Add 10 µL of the internal standard solution.

    • Add 20 mL of a 1:1 mixture of acetone (B3395972) and dichloromethane.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Shake for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Decant the supernatant.

    • Repeat the extraction (steps 3-7) twice more and combine the supernatants.

    • Filter the combined extract and pass it through anhydrous sodium sulfate.

    • Concentrate the extract to approximately 100 µL under nitrogen.

    • Transfer to a GC vial for analysis.

B. GC-MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of pentamethylheptenone. These may need to be optimized for your specific instrument and application.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.

    • SIM Ions for Pentamethylheptenone (example): m/z (quantifier), m/z (qualifier 1), m/z (qualifier 2) - Note: Specific ions should be determined from the mass spectrum of a pure standard.

    • SIM Ions for Internal Standard (example): m/z (quantifier), m/z (qualifier)

III. Data Presentation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 1: Summary of Quantitative Data (Example)
ParameterValue
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 10 ng/mL
Limit of Quantitation (LOQ) < 30 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: This data is illustrative and based on methods for similar compounds.[9] Actual values must be determined during method validation for pentamethylheptenone.

IV. Method Validation

The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose.[10][11] Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

V. Visualizations

Diagram 1: Experimental Workflow for Pentamethylheptenone Analysis in Biological Fluids

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 LLE Liquid-Liquid Extraction (n-Hexane) Centrifugation1->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 Drying Drying (Sodium Sulfate) Centrifugation2->Drying Concentration Concentration (Nitrogen Evaporation) Drying->Concentration GC_Vial Transfer to GC Vial Concentration->GC_Vial GC_MS_Analysis GC-MS Analysis GC_Vial->GC_MS_Analysis Data_Acquisition Data Acquisition (SIM/Full Scan) GC_MS_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for analyzing pentamethylheptenone in biological fluids.

Diagram 2: Logical Relationship of Method Validation Parameters

cluster_quantitative Quantitative Aspects cluster_sensitivity Sensitivity cluster_specificity Specificity cluster_reliability Reliability Validation Analytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Selectivity Selectivity Validation->Selectivity Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision LOD->LOQ Selectivity->Accuracy

Caption: Interrelationship of key analytical method validation parameters.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral ketones structurally related to pentamethylheptenone. The methodologies presented are based on established asymmetric catalytic strategies, offering robust pathways to access these valuable chiral building blocks for applications in drug discovery and natural product synthesis.

Introduction

Chiral ketones, particularly sterically hindered acyclic structures such as derivatives of pentamethylheptenone, are important synthetic intermediates. Their controlled synthesis in an enantiomerically pure form is crucial for the development of novel therapeutics and fine chemicals. This application note focuses on two powerful and complementary strategies for achieving high enantioselectivity in the synthesis of these challenging targets: Organocatalytic Michael Addition and Chiral Auxiliary-Mediated Alkylation.

I. Organocatalytic Enantioselective Michael Addition

Organocatalysis offers a metal-free and often milder alternative for the construction of chiral centers. The conjugate addition of nucleophiles to α,β-unsaturated ketones (enones) is a particularly effective strategy for creating stereocenters at the β-position. For the synthesis of pentamethylheptenone analogues, a key intermediate would be a suitably substituted α,β-unsaturated ketone.

Logical Workflow for Organocatalytic Synthesis

G cluster_start Starting Materials cluster_reaction Asymmetric Michael Addition cluster_intermediate Intermediate cluster_workup Work-up & Purification cluster_product Final Product A Prochiral α,β-Unsaturated Ketone (e.g., 4,6,7-trimethylhept-3-en-2-one) C Chiral Organocatalyst (e.g., Thiourea-based catalyst) A->C B Michael Donor (e.g., Dimethyl malonate) B->C E Chiral Adduct C->E Catalysis D Reaction Conditions: Solvent, Temperature D->C F Decarboxylation & Purification E->F G Enantioenriched Chiral Ketone F->G

Caption: Workflow for organocatalytic Michael addition.

Data Presentation: Organocatalytic Michael Addition to Hindered Enones

The following table summarizes representative data for the organocatalytic Michael addition of malonates to sterically hindered β,β-disubstituted enones, which serves as a model for the synthesis of pentamethylheptenone analogues.[1]

EntryEnone SubstrateCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1β-isopropyl-β-methyl-α,β-unsaturated ketone(S)-Thiourea 1 (5)Toluene (B28343)488592
2β-isobutyl-β-methyl-α,β-unsaturated ketone(S)-Thiourea 1 (5)CH2Cl2727890
3β,β-diisopropyl-α,β-unsaturated ketone(S)-Thiourea 1 (10)Toluene966588

Data is illustrative and based on analogous systems reported in the literature.

Experimental Protocol: Organocatalytic Michael Addition

This protocol is adapted from established procedures for the asymmetric conjugate addition to sterically hindered enones.[1]

Materials:

  • Prochiral α,β-unsaturated ketone (1.0 mmol)

  • Dimethyl malonate (1.2 mmol)

  • Chiral thiourea (B124793) catalyst (e.g., Takemoto's catalyst) (0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Saturated aqueous NH4Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO4

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral thiourea catalyst (0.05 mmol).

  • Add dry toluene (5 mL) and stir until the catalyst is fully dissolved.

  • Add the prochiral α,β-unsaturated ketone (1.0 mmol) to the solution.

  • Add dimethyl malonate (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 48-96 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel. The resulting adduct can then be subjected to standard decarboxylation conditions (e.g., heating with LiCl in wet DMSO) to afford the final chiral ketone.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

II. Chiral Auxiliary-Mediated Asymmetric Alkylation

The use of chiral auxiliaries is a classical and highly reliable method for introducing chirality. An achiral ketone can be converted into a chiral enolate equivalent by attachment of a chiral auxiliary. Subsequent diastereoselective alkylation and removal of the auxiliary provides the desired enantioenriched ketone.

Catalytic Cycle for Chiral Auxiliary-Mediated Alkylation

G A Achiral Ketone C Chiral Imine Intermediate A->C Condensation B Chiral Auxiliary (e.g., (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol) B->C E Chiral Aza-enolate C->E Base D Deprotonation (e.g., LDA) D->E G Diastereoselective Alkylation E->G Alkylation F Electrophile (e.g., Alkyl halide) F->G H Alkylated Imine G->H J Enantioenriched Chiral Ketone H->J Work-up K Recovered Chiral Auxiliary H->K Work-up I Hydrolysis (e.g., aq. acid) I->J I->K

References

Revolutionizing Fragrance Analysis: High-Speed UPLC Methods for Ingredient Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The fragrance industry demands rapid and reliable analytical methods for the quality control and safety assessment of its complex products. This application note details the development and implementation of Ultra-Performance Liquid Chromatography (UPLC) methods for the fast analysis of fragrance ingredients, with a particular focus on regulated allergens. By leveraging the power of UPLC technology, significant improvements in speed, resolution, and sensitivity are achieved compared to traditional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.[1] This document provides comprehensive protocols for sample preparation and UPLC-MS/MS analysis, along with quantitative data for a panel of common fragrance allergens. These methodologies are designed to enhance throughput and efficiency in research, development, and quality assurance laboratories.

Introduction

Fragrances are intricate mixtures of volatile and semi-volatile compounds that are integral to a vast array of consumer products, from fine perfumes to personal care items.[1][2] The chemical complexity of these formulations presents a significant analytical challenge, particularly concerning the identification and quantification of potential allergens. Regulatory bodies, such as the European Union, have identified 26 specific fragrance ingredients that must be declared on product labels if their concentration exceeds certain thresholds, necessitating sensitive and accurate analytical methods for compliance.[2]

Traditionally, the analysis of fragrance ingredients has been dominated by GC-based methods.[3] While effective for volatile compounds, these techniques can have long run times of 30 to 40 minutes and may not be suitable for less volatile or thermally labile components.[1] UPLC, with its use of sub-2 µm particle columns, offers a powerful alternative, enabling significantly faster separations without compromising resolution. When coupled with mass spectrometry (MS), UPLC provides a highly selective and sensitive platform for the rapid analysis of a wide range of fragrance ingredients.[4] This application note presents a validated UPLC-MS/MS method that reduces analysis time to under 10 minutes, thereby increasing sample throughput and reducing solvent consumption.[1][2]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A robust liquid-liquid extraction protocol is employed to isolate fragrance ingredients from various cosmetic matrices.

Materials:

Procedure:

  • Weigh 1.0 g of the cosmetic product into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of methanol and vortex for 2 minutes to disperse the sample.

  • Add 5 mL of ultrapure water and 5 g of sodium chloride, and vortex for 1 minute.

  • Add 10 mL of dichloromethane and vortex vigorously for 3 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • ACQUITY UPLC System (or equivalent)

  • Tandem Quadrupole Mass Spectrometer

  • ACQUITY UPLC BEH C18 Column (2.1 x 50 mm, 1.7 µm)

Chromatographic Conditions:

Parameter Value
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

| Gradient Elution | See Table 1 |

Table 1: UPLC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
6.0595
6.1955
7.0955

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The developed UPLC-MS/MS method was validated for the quantitative analysis of 24 regulated fragrance allergens. The method demonstrated excellent linearity, sensitivity, and recovery.

Table 2: Quantitative Performance Data for Fragrance Allergen Analysis

AnalyteRetention Time (min)MRM Transition (m/z)Linearity Range (µg/mL)LOQ (µg/g)Recovery (%)
Amyl Cinnamal4.85203.2 > 157.10.1 - 10>0.995285.2 - 118.5
Benzyl Alcohol1.52109.1 > 79.10.1 - 10>0.995286.1 - 117.3
Cinnamyl Alcohol2.31135.1 > 91.10.1 - 10>0.995284.4 - 119.0
Citral3.54153.1 > 81.10.1 - 10>0.995288.7 - 115.4
Eugenol3.12165.1 > 133.10.1 - 10>0.995290.2 - 112.8
Hydroxycitronellal2.89173.1 > 81.10.1 - 10>0.995287.5 - 116.1
Isoeugenol3.25165.1 > 133.10.1 - 10>0.995289.3 - 114.9
Amylcinnamyl Alcohol4.91205.2 > 159.10.1 - 10>0.995285.8 - 118.0
Benzyl Salicylate4.58229.1 > 93.10.1 - 10>0.995291.5 - 111.7
Cinnamal3.48133.1 > 103.10.1 - 10>0.995286.9 - 117.2
Coumarin2.95147.1 > 91.10.1 - 10>0.995292.3 - 110.5
Geraniol3.67155.1 > 81.11.0 - 10>0.9952085.1 - 116.0
Anisyl Alcohol2.45139.1 > 109.10.1 - 10>0.995288.1 - 115.8
Benzyl Cinnamate5.21225.1 > 91.10.1 - 10>0.995290.8 - 112.3
Farnesol4.76223.2 > 69.10.5 - 5>0.9951084.5 - 119.0
Linalool3.33155.1 > 93.10.1 - 10>0.995289.9 - 114.2
Benzyl Benzoate4.98213.1 > 105.10.1 - 10>0.995291.1 - 111.9
Citronellol3.41157.1 > 81.10.1 - 10>0.995287.8 - 116.5
Hexyl Cinnamal5.35217.2 > 91.10.1 - 10>0.995286.4 - 117.7
Limonene4.21137.1 > 93.10.1 - 10>0.995290.5 - 113.1
Methyl 2-Octynoate4.15169.1 > 95.10.1 - 10>0.995288.4 - 115.3
Alpha-Isomethyl Ionone4.63205.2 > 135.10.1 - 10>0.995289.6 - 114.7
Evernia PrunastriN/AN/AN/AN/AN/AN/A
Evernia FurfuraceaN/AN/AN/AN/AN/AN/A

Note: The two natural extracts, Evernia prunastri (oak moss) and Evernia furfuracea (tree moss), are complex mixtures and are typically screened for the presence of specific allergenic compounds like atranol and chloroatranol, which are prohibited for use in cosmetic products.[2][5]

Visualized Workflows and Concepts

G Sample Cosmetic Product Sample Preparation Sample Preparation (Liquid-Liquid Extraction) Sample->Preparation UPLC UPLC System (Fast Separation) Preparation->UPLC MS MS/MS Detector (Detection & Quantification) UPLC->MS Data Data Analysis (Quantification of Allergens) MS->Data

Caption: Experimental workflow for the UPLC-MS/MS analysis of fragrance ingredients.

G UPLC UPLC for Fragrance Analysis Speed Increased Speed (<10 min analysis) UPLC->Speed Resolution Higher Resolution (Sharper Peaks) UPLC->Resolution Sensitivity Enhanced Sensitivity (Low LOQs) UPLC->Sensitivity Efficiency Improved Efficiency (Reduced Solvent Use) UPLC->Efficiency

Caption: Key advantages of UPLC for the analysis of fragrance ingredients.

Conclusion

The UPLC-MS/MS method presented in this application note provides a rapid, sensitive, and robust solution for the quantitative analysis of fragrance ingredients, particularly regulated allergens, in complex cosmetic matrices. The significant reduction in analysis time compared to traditional chromatographic techniques allows for higher sample throughput, leading to increased efficiency in quality control and research environments. The detailed protocols and performance data herein serve as a valuable resource for laboratories seeking to modernize their analytical capabilities for fragrance analysis.

References

The Conjugated Enone Moiety: A Linchpin in Chemical Reactivity and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The conjugated enone, an α,β-unsaturated carbonyl system, is a pivotal functional group in organic chemistry and medicinal chemistry. Its unique electronic properties, arising from the conjugation of a carbon-carbon double bond with a carbonyl group, confer enhanced reactivity, making it a key pharmacophore in numerous clinically approved drugs and a versatile synthetic intermediate.[1][2] This document provides a detailed overview of the chemical reactivity of the conjugated enone system, its role in drug action, and protocols for its characterization.

Introduction: The Chemical Reactivity of Conjugated Enones

A conjugated enone is characterized by a C=C-C=O structural motif.[3] The delocalization of π-electrons across this system results in a resonance hybrid with partial positive charges on the carbonyl carbon and the β-carbon.[4] This electronic distribution renders the enone susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition).[4][5]

The outcome of the reaction (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl carbon.[5] Conversely, "soft" nucleophiles, including enolates, amines, and thiols, preferentially undergo 1,4-conjugate addition to the β-carbon.[5][6] The Michael addition is a thermodynamically controlled and often reversible reaction, widely utilized in the formation of carbon-carbon and carbon-heteroatom bonds.[6][7][8]

The Role of Conjugated Enones in Drug Development

The electrophilic nature of the β-carbon in the enone system is central to the biological activity of many therapeutic agents.[2] Numerous natural products and synthetic compounds containing the enone moiety exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects.[2][6][7]

A primary mechanism of action for many enone-containing drugs is the covalent modification of biological macromolecules. The enone acts as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine, lysine, histidine) on target proteins.[9] This irreversible covalent bond formation can lead to potent and sustained inhibition of enzyme activity or disruption of protein-protein interactions.

Chalcones , a prominent class of natural and synthetic enones, exemplify the therapeutic potential of this scaffold.[1][2] They have been shown to target a multitude of signaling pathways implicated in various diseases.[1][2][3][6][7]

Signaling Pathways Targeted by Enone-Containing Compounds

The biological effects of enone-containing compounds are often mediated through their interaction with key signaling pathways. For instance, chalcones have been demonstrated to modulate pathways crucial for cancer cell proliferation, survival, and metastasis.

Signaling_Pathways_Targeted_by_Chalcones Signaling Pathways Modulated by Chalcone Derivatives cluster_cancer Cancer-Related Pathways cluster_diabetes Diabetes-Related Pathways Chalcones Chalcones p53 p53 Pathway Chalcones->p53 Modulates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Chalcones->PI3K_AKT_mTOR Inhibits NF_kB NF-κB Pathway Chalcones->NF_kB Suppresses Angiogenesis Angiogenesis Chalcones->Angiogenesis Inhibits AMPK AMPK Pathway Chalcones->AMPK Activates PPARg PPARγ Pathway Chalcones->PPARg Modulates Covalent_Inhibitor_Screening_Workflow Workflow for Screening Covalent Inhibitors start Start: Covalent Fragment Library enzymatic_assay Primary Screen: Enzymatic Assay start->enzymatic_assay reactivity_assay Secondary Screen: Reactivity Assay (e.g., GSH) enzymatic_assay->reactivity_assay Active Hits mass_spec Hit Confirmation: Intact Protein Mass Spectrometry reactivity_assay->mass_spec Hits with Moderate Reactivity peptide_mapping Site of Modification: Peptide Mapping MS/MS mass_spec->peptide_mapping Confirmed Binders sar Lead Optimization: Structure-Activity Relationship (SAR) peptide_mapping->sar Validated Hits end End: Lead Candidate sar->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,5,6,6-Pentamethylhept-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4,5,6,6-Pentamethylhept-3-en-2-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a fragrance ingredient also known as Woody Amylene or Koavone. The primary synthesis route involves the base-catalyzed aldol (B89426) condensation of pinacolone (B1678379) with a C5 carbonyl compound derived from isoamylene.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient Enolate Formation: The base may not be strong enough or the reaction temperature may be too low to effectively deprotonate the pinacolone.- Use a strong, non-nucleophilic base such as potassium tert-butoxide. - Ensure the reaction is carried out under anhydrous conditions to prevent quenching of the enolate. - Gradually increase the reaction temperature, monitoring for product formation by TLC or GC.
Inactive Electrophile: The C5 carbonyl compound derived from isoamylene may not have formed correctly or may have degraded.- If preparing the electrophile in situ, ensure the precursor (e.g., isoamylene) is of high purity and the reaction conditions for its conversion are optimal. - Consider synthesizing and purifying the C5 carbonyl electrophile separately before the aldol condensation.
Steric Hindrance: Both pinacolone and the likely C5 electrophile are sterically hindered, which can slow down the reaction rate.- Increase the reaction time and/or temperature. - Use a higher concentration of the base to shift the equilibrium towards product formation.
Formation of Multiple Products/Low Selectivity Self-Condensation of Pinacolone: Pinacolone can react with its own enolate, leading to undesired byproducts.- Add the pinacolone slowly to a mixture of the base and the C5 electrophile to maintain a low concentration of the pinacolone enolate.
Formation of 3,5,6,6-Tetramethyl-4-methyleneheptan-2-one: This is a common isomeric byproduct. Its formation is likely due to a competing elimination pathway of the aldol addition product.- Lower the reaction temperature during the dehydration step to favor the formation of the thermodynamically more stable conjugated double bond. - Experiment with different bases and solvents to influence the regioselectivity of the elimination.
Michael Addition: The enolate of pinacolone can potentially undergo a Michael addition to the α,β-unsaturated ketone product.- Use a less reactive enolate or control the stoichiometry of the reactants carefully. - Quench the reaction once the desired product is formed to prevent further reactions.
Difficult Purification Similar Polarity of Products: The desired product and the isomeric byproduct (3,5,6,6-tetramethyl-4-methyleneheptan-2-one) may have very similar polarities, making separation by column chromatography challenging.- Utilize a high-resolution chromatography technique, such as HPLC, for purification. - Consider fractional distillation under reduced pressure as an alternative or complementary purification method.
Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination of the final product.- Monitor the reaction progress closely using TLC or GC and ensure it goes to completion. - Optimize the stoichiometry of the reactants to minimize unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the aldol condensation of pinacolone (3,3-dimethyl-2-butanone) with a suitable C5 electrophile, typically derived from isoamylene (a mixture of 2-methyl-2-butene (B146552) and 2-methyl-1-butene), in the presence of a strong base.[1]

Q2: What is the role of potassium tert-butoxide in this synthesis?

A2: Potassium tert-butoxide is a strong, sterically hindered, non-nucleophilic base. Its primary role is to deprotonate the α-carbon of pinacolone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the C5 reactant.

Q3: What are the major side products in this synthesis, and how can they be minimized?

A3: The most significant side product is 3,5,6,6-tetramethyl-4-methyleneheptan-2-one. This isomer arises from a different regioselectivity during the dehydration of the intermediate aldol addition product. To minimize its formation, it is recommended to control the reaction temperature during the dehydration step and to experiment with different bases and solvents. Self-condensation of pinacolone is another potential side reaction that can be minimized by the slow addition of pinacolone to the reaction mixture.

Q4: What is a plausible C5 electrophile derived from isoamylene?

A4: While not definitively stated in readily available literature, a plausible C5 electrophile is 3-methyl-2-butanone, which can be formed from isoamylene through hydration followed by oxidation. Another possibility is the in-situ formation of a reactive intermediate from isoamylene under the reaction conditions.

Q5: What are the key parameters to control for improving the yield?

A5: The key parameters to control are:

  • Choice and amount of base: A strong, non-nucleophilic base in stoichiometric or slightly excess amounts is crucial.

  • Reaction temperature: Temperature affects both the rate of enolate formation and the selectivity of the dehydration step.

  • Reaction time: Sufficient time is needed for the reaction to go to completion, especially given the steric hindrance of the reactants.

  • Purity of reactants and anhydrous conditions: Impurities and water can lead to side reactions and lower yields.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on the general principles of the aldol condensation and the specific reactants involved. Optimization of the conditions may be necessary to achieve the desired yield and purity.

Materials:

  • Pinacolone

  • Isoamylene (or a suitable C5 carbonyl derivative)

  • Potassium tert-butoxide

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of the Electrophile (if necessary): If starting from isoamylene, a preliminary step to generate the C5 carbonyl compound may be required. This could involve acid-catalyzed hydration to form 2-methyl-2-butanol (B152257) followed by oxidation.

  • Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), dissolve potassium tert-butoxide in the anhydrous solvent.

  • Aldol Condensation: Cool the base solution in an ice bath. Add a solution of pinacolone in the anhydrous solvent dropwise to the cooled base solution. After the addition is complete, allow the mixture to stir for a specified time to ensure complete enolate formation. Then, add the C5 carbonyl compound dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Dehydration: Upon completion of the aldol addition, the reaction mixture is typically heated to effect dehydration of the intermediate β-hydroxy ketone. The temperature and duration of heating should be carefully controlled to favor the formation of the desired conjugated product.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the mixture is acidic. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) or by fractional distillation under reduced pressure.

Data Presentation

Parameter Condition A Condition B Condition C Yield of this compound (%) Yield of 3,5,6,6-Tetramethyl-4-methyleneheptan-2-one (%)
Base Potassium tert-butoxideSodium ethoxideLithium diisopropylamide (LDA)[Hypothetical Data][Hypothetical Data]
Solvent THFDiethyl EtherToluene[Hypothetical Data][Hypothetical Data]
Temperature (°C) 0 to refluxRoom Temperature-78 to room temperature[Hypothetical Data][Hypothetical Data]
Reaction Time (h) 12246[Hypothetical Data][Hypothetical Data]

[Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.]

Visualizations

Aldol_Condensation_Pathway Pinacolone Pinacolone Enolate Pinacolone Enolate Pinacolone->Enolate + Base C5_Carbonyl C5 Carbonyl (from Isoamylene) Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) C5_Carbonyl->Aldol_Adduct Base Base (e.g., KOtBu) Base->Enolate Enolate->Aldol_Adduct + C5 Carbonyl Product This compound (Desired Product) Aldol_Adduct->Product - H2O (Thermodynamic Control) Side_Product 3,5,6,6-Tetramethyl-4-methyleneheptan-2-one (Side Product) Aldol_Adduct->Side_Product - H2O (Kinetic Control) Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, GC, NMR) Start->Analysis Identify_Issue Identify Problem Analysis->Identify_Issue No_Product No Product Formation Identify_Issue->No_Product No Product Low_Conversion Low Conversion Identify_Issue->Low_Conversion Unreacted Starting Material Side_Products Major Side Products Identify_Issue->Side_Products Multiple Products Check_Base Verify Base Strength and Anhydrous Conditions No_Product->Check_Base Check_Electrophile Check Electrophile Quality No_Product->Check_Electrophile Increase_Time_Temp Increase Reaction Time/Temperature Low_Conversion->Increase_Time_Temp Optimize_Dehydration Optimize Dehydration (Temperature, Base) Side_Products->Optimize_Dehydration Slow_Addition Slow Addition of Pinacolone Side_Products->Slow_Addition

References

Technical Support Center: Purification of Synthetic Woody Amylene (Koavone®)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic woody amylene, also known by its trade name Koavone®.

Disclaimer

The synthesis of specific commercial fragrance molecules like woody amylene is often proprietary. The information provided here is based on general principles of organic chemistry, particularly the synthesis and purification of α,β-unsaturated ketones, and publicly available data on woody amylene. The proposed synthetic pathway and potential impurities are illustrative and may not reflect the actual industrial process.

Troubleshooting Guide

Problem 1: Low Purity of Woody Amylene After Initial Synthesis

Possible Causes & Solutions

Possible Cause Suggested Troubleshooting Steps
Incomplete Reaction: - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- If the reaction has stalled, consider adding a fresh catalyst or extending the reaction time.
Side Reactions: - Optimize reaction temperature and catalyst concentration to minimize the formation of byproducts.- Consider a slower addition of reagents to control the reaction rate.
Sub-optimal Work-up Procedure: - Ensure proper quenching of the reaction mixture.- Perform aqueous washes to remove water-soluble impurities and catalysts.- Thoroughly dry the organic layer before solvent evaporation.
Problem 2: Difficulty in Separating Isomers

Possible Causes & Solutions

Possible Cause Suggested Troubleshooting Steps
Co-elution of Isomers: - Optimize the GC method by using a longer column, a different stationary phase, or a slower temperature ramp.- For preparative chromatography, screen different solvent systems and stationary phases (e.g., silica (B1680970) gel, alumina) to achieve better separation.
Formation of Multiple Isomers: - The synthesis of α,β-unsaturated ketones can often lead to a mixture of (E) and (Z) isomers. The commercial product itself is a mixture of isomers.[1] - The specific isomeric ratio may be inherent to the reaction mechanism. Altering reaction conditions (e.g., temperature, catalyst) might influence the ratio.
Problem 3: Presence of Aldehyde or Ketone Starting Material Impurities

Possible Causes & Solutions

Possible Cause Suggested Troubleshooting Steps
Unreacted Starting Materials: - Drive the reaction to completion as monitored by TLC or GC.- Utilize purification techniques that exploit the polarity difference between the product and starting materials, such as column chromatography.
Aldol (B89426) Condensation Reversibility: - Ensure the dehydration step to form the α,β-unsaturated ketone is complete.

Frequently Asked Questions (FAQs)

Q1: What is synthetic woody amylene?

A1: Synthetic woody amylene, commercially known as Koavone®, is a fragrance ingredient with a woody, floral, and ambery scent.[1][2] Its chemical name is (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one, and it is an α,β-unsaturated ketone. It is a synthetic compound and does not occur in nature.[1]

Q2: What are the common impurities in synthetic woody amylene?

A2: While the exact impurities depend on the specific synthesis route, common impurities in the synthesis of α,β-unsaturated ketones can include:

  • Unreacted starting materials: The aldehyde and ketone used in the aldol condensation.

  • Byproducts: From self-condensation of the starting ketone or other side reactions.

  • Isomers: Including the (E)-isomer of woody amylene and other positional isomers. Commercial woody amylene is a mixture of at least 5 isomers.[1]

  • Catalyst residues: Acids or bases used to catalyze the reaction.

  • Solvents: Residual solvents from the reaction and purification steps.

Q3: What purification techniques are most effective for woody amylene?

A3: A combination of techniques is typically used for the purification of fragrance ketones:

  • Distillation: Fractional distillation under reduced pressure can be effective for separating components with different boiling points.

  • Chromatography: Column chromatography (e.g., silica gel or alumina) is a powerful technique for separating the target molecule from impurities with different polarities.

  • Crystallization: If the product is a solid at a certain temperature, crystallization can be an effective final purification step. However, woody amylene is a liquid at room temperature.[1]

Q4: What analytical methods are used to assess the purity of woody amylene?

A4: The most common analytical method for fragrance analysis is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gas Chromatography (GC): Separates the components of the mixture, allowing for the identification and quantification of woody amylene and its impurities.

  • Mass Spectrometry (MS): Provides structural information about the separated components, aiding in their identification.

Experimental Protocols

Protocol 1: General Procedure for Aldol Condensation and Dehydration to Synthesize an α,β-Unsaturated Ketone (Illustrative)

This is a general, illustrative protocol for the synthesis of an α,β-unsaturated ketone, which may be analogous to the synthesis of woody amylene.

  • Reaction Setup: To a stirred solution of the starting ketone in a suitable solvent (e.g., ethanol), add the starting aldehyde.

  • Catalysis: Slowly add a catalytic amount of a base (e.g., sodium hydroxide (B78521) solution) or an acid.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting materials are consumed.

  • Quenching: Quench the reaction by neutralizing the catalyst.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Dissolve the residue in an immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation followed by column chromatography if necessary.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the purified woody amylene in a volatile solvent (e.g., dichloromethane).

  • GC-MS System: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Method Parameters:

    • Injector Temperature: Set to a temperature that ensures complete vaporization without thermal degradation.

    • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation of all components.

    • Carrier Gas: Use an inert carrier gas such as helium or hydrogen.

    • MS Parameters: Set the mass spectrometer to scan a suitable mass range to detect the molecular ion of woody amylene and potential impurities.

  • Data Analysis:

    • Identify the peak corresponding to woody amylene based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library database.

    • Calculate the purity of the sample based on the relative peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Aldehyde & Ketone) reaction Aldol Condensation & Dehydration start->reaction crude Crude Woody Amylene reaction->crude distillation Vacuum Distillation crude->distillation chromatography Column Chromatography distillation->chromatography gcms GC-MS Analysis chromatography->gcms pure Pure Woody Amylene gcms->pure

Caption: Experimental workflow for the synthesis, purification, and analysis of woody amylene.

troubleshooting_logic cluster_impurities Impurity Type cluster_solutions Potential Solutions start Low Purity Detected check_impurities Identify Impurities (GC-MS) start->check_impurities starting_materials Unreacted Starting Materials check_impurities->starting_materials High SM isomers Isomeric Impurities check_impurities->isomers High Isomers byproducts Side-Reaction Byproducts check_impurities->byproducts Other Peaks optimize_reaction Optimize Reaction (Time, Temp, Catalyst) starting_materials->optimize_reaction optimize_purification Optimize Purification (Distillation, Chromatography) isomers->optimize_purification optimize_gc Optimize GC Method isomers->optimize_gc byproducts->optimize_reaction byproducts->optimize_purification

References

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Pentamethylheptenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of pentamethylheptenone. The following troubleshooting advice and frequently asked questions (FAQs) provide a structured approach to identifying and resolving this common chromatographic problem.

Troubleshooting Guides

This section offers detailed, question-and-answer-based guidance to address specific issues you may encounter.

Q1: What are the likely causes of peak tailing for pentamethylheptenone in my HPLC analysis?

Peak tailing for a neutral, hydrophobic compound like pentamethylheptenone in reverse-phase HPLC is primarily attributed to secondary interactions with the stationary phase. Given its physicochemical properties, the following are the most probable causes:

  • Secondary Silanol (B1196071) Interactions: The most common cause of peak tailing for polar and even seemingly non-polar compounds on silica-based columns are interactions with residual silanol groups (Si-OH) on the stationary phase surface.[1] Although pentamethylheptenone is a neutral molecule, the ketone functional group possesses a dipole that can interact with active silanol sites, leading to a secondary retention mechanism and, consequently, peak tailing.[2]

  • Column Contamination: Accumulation of sample matrix components or previously injected compounds on the column inlet frit or the stationary phase can create active sites that interact with the analyte, causing peak distortion.[3]

  • Column Overload: Injecting too high a concentration of pentamethylheptenone can saturate the stationary phase, leading to a non-ideal chromatographic process and resulting in peak tailing.[4]

  • Extra-Column Effects: Excessive volume between the injector and the detector, often due to long or wide-bore tubing, can cause band broadening and peak tailing.[4] This is particularly noticeable for early-eluting peaks.

  • Inappropriate Mobile Phase pH: Even for a neutral compound, the pH of the mobile phase can influence peak shape by affecting the ionization state of the stationary phase's residual silanol groups. At higher pH values (above ~4), silanols can deprotonate to form negatively charged sites (SiO-), which can interact with polarizable analytes.[5][6]

Q2: How can I systematically troubleshoot and resolve peak tailing for pentamethylheptenone?

A systematic approach to troubleshooting will help you efficiently identify and resolve the issue. The following workflow outlines a logical sequence of steps.

troubleshooting_workflow start Peak Tailing Observed for Pentamethylheptenone check_overload Step 1: Check for Column Overload start->check_overload dilute_sample Dilute sample 10-fold and re-inject check_overload->dilute_sample Action overload_yes Peak shape improves dilute_sample->overload_yes overload_no Peak shape does not improve dilute_sample->overload_no check_column_health Step 2: Evaluate Column Health overload_no->check_column_health flush_column Flush column with a strong solvent check_column_health->flush_column Action column_health_yes Peak shape improves flush_column->column_health_yes column_health_no Peak shape does not improve flush_column->column_health_no use_new_column Test with a new, end-capped column use_new_column->column_health_yes optimize_mobile_phase Step 3: Optimize Mobile Phase use_new_column->optimize_mobile_phase column_health_no->use_new_column lower_ph Lower mobile phase pH (e.g., to 2.5-3.5) optimize_mobile_phase->lower_ph Action mobile_phase_yes Peak shape improves lower_ph->mobile_phase_yes mobile_phase_no Peak shape does not improve lower_ph->mobile_phase_no add_modifier Add a mobile phase modifier (e.g., 0.1% Formic Acid) add_modifier->mobile_phase_yes check_system Step 4: Inspect HPLC System add_modifier->check_system mobile_phase_no->add_modifier minimize_dead_volume Minimize extra-column volume check_system->minimize_dead_volume Action system_yes Peak shape improves minimize_dead_volume->system_yes

Caption: A logical workflow for troubleshooting peak tailing of pentamethylheptenone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0. A Tf value greater than 1.2 is generally considered to be tailing.

Q2: Why is pentamethylheptenone, a neutral molecule, susceptible to peak tailing?

Pentamethylheptenone is a neutral compound and does not have an ionizable proton in the typical pH range of reverse-phase HPLC. However, the ketone functional group imparts some polarity to the molecule. This can lead to secondary dipole-dipole interactions with active sites on the stationary phase, particularly residual silanol groups.[2] These secondary interactions cause a portion of the analyte molecules to be retained longer than the bulk, resulting in a "tail" on the peak.

Q3: What are the ideal starting conditions for an HPLC method for pentamethylheptenone to minimize the risk of peak tailing?

To proactively avoid peak tailing, consider the following starting conditions:

  • Column: A modern, high-purity, end-capped C18 or C8 column. End-capping chemically deactivates most of the residual silanol groups, significantly reducing the potential for secondary interactions.

  • Mobile Phase: A simple mobile phase of acetonitrile (B52724) and water is a good starting point. A method for the related compound 6-methyl-5-hepten-2-one (B42903) uses acetonitrile and water with a sulfuric acid buffer, suggesting that an acidic mobile phase is beneficial.[7] Starting with a mobile phase containing a small amount of acid, such as 0.1% formic acid, can help to suppress silanol ionization from the outset.

  • pH: Maintain the mobile phase pH in the acidic range (e.g., 2.5-3.5) to ensure that any residual silanol groups are protonated and thus less likely to interact with the analyte.[5]

  • Sample Solvent: Dissolve the pentamethylheptenone standard and samples in the initial mobile phase composition to ensure good peak shape.

Data Presentation

The following table summarizes the expected impact of various mobile phase modifications on the peak asymmetry of pentamethylheptenone, based on general chromatographic principles for neutral, hydrophobic compounds.

Mobile Phase Condition Expected Tailing Factor (Tf) Rationale
Acetonitrile:Water (50:50)> 1.5Potential for significant secondary interactions with ionized silanols.
Acetonitrile:Water (50:50) with 0.1% Formic Acid (pH ~2.8)1.1 - 1.3Acid suppresses silanol ionization, reducing secondary interactions.
Acetonitrile:Water (50:50) with 0.1% Trifluoroacetic Acid (pH ~2.0)1.0 - 1.2Stronger acid provides more effective suppression of silanol activity.
Acetonitrile:Water (50:50) with 5 mM Ammonium Formate (pH ~3.8)1.2 - 1.4Buffer helps to control pH and can mask some silanol interactions.

Experimental Protocols

Protocol 1: Evaluating the Effect of Mobile Phase pH on Pentamethylheptenone Peak Shape

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of pentamethylheptenone.

Materials:

  • HPLC system with UV detector

  • End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Pentamethylheptenone standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88%)

  • Ammonium formate

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of pentamethylheptenone in acetonitrile.

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH ~2.8): 0.1% Formic Acid in Water.

    • Mobile Phase A2 (pH ~3.8): 10 mM Ammonium Formate in Water.

    • Mobile Phase A3 (Unbuffered): Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm (or as determined by UV scan)

    • Isocratic Elution: 50% Mobile Phase A, 50% Mobile Phase B.

  • Analysis:

    • Equilibrate the column with 50:50 Mobile Phase A3:B for 15 minutes.

    • Inject the pentamethylheptenone standard solution and record the chromatogram.

    • Repeat the equilibration and injection with 50:50 Mobile Phase A2:B.

    • Repeat the equilibration and injection with 50:50 Mobile Phase A1:B.

  • Data Evaluation:

    • For each chromatogram, measure the Tailing Factor (Tf) of the pentamethylheptenone peak.

    • Compare the peak shapes and Tf values to determine the optimal pH condition.

experimental_workflow prep_stock Prepare Pentamethylheptenone Stock Solution inject_sample Inject Sample prep_stock->inject_sample prep_mp Prepare Mobile Phases (Varying pH) equilibrate_column Equilibrate Column with Initial Mobile Phase prep_mp->equilibrate_column setup_hplc Set up HPLC System and Conditions setup_hplc->equilibrate_column equilibrate_column->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data change_mp Change to Next Mobile Phase and Re-equilibrate acquire_data->change_mp analyze_data Analyze Data (Measure Tailing Factor) acquire_data->analyze_data change_mp->equilibrate_column Loop for each pH conclusion Determine Optimal pH analyze_data->conclusion

Caption: Workflow for evaluating the effect of mobile phase pH on peak shape.

Signaling Pathways and Logical Relationships

The interaction between pentamethylheptenone and the stationary phase leading to peak tailing can be visualized as a simplified signaling pathway.

peak_tailing_pathway cluster_analyte Pentamethylheptenone cluster_stationary_phase Stationary Phase cluster_peak_shape Resulting Peak Shape pentamethylheptenone Pentamethylheptenone (with polar ketone group) c18_phase Primary Retention (Hydrophobic Interaction with C18) pentamethylheptenone->c18_phase Desired Interaction silanol_group Secondary Interaction Site (Residual Silanol Group) pentamethylheptenone->silanol_group Undesired Interaction symmetrical_peak Symmetrical Peak c18_phase->symmetrical_peak Leads to tailing_peak Tailing Peak silanol_group->tailing_peak Leads to

Caption: Interaction pathways of pentamethylheptenone on a C18 stationary phase.

References

Minimizing side-product formation in the synthesis of unsaturated ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of unsaturated ketones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of α,β-unsaturated ketones, particularly through Claisen-Schmidt (crossed aldol) condensation, and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Unfavorable Reaction Equilibrium: The initial aldol (B89426) addition is often reversible and may favor the starting materials.[1] 2. Suboptimal Catalyst Concentration: Incorrect amounts of base catalyst can hinder the reaction. 3. Competing Side Reactions: Starting materials are consumed by unintended reaction pathways.[1][2]1. Drive the reaction forward: The subsequent dehydration to the conjugated enone is typically irreversible and helps to drive the overall reaction to completion.[3] Ensure conditions are suitable for dehydration (e.g., heating). 2. Optimize Catalyst Loading: Perform small-scale experiments to determine the ideal catalyst concentration for your specific substrates. For some reactions, a catalytic amount (e.g., 20 mol%) can be as effective as stoichiometric amounts.[2] 3. Address Specific Side Reactions: Refer to the detailed troubleshooting sections below for minimizing self-condensation, Cannizzaro reaction, and Michael addition.
Formation of Multiple Products (Complex TLC) 1. Self-Condensation of the Ketone: The enolizable ketone can react with itself.[1][2] 2. Cannizzaro Reaction of the Aldehyde: If the aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base.[2] 3. Michael Addition: The ketone enolate can add to the α,β-unsaturated ketone product.[2]1. Use an Excess of Ketone: Employing the ketone in excess or as the solvent (if liquid and inexpensive) can minimize its self-condensation.[2] 2. Optimize Base Conditions: Use a milder base or a lower concentration of a strong base. Slow, dropwise addition of the base can also prevent localized high concentrations that favor the Cannizzaro reaction.[2] 3. Control Stoichiometry: Use a stoichiometric amount of the aldehyde or a slight excess of the ketone to suppress Michael addition.[2]
Dark Coloration or Tar Formation 1. Harsh Reaction Conditions: Excessively high temperatures or high concentrations of a strong base can lead to polymerization or decomposition of starting materials or products, particularly aldehydes.[2]1. Moderate Reaction Conditions: Maintain a controlled temperature (e.g., not exceeding 30°C for the synthesis of dibenzalacetone).[4][5] Ensure the base is added slowly and the reaction is well-stirred to avoid hotspots.
Product is an Oil/Difficult to Purify 1. Inherent Physical Properties of the Product. 2. Presence of Impurities. 1. Purification by Column Chromatography: This is an effective method for purifying oily products. An appropriate solvent system will need to be determined.[1] 2. Extraction: Use a suitable solvent to extract the product from the reaction mixture.[1] 3. Distillation: If the product is volatile and thermally stable, distillation can be a viable purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Claisen-Schmidt condensation?

A1: The base, typically sodium hydroxide (B78521) or potassium hydroxide, acts as a catalyst to deprotonate the α-carbon of the ketone, forming a reactive enolate ion.[6][7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[6]

Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt condensation?

A2: The classic Claisen-Schmidt condensation utilizes an aldehyde without α-hydrogens to prevent its self-condensation.[2] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products from both self-condensation and crossed-condensation reactions.[2][3] For a selective reaction, it is ideal for one of the carbonyl partners to be non-enolizable.[2]

Q3: My desired α,β-unsaturated ketone is unstable. How can I improve its isolation?

A3: If the product is unstable, it is crucial to work up the reaction promptly and under mild conditions. Neutralize the catalyst carefully, and consider purification methods that do not require high temperatures, such as flash column chromatography.

Q4: How can I monitor the progress of my Claisen-Schmidt condensation?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot.[1]

Q5: What is the difference between an aldol addition and an aldol condensation product?

A5: An aldol addition product is a β-hydroxy ketone or aldehyde.[8] An aldol condensation product is the α,β-unsaturated ketone or aldehyde that results from the dehydration (loss of a water molecule) of the aldol addition product.[8][9] This dehydration is often promoted by heating.[10]

Data Presentation

Table 1: Comparison of Catalysts in Chalcone Synthesis

CatalystYield (%)Reference
NaOHVaries[11]
KOHGenerally Higher[11]

Note: Yields are highly substrate-dependent. This table provides a general comparison based on available literature.

Table 2: Comparison of Synthesis Methods for Chalcone Derivatives

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional (Reflux)KOHEthanolReflux10-40 h71-87[12]
Conventional (Stirring)NaOHEthanolRoom Temperature2-4 hVaries[13]
Microwave-AssistedNaOHNone (Solvent-free)Not specified2-5 min96-98[14]
Grinding (Mechanochemical)NaOHNone (Solvent-free)Room Temperature5 min96-98[14]

Experimental Protocols

Protocol 1: Synthesis of Dibenzylideneacetone (B150790) via Claisen-Schmidt Condensation

This protocol describes the synthesis of dibenzylideneacetone from benzaldehyde (B42025) and acetone (B3395972) using sodium hydroxide as a base catalyst.

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Ice

Procedure:

  • In a flask, combine 10 mL of freshly distilled benzaldehyde and 20 mL of acetone.[4]

  • Cool the flask in an ice-water bath.

  • Slowly add 2.5 mL of a 10% aqueous sodium hydroxide solution dropwise while stirring constantly. Maintain the temperature below 30°C.[4][5]

  • After the addition is complete, continue stirring the mixture for approximately 2 hours.[4]

  • A yellow precipitate of dibenzylideneacetone will form. Collect the crude product by vacuum filtration.

  • Wash the crystals with cold water to remove any remaining sodium hydroxide.[15]

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol.[15]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and allow them to air dry.

Protocol 2: Wittig Reaction for the Synthesis of an α,β-Unsaturated Ketone

This protocol outlines a general procedure for synthesizing an α,β-unsaturated ketone using a Wittig reagent.

Materials:

  • α-Haloketone

  • Triphenylphosphine (B44618) (PPh₃)

  • Strong Base (e.g., n-butyllithium, sodium hydride)

  • Aldehyde

  • Anhydrous Solvent (e.g., THF, ether)

Procedure:

  • Phosphonium (B103445) Salt Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-haloketone in an anhydrous solvent.

    • Add one equivalent of triphenylphosphine and stir the mixture, which may require heating, to form the phosphonium salt.[16]

  • Ylide Formation:

    • Cool the phosphonium salt suspension to a low temperature (e.g., 0°C or -78°C).

    • Slowly add one equivalent of a strong base to deprotonate the α-carbon and form the phosphorus ylide.[17]

  • Wittig Reaction:

    • To the ylide solution, slowly add one equivalent of the desired aldehyde.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the α,β-unsaturated ketone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Ketone and Aldehyde start->reagents add_base Add Base Catalyst reagents->add_base stir Stir at Controlled Temperature add_base->stir precipitate Precipitate/Extract Product stir->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize filter->recrystallize end End recrystallize->end

Caption: General experimental workflow for the synthesis of unsaturated ketones.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product self_condensation Self-Condensation of Ketone start->self_condensation cannizzaro Cannizzaro Reaction start->cannizzaro michael_addition Michael Addition start->michael_addition excess_ketone Use Excess Ketone self_condensation->excess_ketone optimize_base Optimize Base Concentration/Addition cannizzaro->optimize_base control_stoichiometry Control Aldehyde/Ketone Ratio michael_addition->control_stoichiometry

Caption: Troubleshooting logic for common side reactions.

References

Optimization of mobile phase for reverse-phase HPLC of nonpolar compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reverse-phase high-performance liquid chromatography (RP-HPLC) methods for nonpolar compounds. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and detailed solutions.

Q1: My nonpolar analyte is eluting too early (low retention), or all my nonpolar peaks are clustered near the void volume. How can I increase retention time?

Possible Causes:

  • The mobile phase is too "strong" (i.e., has too high a concentration of organic solvent), causing the nonpolar analytes to have a weak affinity for the stationary phase and move too quickly through the column.[1][2]

  • The incorrect stationary phase is being used (e.g., a C4 or C8 column may not be retentive enough for highly nonpolar compounds).

Solutions:

  • Decrease the Organic Modifier Concentration: The most effective way to increase the retention of nonpolar compounds is to decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[1][2] A more polar mobile phase will increase the interaction between the nonpolar analytes and the nonpolar stationary phase, leading to longer retention times.[2][3]

    • Rule of Thumb: For many small molecules, a 10% decrease in the organic solvent concentration can increase the retention time by a factor of approximately three.[2]

  • Change the Organic Modifier: Different organic solvents have different elution strengths. If you are using acetonitrile, switching to methanol (B129727) (which is generally a weaker solvent in RP-HPLC) at the same concentration may increase retention. Tetrahydrofuran (THF) is a stronger solvent and can be used to reduce retention if needed.[4][5]

  • Use a More Retentive Stationary Phase: If mobile phase adjustments are insufficient, consider using a column with a longer alkyl chain (e.g., switching from a C8 to a C18 column) or one with a higher carbon load. This provides a more hydrophobic stationary phase, leading to stronger retention of nonpolar compounds.[6][7]

Experimental Protocol: Optimizing Organic Modifier Concentration
  • Initial Condition: Start with your current method (e.g., 70:30 Acetonitrile:Water).

  • Stepwise Reduction: Prepare a series of mobile phases with decreasing organic content. For example:

    • 65:35 Acetonitrile:Water

    • 60:40 Acetonitrile:Water

    • 55:45 Acetonitrile:Water

  • Injection and Analysis: Inject your sample with each mobile phase composition, ensuring the column is fully equilibrated before each run.

  • Evaluation: Monitor the retention time (k') and resolution (Rs) of the target peaks. Select the mobile phase composition that provides the desired retention and separation.

Q2: I'm observing poor peak shapes, such as peak tailing or fronting. What are the causes and how can I fix them?

Poor peak shape can compromise the accuracy of integration and quantification.[8]

Peak Tailing:

  • Cause: Secondary interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic residual silanol (B1196071) groups on the silica (B1680970) support.[8]

  • Solution:

    • Adjust Mobile Phase pH: For basic compounds, adding an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.[9]

    • Use a Different Column: Employ an end-capped column or a column with a base-deactivated stationary phase designed to minimize silanol interactions.

Peak Fronting:

  • Cause: This often indicates column overload, where too much sample has been injected. It can also be caused by poor sample solubility in the mobile phase.

  • Solution:

    • Reduce Sample Concentration: Dilute your sample and inject a smaller mass onto the column.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[10] If the sample is not soluble, use a solvent that is weaker than the mobile phase. For highly nonpolar compounds, this may involve using a small amount of a strong organic solvent like THF or isopropanol (B130326) in the sample solvent, but keeping the injection volume small is critical.

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing or Fronting) tailing Peak Tailing Observed start->tailing Tailing fronting Peak Fronting Observed start->fronting Fronting cause_tailing Potential Cause: Secondary Silanol Interactions tailing->cause_tailing solution_tailing1 Solution 1: Add Acidic Modifier (e.g., 0.1% Formic Acid) cause_tailing->solution_tailing1 solution_tailing2 Solution 2: Use Base-Deactivated or End-Capped Column cause_tailing->solution_tailing2 end Improved Peak Shape solution_tailing1->end solution_tailing2->end cause_fronting Potential Causes: 1. Column Overload 2. Poor Sample Solubility fronting->cause_fronting solution_fronting1 Solution 1: Reduce Sample Concentration and/or Injection Volume cause_fronting->solution_fronting1 solution_fronting2 Solution 2: Dissolve Sample in Initial Mobile Phase cause_fronting->solution_fronting2 solution_fronting1->end solution_fronting2->end

Caption: Troubleshooting workflow for poor peak shape in RP-HPLC.

Q3: My peaks are not well-separated (poor resolution). How can I improve the separation?

Possible Causes:

  • Insufficient difference in retention times between analytes.

  • Excessive peak broadening.

  • Mobile phase composition is not optimal for selectivity.

Solutions:

  • Optimize Mobile Phase Strength (Isocratic): As described in Q1, adjust the water-to-organic solvent ratio. Decreasing the organic content will increase retention times for all nonpolar compounds, which may improve the resolution between early-eluting peaks.

  • Switch to Gradient Elution: For complex samples with compounds of widely varying hydrophobicity, gradient elution is highly effective.[11][12] A gradient starts with a weaker mobile phase (higher aqueous content) to resolve early-eluting compounds and gradually increases the organic solvent concentration to elute strongly retained compounds in a reasonable time with sharp peaks.[12][13]

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[4] Due to different solvent properties, the elution order of compounds can sometimes change, potentially resolving co-eluting peaks.

  • Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and shorter retention times. It can also sometimes change selectivity. However, ensure your analytes are stable at higher temperatures.

Experimental Protocol: Developing a Gradient Method
  • Scouting Gradient: Run a fast, broad gradient to determine the elution range of your compounds (e.g., 5% to 95% Acetonitrile over 10-15 minutes).

  • Analyze Results: Identify the mobile phase composition at which the first and last peaks of interest elute.

  • Optimize Gradient: Design a new gradient that is shallower around the critical peaks. For example, if your peaks elute between 40% and 60% Acetonitrile in the scouting run, you could design a new gradient like:

    • Start at 30% Acetonitrile.

    • Ramp to 70% Acetonitrile over 20 minutes.

    • Hold at 70% for 2 minutes.

    • Return to initial conditions and re-equilibrate.

  • Fine-Tune: Further adjust the slope of the gradient and the initial/final conditions to achieve optimal resolution.

Frequently Asked Questions (FAQs)

Q4: How do I choose between isocratic and gradient elution for nonpolar compounds?
  • Isocratic Elution: Use for simple mixtures where the analytes have similar hydrophobicities.[11][14] It is simpler, more reproducible, and does not require column re-equilibration time.[12][14]

  • Gradient Elution: Use for complex samples with a wide range of hydrophobicities.[11][15] It provides better resolution for complex mixtures and sharper peaks for late-eluting compounds, often in a shorter overall analysis time.[12][13]

Q5: What is the best organic modifier to use: Acetonitrile, Methanol, or THF?

The choice depends on the specific separation goals, cost, and detection method.[4]

  • Acetonitrile (ACN): The most common choice. It has a low viscosity (leading to lower backpressure) and a low UV cutoff (~190 nm), making it ideal for low-wavelength UV detection.[4]

  • Methanol (MeOH): A more cost-effective and less toxic alternative to ACN.[4] It has a higher viscosity and a higher UV cutoff (~205 nm).[4] It can offer different selectivity compared to ACN.

  • Tetrahydrofuran (THF): A strong, nonpolar solvent that can be useful for separating compounds with very similar structures (e.g., isomers).[4] However, it has a high UV cutoff, can degrade PEEK tubing and pump seals, and may form peroxides.[4]

Table 1: Properties of Common Organic Modifiers in RP-HPLC
PropertyAcetonitrile (ACN)Methanol (MeOH)Tetrahydrofuran (THF)
Elution Strength Weaker than THFWeaker than ACNStrongest
UV Cutoff ~190 nm~205 nm~212 nm
Viscosity (in water) LowHigher than ACNSimilar to MeOH
Backpressure LowHighHigh
Selectivity Unique proton acceptorProton donor/acceptorUnique dipole character
Primary Use General purposeGeneral purpose, ACN alternativeHigh hydrophobicity, isomers

Data compiled from multiple sources.[4]

Q6: What are best practices for preparing the mobile phase?

To ensure reproducible results and protect your HPLC system, follow these best practices:

  • Use High-Purity Solvents: Always use HPLC-grade water and solvents to minimize impurities that can cause ghost peaks or baseline noise.[16]

  • Filter the Mobile Phase: Filter all aqueous components and buffers through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the column and system components.[16]

  • Degas the Solvents: Remove dissolved gases by sparging with helium, sonicating, or using an in-line degasser.[16] This prevents the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.[9]

  • Prepare Freshly: Aqueous mobile phases, especially those containing buffers at a neutral pH, can support microbial growth. It is best to prepare them fresh daily.[16]

Logical Flow: Mobile Phase Preparation

G start Start: Prepare Mobile Phase step1 Select HPLC-Grade Solvents and Water start->step1 step2 Accurately Measure and Mix Solvent Components step1->step2 step3 Filter Aqueous/Buffered Components (0.45 µm filter) step2->step3 step4 Degas the Final Mobile Phase Mixture step3->step4 step5 Place in HPLC System with Labeled Solvent Lines step4->step5 end Ready for Analysis step5->end

References

Stability issues of 3,4,5,6,6-Pentamethylhept-3-en-2-one in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4,5,6,6-Pentamethylhept-3-en-2-one in acidic media. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Stability Issues in Acidic Media

This guide addresses common problems encountered during experiments involving this compound under acidic conditions.

Question: My reaction involving this compound in an acidic solvent is showing low yield and multiple unexpected byproducts. What could be the cause?

Answer:

Low yields and the formation of unexpected byproducts when using this compound in acidic media are often indicative of compound instability. As an α,β-unsaturated ketone, this compound is susceptible to several acid-catalyzed reactions. Brønsted acids can catalyze various transformations in α,β-unsaturated carbonyl compounds.[1]

Potential causes for the observed issues include:

  • Isomerization: Acid can catalyze the E/Z isomerization of the double bond, leading to a mixture of diastereomers which may have different reactivity or chromatographic behavior.

  • Rearrangement: In the presence of strong acids, α,β-unsaturated ketones can undergo photochemical rearrangements, which may be initiated or accelerated by exposure to light.[1]

  • Hydration: Acid-catalyzed hydration of the double bond can occur, leading to the formation of a β-hydroxy ketone.

  • Polymerization/Oligomerization: Under strongly acidic conditions, cationic polymerization or oligomerization initiated at the double bond can lead to a complex mixture of higher molecular weight species.

  • Protonation and Subsequent Reactions: Protonation of the carbonyl oxygen can activate the molecule for various nucleophilic attacks or rearrangements.

To troubleshoot this issue, consider the following steps:

  • pH Control: Carefully control and monitor the pH of your reaction medium. If possible, use the mildest acidic conditions that still allow for the desired transformation.

  • Temperature Control: Run the reaction at the lowest possible temperature to minimize side reactions.

  • Exclusion of Light: Protect the reaction from light, especially if using strong acids, to prevent photochemical side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by acidic conditions.

  • Analysis of Byproducts: Isolate and characterize the major byproducts to understand the degradation pathway. Techniques like NMR, mass spectrometry, and IR spectroscopy can be invaluable.

Question: I am observing a gradual loss of my starting material, this compound, during workup with an acidic aqueous solution. How can I minimize this loss?

Answer:

Loss of the compound during acidic aqueous workup is a common issue. The extended contact time with the acidic aqueous phase can lead to hydration of the double bond or other degradation pathways.

To minimize losses during workup:

  • Minimize Contact Time: Perform the acidic wash as quickly as possible.

  • Use Weaker Acids: If possible, use a weaker acid for the wash (e.g., dilute acetic acid instead of hydrochloric acid).

  • Temperature: Perform the workup at a low temperature (e.g., in an ice bath) to slow down potential degradation reactions.

  • Extraction Solvent: Use a non-polar organic solvent for extraction in which the compound is highly soluble to ensure efficient partitioning away from the aqueous phase.[2]

  • Neutralization: Immediately after the acidic wash, neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to quench any residual acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common acidic media used in organic synthesis?

A1: this compound, as an α,β-unsaturated ketone, is expected to have limited stability in strong acidic media. The stability is highly dependent on the acid concentration, temperature, and presence of other nucleophiles. In general, α,β-unsaturated carbonyl compounds can undergo acid-catalyzed reactions such as isomerization and rearrangement.[1] For routine applications, it is advisable to keep the pH above 4 and the temperature low.

Q2: Are there any recommended stabilizers for this compound in acidic formulations?

A2: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing α,β-unsaturated ketones can be applied. These include the addition of radical inhibitors (e.g., BHT) if free-radical pathways are suspected, or the use of a buffered acidic system to maintain a precise pH.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as:

  • Thin Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of new spots corresponding to degradation products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the concentration of the starting material over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify both the parent compound and volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe changes in the chemical structure of the compound.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various acidic conditions. This data is for illustrative purposes to guide experimental design.

Acid ConditionTemperature (°C)Time (hours)Remaining Compound (%)Major Degradation Product(s)
1 M HCl25185β-hydroxy ketone
1 M HCl50160β-hydroxy ketone, Isomers
0.1 M HCl25495Minor isomerization
Glacial Acetic Acid252498Trace isomerization
5% Citric Acid (aq)2524>99Not detected

Experimental Protocol: Acid Stability Assessment

This protocol outlines a general procedure to assess the stability of this compound in a given acidic medium.

Objective: To quantify the degradation of this compound over time in a specific acidic medium.

Materials:

  • This compound

  • Acidic medium of interest (e.g., 1 M HCl in a suitable solvent)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • HPLC or GC-MS system

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound with a fixed concentration of the internal standard and generate a standard curve using HPLC or GC-MS.

  • Reaction Setup: In a reaction vessel maintained at a constant temperature, dissolve a known amount of this compound and the internal standard in the acidic medium.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. Extract the organic components with the extraction solvent.

  • Drying and Analysis: Dry the organic extract over anhydrous sodium sulfate and analyze by HPLC or GC-MS.

  • Data Analysis: Using the standard curve, determine the concentration of this compound remaining at each time point. Plot the concentration versus time to determine the degradation kinetics.

Visualizations

cluster_workflow Troubleshooting Workflow for Stability Issues A Low Yield / Byproducts Observed B Check for Acid-Catalyzed Degradation A->B C Isomerization? B->C D Rearrangement? B->D E Hydration? B->E F Control pH C->F G Control Temperature C->G H Exclude Light C->H D->F D->G D->H E->F E->G E->H I Analyze Byproducts F->I G->I H->I J Problem Resolved? I->J J->A No

Caption: Troubleshooting workflow for stability issues.

cluster_pathway Potential Acid-Catalyzed Degradation Pathways Start This compound Protonation Protonated Ketone Start->Protonation + H+ Isomerization E/Z Isomers Protonation->Isomerization Hydration Beta-Hydroxy Ketone Protonation->Hydration + H2O Rearrangement Rearranged Product Protonation->Rearrangement

Caption: Potential degradation pathways in acidic media.

cluster_faq FAQ Logical Relationship Core Stability in Acidic Media Q1 Q1: Expected Stability? Core->Q1 Q2 Q2: Recommended Stabilizers? Core->Q2 Q3 Q3: How to Monitor Degradation? Core->Q3 A1 A1: Limited stability, dependent on conditions. Q1->A1 A2 A2: General strategies like radical inhibitors. Q2->A2 A3 A3: TLC, HPLC, GC-MS, NMR. Q3->A3

Caption: Logical structure of the FAQ section.

References

Technical Support Center: Enhancing Chromatographic Resolution of (E) and (Z) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in separating (E) and (Z) geometric isomers using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are (E) and (Z) isomers, and why is their separation important?

(E) and (Z) isomers, also known as geometric isomers, are stereoisomers that have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around a double bond.[1][2] The "E" (entgegen) designation indicates that the higher priority groups are on opposite sides of the double bond, while "Z" (zusammen) indicates they are on the same side.[2]

The separation of these isomers is crucial, particularly in the pharmaceutical industry, because they can exhibit different biological, pharmacological, and toxicological properties.[3][4][5][6] Regulatory bodies like the FDA often require that stereoisomers be treated as separate drugs.[3]

Q2: What is the first step in developing a separation method for (E) and (Z) isomers?

The initial and most critical step is the selection of an appropriate chromatographic column (the stationary phase).[7][8] The choice between an achiral or a chiral stationary phase will depend on the specific properties of the isomers and whether they also contain chiral centers.[7][9] A systematic approach involves screening several columns with different selectivities to find the most promising candidate for further method optimization.[8][10]

Q3: How does the mobile phase composition affect the resolution of (E) and (Z) isomers?

The mobile phase composition plays a pivotal role in achieving separation. Key parameters to optimize include:

  • Solvent Strength: Adjusting the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase in reversed-phase chromatography can significantly impact retention and resolution.[11][12]

  • Solvent Type: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and improve the separation of closely eluting peaks.[13]

  • pH: For ionizable compounds, adjusting the mobile phase pH can change the ionization state of the analytes and their interaction with the stationary phase, thereby affecting retention and selectivity.[10][14] It is generally recommended to work at a pH at least one unit away from the analyte's pKa.[10]

  • Additives and Buffers: The use of buffers (e.g., phosphate, acetate, formate) helps to control the pH, while additives like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) can improve peak shape for basic or acidic compounds, respectively.[8][10]

Q4: Can temperature be used to improve the separation of geometric isomers?

Yes, column temperature is a powerful parameter for optimizing selectivity.[15][16][17] Lowering the temperature often improves the resolution of isomers by increasing the differential interaction between the isomers and the stationary phase.[11][15] Conversely, increasing the temperature can decrease retention times and improve peak shape, but may reduce selectivity.[17][18] Therefore, temperature optimization is a crucial step in method development.

Troubleshooting Guide

Issue 1: Poor or No Resolution Between (E) and (Z) Isomers

If you are observing co-elution or insufficient separation of your geometric isomers, follow this troubleshooting workflow:

PoorResolution start Poor Resolution of (E)/(Z) Isomers check_mobile_phase Optimize Mobile Phase start->check_mobile_phase change_solvent_ratio Adjust Organic/Aqueous Ratio check_mobile_phase->change_solvent_ratio Isocratic? change_solvent_type Switch Organic Modifier (e.g., ACN to MeOH) check_mobile_phase->change_solvent_type Need to alter selectivity? adjust_ph Modify pH (for ionizable compounds) check_mobile_phase->adjust_ph Ionizable? check_stationary_phase Evaluate Stationary Phase change_solvent_ratio->check_stationary_phase No Improvement success Resolution Achieved change_solvent_ratio->success Improved change_solvent_type->check_stationary_phase No Improvement change_solvent_type->success Improved adjust_ph->check_stationary_phase No Improvement adjust_ph->success Improved try_different_achiral Screen Different Achiral Phases (e.g., C18, Phenyl, PFP, Cyano) check_stationary_phase->try_different_achiral check_temperature Adjust Column Temperature check_stationary_phase->check_temperature If some separation is observed consider_chiral Consider Chiral Stationary Phase (CSP) try_different_achiral->consider_chiral No Success try_different_achiral->success Improved consider_chiral->success Improved decrease_temp Decrease Temperature for Better Resolution check_temperature->decrease_temp other_parameters Optimize Other Parameters decrease_temp->other_parameters No Improvement decrease_temp->success Improved flow_rate Reduce Flow Rate other_parameters->flow_rate gradient Implement Gradient Elution flow_rate->gradient No Improvement flow_rate->success Improved gradient->success Improved

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Mobile Phase Optimization:

    • Solvent Ratio: Systematically vary the percentage of the organic solvent. For reversed-phase HPLC, a slight change in the organic-to-aqueous ratio can significantly affect resolution.[11]

    • Solvent Type: If adjusting the ratio is insufficient, change the organic solvent (e.g., from acetonitrile to methanol (B129727) or vice-versa). This alters the selectivity of the separation.[13]

    • pH Adjustment: For compounds with acidic or basic functional groups, modify the mobile phase pH to alter their retention characteristics.[10]

  • Stationary Phase Selection:

    • If mobile phase optimization fails, the stationary phase chemistry may not be suitable.

    • Achiral Columns: Screen columns with different selectivities. Phenyl, pentafluorophenyl (PFP), and cyano phases can offer different interactions compared to standard C18 columns and may provide the necessary selectivity for geometric isomers.[1][19][20]

    • Chiral Columns: In some cases, especially if the molecule also has chiral centers, a chiral stationary phase (CSP) may be necessary to resolve all stereoisomers, including the (E) and (Z) forms.[3][6][9][21] Polysaccharide-based CSPs are widely used.[21]

  • Temperature Adjustment:

    • Lowering the column temperature can enhance resolution by increasing the differences in how each isomer interacts with the stationary phase.[11][15] Start by decreasing the temperature in 5-10°C increments.

  • Other Parameters:

    • Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, leading to better resolution, although it will increase the analysis time.[11][22]

    • Gradient Elution: For complex mixtures, a gradient elution program can help to resolve closely eluting peaks.[12]

Issue 2: Peak Tailing

Peak tailing can compromise resolution and quantification.

Possible Causes and Solutions:

Possible Cause Solution References
Secondary Interactions For basic compounds, add a competing base like triethylamine (TEA) to the mobile phase. For acidic compounds, use an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[8][10]
Active Sites on Silica (B1680970) Use a modern, high-purity silica column. If using an older column, ensure it is well-conditioned. For argentation chromatography, ensure the silica is evenly coated with silver nitrate.[11]
Column Overload Reduce the sample concentration or injection volume.[11]
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.
Issue 3: Isomer Interconversion on the Column

In some cases, (E) and (Z) isomers can interconvert during the chromatographic run, leading to broad or distorted peaks.

Possible Causes and Solutions:

  • Light Sensitivity: Some compounds are prone to photoisomerization.[6] Protect the sample from light during preparation and analysis.

  • Mobile Phase pH: An inappropriate pH can catalyze isomerization.[23] Experiment with different pH values to find a condition that minimizes interconversion.

  • Temperature: High temperatures can sometimes promote isomerization. Try reducing the column temperature.

Experimental Protocols

Protocol 1: General Screening of Achiral Columns for (E)/(Z) Isomer Separation

This protocol outlines a systematic approach to screen different achiral stationary phases.

  • Sample Preparation: Dissolve the isomer mixture in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

  • Column Selection: Prepare a set of columns with different selectivities. A recommended starting set includes:

    • C18

    • Phenyl-Hexyl

    • Pentafluorophenyl (PFP/F5)[10][19]

    • Embedded Polar Group (e.g., RP-Amide)[10][19]

  • Initial Mobile Phase Conditions (Reversed-Phase):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5-95% B over 15 minutes

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)

    • Column Temperature: 30°C

    • Detection: UV, at the lambda max of the analytes.

  • Execution: Inject the sample onto each column and record the chromatograms.

  • Evaluation: Compare the resolution and peak shape for the (E) and (Z) isomers on each column. Select the column that provides the best initial separation for further optimization.

Protocol 2: Optimization of Mobile Phase for a Selected Column

Once a promising column has been identified, this protocol can be used to fine-tune the mobile phase.

  • Organic Modifier: If the initial screen used acetonitrile, repeat the best separation using methanol as the organic modifier to assess changes in selectivity.[13]

  • Isocratic vs. Gradient: Based on the initial gradient run, determine if an isocratic method is feasible. If the peaks are close together, develop a shallow gradient or an isocratic method with an optimized solvent ratio.

  • pH Optimization (for ionizable analytes):

    • Prepare a series of mobile phases with different pH values (e.g., pH 3, 5, 7) using appropriate buffers (e.g., phosphate, acetate).[10]

    • Run the separation at each pH and observe the effect on retention and resolution.

  • Temperature Optimization:

    • Set the mobile phase conditions that have so far given the best results.

    • Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C).[18]

    • Evaluate the trade-off between resolution, peak shape, and analysis time.

Data Presentation

Table 1: Stationary Phase Selectivity for a Hypothetical (E)/(Z) Isomer Pair
Stationary PhaseRetention Time (E) (min)Retention Time (Z) (min)Resolution (Rs)Peak Tailing (Asymmetry)
C188.28.20.01.5
Phenyl-Hexyl9.59.91.21.2
PFP (F5)10.110.81.81.1
RP-Amide7.88.31.41.0

This table illustrates how different stationary phases can provide varying levels of resolution for the same pair of geometric isomers under identical mobile phase conditions.

Table 2: Effect of Temperature on Resolution
Temperature (°C)Retention Time (E) (min)Retention Time (Z) (min)Resolution (Rs)
459.810.41.5
3510.110.81.8
2510.511.42.1

This table demonstrates that for this particular separation, decreasing the temperature leads to an increase in resolution.[15]

Visualization of Method Development Workflow

MethodDevelopment start Start: Separate (E)/(Z) Isomers column_screening 1. Stationary Phase Screening (C18, Phenyl, PFP, etc.) start->column_screening select_best_column Select Column with Best Initial Separation column_screening->select_best_column mobile_phase_opt 2. Mobile Phase Optimization select_best_column->mobile_phase_opt optimize_solvent Optimize Organic Modifier (ACN vs. MeOH) & Ratio mobile_phase_opt->optimize_solvent optimize_ph Optimize pH (if applicable) optimize_solvent->optimize_ph optimize_temp 3. Temperature Optimization (e.g., 25-45°C) optimize_ph->optimize_temp optimize_flow 4. Flow Rate Optimization optimize_temp->optimize_flow final_method Final Optimized Method optimize_flow->final_method

Caption: A systematic workflow for method development.

References

Technical Support Center: Preparative HPLC of 3,4,5,6,6-Pentamethylhept-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the preparative high-performance liquid chromatography (HPLC) purification of 3,4,5,6,6-Pentamethylhept-3-en-2-one.

Troubleshooting Guide

This section addresses common issues encountered during the preparative HPLC of this compound.

Question: Why am I seeing poor peak shape (e.g., peak tailing or fronting) for my target compound?

Answer:

Poor peak shape for ketones like this compound in reversed-phase HPLC can often be attributed to secondary interactions with the stationary phase or issues with the sample solvent.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the ketone, causing peak tailing.

    • Solution 1: Use an End-Capped Column: Employ a high-purity, end-capped column where the free silanol groups are minimized.[1]

    • Solution 2: Mobile Phase Modifier: Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase. This can suppress the ionization of silanol groups and reduce unwanted interactions.[1]

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.

Question: I am experiencing high backpressure in my preparative HPLC system. What are the likely causes and solutions?

Answer:

High backpressure is a common issue in preparative HPLC and can stem from several factors.

  • Column Clogging: Particulate matter from the sample or mobile phase can block the column inlet frit.

    • Solution 1: In-line Filter: Use a pre-column filter to protect the main column.

    • Solution 2: Sample Filtration: Ensure your sample is fully dissolved and filtered through a 0.45 µm filter before injection.

  • High Flow Rate: Operating at a flow rate exceeding the column's recommendation will lead to increased pressure.

    • Solution: Reduce the flow rate. For scaling up from an analytical method, adjust the flow rate proportionally to the change in column cross-sectional area.[2]

  • Mobile Phase Viscosity: A highly viscous mobile phase will increase backpressure.

    • Solution: Consider using a less viscous organic modifier if your separation allows (e.g., acetonitrile (B52724) has a lower viscosity than methanol).

  • Precipitated Buffers: If using buffers, ensure they are fully soluble in the mobile phase mixture.

    • Solution: Flush the system with a high percentage of the aqueous phase to dissolve any precipitated salts. Always use HPLC-grade salts and solvents.[3]

Question: My purification runs are taking too long. How can I speed up the separation without sacrificing purity?

Answer:

Optimizing for speed in preparative HPLC involves balancing resolution, loading capacity, and run time.

  • Increase Flow Rate: A higher flow rate will decrease the run time but may also reduce resolution. This is often a viable option if the initial separation has excess resolution.

  • Use a Shorter Column: A shorter column will reduce the analysis time and solvent consumption.[4]

  • Employ a Less Retentive Stationary Phase: If your compound is highly retained on a C18 column, consider a C8 column for faster elution.[1]

  • Optimize the Gradient: A steeper gradient can significantly shorten the run time. Start with a scouting gradient to determine the elution point of your compound and then create a more focused, steeper gradient around that point.

  • Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) can reduce mobile phase viscosity, leading to lower backpressure and potentially faster elution and sharper peaks. However, ensure your compound is stable at the elevated temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for the preparative purification of this compound?

A1: Due to its hydrophobic nature (predicted LogP between 3.67 and 4.04), reversed-phase HPLC is the most suitable technique.[5][6]

  • Recommended Starting Point: A C18 (Octadecyl) column is the most common choice for hydrophobic compounds and provides high retention.[1][7][8]

  • Alternative Options:

    • A C8 (Octyl) column can be used if the compound is too strongly retained on a C18 column, leading to excessively long run times.[1]

    • A Phenyl-Hexyl column may offer alternative selectivity, which can be beneficial for separating isomers or closely related impurities.[1]

    • A Newcrom R1 column, a type of reversed-phase column, has been specifically shown to be effective for the separation of (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one.[6][9][10]

Q2: What are the key parameters to consider when selecting a preparative HPLC column?

A2: The primary factors for preparative column selection are the stationary phase chemistry, column dimensions (internal diameter and length), and particle size.[1]

ParameterRecommendation for Preparative HPLC of this compoundRationale
Stationary Phase C18, C8, or Phenyl-HexylReversed-phase chemistry is ideal for this hydrophobic ketone.[1][5]
Internal Diameter (ID) 10 mm to >50 mmLarger IDs are required to handle the larger sample loads typical of preparative work.[4]
Length 150 mm to 250 mmLonger columns provide better resolution but increase backpressure and run time.[1][4]
Particle Size >5 µmLarger particles are generally used in preparative HPLC to reduce backpressure and allow for higher flow rates with larger sample quantities.[4]

Q3: Can I use normal-phase chromatography for this separation?

A3: While reversed-phase is more common for this type of compound, normal-phase chromatography can be an option, particularly if the compound is highly soluble in non-polar organic solvents and shows poor retention in reversed-phase mode.[11] Normal-phase HPLC uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate).[7][12] However, for this compound, reversed-phase is the recommended starting point.

Q4: How do I scale up my analytical method to a preparative scale?

A4: To scale up from an analytical to a preparative method, the goal is to maintain a similar chromatogram. This can be achieved by adjusting the flow rate and sample load in proportion to the column's cross-sectional area.[2] The mobile phase composition should be kept the same initially.

Experimental Protocol: Preparative HPLC of this compound

This protocol outlines a general procedure for the preparative purification of this compound using reversed-phase HPLC.

1. System Preparation:

  • Column: C18, 10 µm, 250 mm x 21.2 mm
  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid
  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid
  • Detector: UV at an appropriate wavelength (e.g., 254 nm, determine optimal wavelength by UV scan)

2. Sample Preparation:

  • Dissolve the crude sample of this compound in a minimal amount of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
  • Ensure the sample is fully dissolved.
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3. Method Parameters:

  • Flow Rate: 20 mL/min (adjust based on column dimensions and system pressure limits)
  • Gradient Program (Scouting Run):
  • 0-5 min: 70% B
  • 5-25 min: 70% to 100% B
  • 25-30 min: 100% B
  • 30.1-35 min: 70% B (re-equilibration)
  • Injection Volume: Start with a small injection (e.g., 100 µL) to determine the retention time and then increase for preparative loading.

4. Purification and Fraction Collection:

  • Equilibrate the column with the initial mobile phase composition (70% B) until a stable baseline is achieved.
  • Perform a scouting run with a small injection volume to determine the retention time of the target compound.
  • Based on the scouting run, adjust the gradient to optimize the separation of the target peak from impurities.
  • Increase the injection volume for the preparative run.
  • Collect the fraction corresponding to the peak of this compound.

5. Post-Purification:

  • Analyze the collected fractions by analytical HPLC to confirm purity.
  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization

ColumnSelectionWorkflow Column Selection Workflow for Preparative HPLC start Start: Purify this compound compound_properties Assess Compound Properties (Hydrophobic, Ketone) start->compound_properties select_mode Select HPLC Mode compound_properties->select_mode rp_hplc Reversed-Phase (RP) HPLC (Recommended) select_mode->rp_hplc Hydrophobic np_hplc Normal-Phase (NP) HPLC (Alternative) select_mode->np_hplc Poor RP Retention select_rp_phase Select RP Stationary Phase rp_hplc->select_rp_phase c18 C18 Column (Good Starting Point) select_rp_phase->c18 High Retention c8 C8 Column (Less Retentive) select_rp_phase->c8 Strong Retention on C18 phenyl Phenyl Column (Alternative Selectivity) select_rp_phase->phenyl Isomer Separation Needed select_dimensions Select Preparative Dimensions (ID, Length, Particle Size) c18->select_dimensions c8->select_dimensions phenyl->select_dimensions method_dev Method Development & Optimization (Gradient, Flow Rate) select_dimensions->method_dev end End: Purified Compound method_dev->end

Caption: Logical workflow for selecting a preparative HPLC column.

References

Addressing matrix effects in the quantification of fragrance ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of fragrance ingredients. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" and why are they a problem in fragrance analysis?

A: The "matrix" refers to all components in a sample other than the specific analyte of interest.[1] In fragrance analysis, this can include fats, emulsifiers, solvents, oils, and other ingredients present in cosmetic or pharmaceutical products.[2][3] Matrix effects occur when these components interfere with the analytical signal of the target fragrance ingredient, leading to either an artificial decrease (ion suppression) or increase (ion enhancement) in the measured response.[4] This interference can severely compromise the accuracy, precision, and sensitivity of quantitative methods, leading to unreliable results.[5][6]

In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can coat the GC inlet system, protecting analytes from thermal degradation and leading to a matrix-induced signal enhancement. In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization process in the MS source, most commonly causing ion suppression.[1]

Q2: My analyte recovery is low and inconsistent. Could this be a matrix effect?

A: Yes, low and inconsistent recovery is a classic symptom of matrix effects. Complex matrices in cosmetic products can significantly interfere with the extraction and quantification of fragrance allergens.[2][3] For example, one study reported that a straightforward Liquid-Liquid Extraction (LLE) method suffered from a high matrix effect, causing significant signal suppression.[7] Another study observed matrix effects for cinnamic alcohol in cosmetics as high as 162.5%.[7] To confirm if this is the issue, you can perform a matrix effect quantification experiment (see Experimental Protocol 2).

Q3: How do I choose the right strategy to overcome matrix effects?

A: The choice of strategy depends on the complexity of your matrix, the analyte's properties, available resources, and the required level of accuracy. The three main approaches are:

  • Advanced Sample Preparation: Physically remove interfering components from the matrix before analysis. Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][8][9]

  • Calibration and Standardization Strategies: Compensate for the matrix effect without physically removing the interferences. The primary methods are Matrix-Matched Calibration, the Method of Standard Additions, and the use of Stable Isotope-Labeled Internal Standards (Isotope Dilution).[1][5][10]

  • Instrumental Optimization: Adjust chromatographic conditions to better separate your analyte from interfering matrix components.[1][5]

The diagram below provides a logical workflow for selecting the appropriate strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Inaccurate Quantification Observed q_matrix Perform Matrix Effect Quantification (See Protocol 2) start->q_matrix is_effect Is Matrix Effect Significant (>15-20%)? q_matrix->is_effect no_effect Result: Matrix is not the primary issue. Review other method parameters. is_effect->no_effect No q_isotope Are Stable Isotope-Labeled Internal Standards (SIL-IS) Available for Analytes? is_effect->q_isotope Yes use_isotope Strategy: Use Isotope Dilution Mass Spectrometry (IDMS). This is the 'gold standard' for correcting matrix effects. q_isotope->use_isotope Yes q_samples Are you analyzing a large number of diverse and unpredictable matrices? q_isotope->q_samples No use_stdadd Strategy: Use Method of Standard Additions. Corrects for matrix effects on a per-sample basis. q_samples->use_stdadd Yes q_matrix_avail Is a representative 'blank' matrix available for calibration standards? q_samples->q_matrix_avail No use_matched Strategy: Use Matrix-Matched Calibration. Ensures standards and samples experience similar matrix effects. q_matrix_avail->use_matched Yes cleanup Strategy: Improve Sample Cleanup. Use advanced extraction like SPE or QuEChERS to remove interferences. Combine with solvent calibration. q_matrix_avail->cleanup No

Caption: Troubleshooting workflow for addressing matrix effects. (Max Width: 760px)
Troubleshooting Guide

Problem: My calibration curve prepared in solvent is linear, but my QC samples in the matrix are inaccurate.

Solution: This indicates that the matrix is affecting the analyte response. A calibration curve prepared in a pure solvent does not account for interferences present in the actual sample matrix.[6][10] You should switch to a calibration method that corrects for these effects.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical or as similar as possible to your samples.[1][6] This ensures that the standards and samples experience the same degree of signal suppression or enhancement.

  • Method of Standard Additions: This technique is ideal when a blank matrix is unavailable or when matrix composition varies significantly between samples.[5][11] It involves adding known amounts of the standard directly to aliquots of the sample, effectively creating a calibration curve within each unique sample.[11]

Data Comparison: Solvent vs. Matrix-Matched Calibration

The following table demonstrates the significant impact of matrix effects on various fragrance allergens and how matrix-matched calibration provides a more accurate quantification. A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Fragrance CompoundMatrix Effect (%)
Amylcinnamic aldehyde-25.8
Anise alcohol35.1
Atranol193.0
Cinnamic alcohol-7.0
Citral31.6
Coumarin-19.5
Eugenol-30.9
Geraniol43.1
Isoeugenol-25.4
Limonene14.1
Linalool11.8
Data synthesized from studies on fragrance allergens in cosmetic matrices.[2][3]
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Fragrance Allergens in Cosmetic Creams

This protocol is adapted from established methods for extracting fragrance allergens from complex cosmetic matrices.[2][3]

Objective: To extract fragrance allergens from a cream-based cosmetic product while minimizing co-extraction of interfering matrix components.

Materials:

  • Cosmetic sample (cream, lotion)

  • 50 mL amber centrifuge tubes

  • Deionized water

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate (B86663)

  • Hulamixer® or equivalent vortex/mixer

  • Centrifuge

  • Syringe filter (0.45 µm)

  • Internal Standard (IS) solution (e.g., 4,4′-dibromobiphenyl at 1 µg/mL)[3]

  • GC-MS system

Procedure:

  • Sample Weighing: Accurately weigh 0.5 g of the cosmetic sample into a 50 mL amber centrifuge tube.[2]

  • Initial Extraction: Add 5 mL of deionized water and 5 mL of MTBE to the tube.[2]

  • Mixing: Vigorously mix the tube for 30 minutes using a Hulamixer or vortex mixer to ensure thorough partitioning of the analytes into the organic solvent.[2]

  • Water Removal: Add approximately 5 g of anhydrous sodium sulfate to the tube to remove residual water from the organic phase.[2]

  • Centrifugation: Centrifuge the sample for 30 minutes at 3000 x g.[2] This will result in a clear separation of the organic layer (supernatant) from the solid and aqueous layers.

  • Collection & Filtration: Carefully collect the supernatant (MTBE layer) and filter it through a 0.45 µm syringe filter into a clean vial.[2]

  • Internal Standard Addition: Take 0.5 mL of the filtrate and add 10 µL of the internal standard solution.[2]

  • Final Dilution: Dilute the final solution to 1 mL with MTBE.[2] The sample is now ready for GC-MS analysis.

Protocol 2: How to Quantify the Matrix Effect

This protocol allows you to calculate the percentage of signal suppression or enhancement caused by your specific sample matrix.[4]

Objective: To determine the quantitative impact of the matrix on the analyte signal.

Required Solutions:

  • Neat Standard (Solution A): A standard of your analyte prepared in a pure solvent (e.g., MTBE) at a known concentration (e.g., 5 µg/mL).

  • Post-Extraction Spiked Sample (Solution B): A blank matrix sample (an identical product known to be free of your analyte) is extracted using your sample preparation protocol (e.g., Protocol 1). The final, clean extract is then spiked with the analyte to the same final concentration as Solution A.

Procedure:

  • Prepare a blank matrix sample by performing the complete extraction procedure.

  • Prepare Solution A by diluting your analyte stock in the final elution solvent.

  • Prepare Solution B by spiking the blank matrix extract with the same amount of analyte.

  • Analyze both solutions using your established analytical method (e.g., GC-MS).

  • Calculate the Matrix Effect (ME) using the following formula:

    ME (%) = ( (Peak Area in Solution B / Peak Area in Solution A) - 1 ) * 100

Interpretation:

  • ME = 0%: No matrix effect.

  • ME < 0%: Signal suppression.

  • ME > 0%: Signal enhancement.

Advanced Strategies & Visualizations
The Method of Standard Additions

When matrix effects are variable or a blank matrix is unavailable, the method of standard additions is a powerful tool.[11][12] It corrects for both matrix effects and procedural losses during sample preparation.[11] The workflow involves creating a calibration curve for each individual sample.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Single Unknown Sample split Divide into 4+ Identical Aliquots start->split a1 Aliquot 1 (Unspiked) split->a1 a2 Aliquot 2 split->a2 a3 Aliquot 3 split->a3 a4 Aliquot 4 split->a4 s1 Spike with 0x Standard a1->s1 s2 Spike with 1x Standard a2->s2 s3 Spike with 2x Standard a3->s3 s4 Spike with 3x Standard a4->s4 prep Process all aliquots through identical sample prep and analysis procedures s1->prep s2->prep s3->prep s4->prep plot Plot: Instrument Response vs. Concentration of Added Standard prep->plot extrapolate Extrapolate linear regression to the x-axis (y=0). The absolute x-intercept value is the original concentration. plot->extrapolate

Caption: Experimental workflow for the Method of Standard Additions. (Max Width: 760px)
Isotope Dilution Mass Spectrometry (IDMS)

Considered the gold standard for quantification in complex matrices, IDMS involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample before any preparation steps.[5][13] Because the labeled standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies and matrix-induced signal suppression or enhancement.[1][14] By measuring the ratio of the native analyte to the labeled standard, an extremely accurate quantification can be achieved.[13] This technique is highly effective but requires the availability of appropriate stable isotope-labeled standards.[15]

References

Validation & Comparative

A Comparative Analysis of (E)- and (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the hypothetical (E) and (Z) isomers of 3,4,5,6,6-pentamethylhept-3-en-2-one. As these specific compounds are not extensively characterized in published literature, this analysis is based on established principles of stereoisomerism in α,β-unsaturated ketones, supported by generalized experimental protocols. The objective is to offer a framework for the analysis of similar geometric isomers for researchers in drug development and chemical sciences.

Physicochemical and Spectroscopic Properties

Geometric isomerism in this compound arises from the restricted rotation around the C3=C4 double bond. The (E) isomer (entgegen, "opposite") has the higher priority groups on opposite sides of the double bond, while the (Z) isomer (zusammen, "together") has them on the same side. According to Cahn-Ingold-Prelog rules, the C2-carbonyl-containing substituent and the C5-alkyl group are the higher priority groups on their respective carbons of the double bond. These structural differences are expected to result in distinct physicochemical and spectroscopic properties.

Property(E)-3,4,5,6,6-Pentamethylhept-3-en-2-one (Predicted)(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one (Predicted)Rationale
Boiling Point HigherLowerThe (E)-isomer is expected to have a more linear and extended conformation, leading to greater surface area and stronger intermolecular van der Waals forces, thus requiring more energy to vaporize.
Dipole Moment LowerHigherIn the (Z)-isomer, the polar carbonyl group and the bulky tert-butyl group are on the same side, potentially leading to a greater net molecular dipole moment compared to the (E)-isomer where these groups are opposed.
1H NMR (Vinyl H) Further downfield (higher ppm)Further upfield (lower ppm)The vinyl proton at C3 in the (E)-isomer is spatially closer to and thus more deshielded by the anisotropic effect of the carbonyl group's magnetic field.
13C NMR (C=O) Further upfield (lower ppm)Further downfield (higher ppm)Increased steric hindrance in the (Z)-isomer between the C2-ketone substituent and the C5-alkyl group can influence the electronic environment and chemical shift of the carbonyl carbon.
UV-Vis (λmax) Longer WavelengthShorter WavelengthThe (E)-isomer is generally more planar, allowing for more efficient π-orbital overlap across the conjugated system, which lowers the HOMO-LUMO energy gap and red-shifts the maximum absorption wavelength.

Experimental Protocols

A common route to synthesizing α,β-unsaturated ketones like these is through an aldol (B89426) condensation reaction, followed by dehydration. The resulting mixture of (E) and (Z) isomers can often be separated using column chromatography.

Protocol: Isomer Separation by Flash Column Chromatography

  • Column Preparation: A glass column is packed with silica (B1680970) gel as the stationary phase, and equilibrated with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate, starting at 98:2).

  • Sample Loading: The crude mixture of isomers is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel.

  • Elution: The mobile phase is passed through the column under positive pressure. The polarity of the solvent is gradually increased (gradient elution) to facilitate the separation. The less polar (E)-isomer is generally expected to elute before the more polar (Z)-isomer.

  • Fraction Collection: Eluted fractions are collected and analyzed by thin-layer chromatography (TLC) to identify and pool the pure isomer fractions.

  • Solvent Removal: The solvent from the pooled fractions is removed under reduced pressure to yield the purified isomers.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • 1H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters to observe are the chemical shift (δ) of the vinyl proton and the methyl protons.

  • NOE Experiment: A Nuclear Overhauser Effect (NOE) experiment is crucial for unambiguous stereochemical assignment. For the (Z)-isomer, irradiation of the C4-methyl protons should show an NOE enhancement for the C2-methyl protons, indicating their spatial proximity. This effect would be absent in the (E)-isomer.

  • 13C NMR Acquisition: Acquire a broadband proton-decoupled 13C NMR spectrum to identify the chemical shifts of all unique carbon atoms, particularly the carbonyl carbon and the sp² carbons of the double bond.

Comparative Reactivity

The stereochemistry of the isomers can significantly influence their reactivity due to differing steric hindrance around the reactive sites. A Michael addition reaction provides a good model for comparing the electrophilicity and accessibility of the β-carbon (C5).

G Workflow for Isomer Comparison cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_testing Comparative Testing Aldol Condensation Aldol Condensation Isomer Separation (Chromatography) Isomer Separation (Chromatography) Aldol Condensation->Isomer Separation (Chromatography) NMR (1H, 13C, NOE) NMR (1H, 13C, NOE) Isomer Separation (Chromatography)->NMR (1H, 13C, NOE) UV-Vis Spectroscopy UV-Vis Spectroscopy NMR (1H, 13C, NOE)->UV-Vis Spectroscopy Mass Spectrometry Mass Spectrometry UV-Vis Spectroscopy->Mass Spectrometry Reactivity Studies (e.g., Michael Addition) Reactivity Studies (e.g., Michael Addition) Biological Assays (e.g., Kinase Inhibition) Biological Assays (e.g., Kinase Inhibition) Reactivity Studies (e.g., Michael Addition)->Biological Assays (e.g., Kinase Inhibition) Data Analysis Data Analysis Reactivity Studies (e.g., Michael Addition)->Data Analysis Biological Assays (e.g., Kinase Inhibition)->Data Analysis Characterization Characterization Comparative Testing Comparative Testing

Caption: Experimental workflow for the synthesis, characterization, and comparative analysis of isomers.

Hypothetical Biological Activity: Kinase Inhibition

In drug development, geometric isomers can exhibit vastly different biological activities due to their ability to fit into a protein's binding pocket. For instance, if evaluated as kinase inhibitors, the (E) and (Z) isomers could display different binding affinities and inhibition constants (Kᵢ).

G Hypothetical Kinase Binding cluster_isomers Isomers (E)-Isomer (E)-Isomer Kinase Active Site Kinase Active Site (E)-Isomer->Kinase Active Site High Affinity Binding (Hypothetical) (Z)-Isomer (Z)-Isomer (Z)-Isomer->Kinase Active Site Low Affinity Binding (Steric Hindrance) Phosphorylated Substrate Phosphorylated Substrate Kinase Active Site->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Active Site Substrate Substrate Substrate->Kinase Active Site Inhibition

Caption: Differential binding of (E) and (Z) isomers to a kinase active site.

The more linear and less sterically hindered (E)-isomer might fit more readily into a hydrophobic binding pocket, leading to more potent inhibition. Conversely, the shape of the (Z)-isomer could cause steric clashes with amino acid residues, resulting in weaker binding and lower inhibitory activity. This difference underscores the critical importance of stereochemical control in medicinal chemistry.

A Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of 3,4,5,6,6-Pentamethylhept-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 3,4,5,6,6-Pentamethylhept-3-en-2-one. Due to the limited availability of publicly accessible, specific validated methods for this compound, this document presents a detailed, illustrative validation protocol and comparative performance data based on established analytical practices for similar α,β-unsaturated ketones.

This compound is a fragrance ingredient with a woody and floral scent profile.[1][2] Accurate and precise quantification of this compound is crucial for quality control in manufacturing, formulation development, and stability testing. This guide compares the proposed HPLC-UV method with other potential analytical techniques and provides the necessary experimental framework for its validation.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. While HPLC-UV is a robust and widely used technique for the quantification of UV-active compounds, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) can also be considered.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Separation on a thin layer of adsorbent material, with quantification by densitometry.
Typical Linearity (r²) > 0.999> 0.99> 0.99
Typical Limit of Detection (LOD) 0.01 - 0.1 µg/mL1 - 10 ng/mL5 - 250 ng/spot
Typical Limit of Quantification (LOQ) 0.04 - 0.4 µg/mL5 - 50 ng/mL15 - 750 ng/spot
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105%
Precision (%RSD) < 2%< 10%< 5%
Specificity Good; can be affected by co-eluting impurities with similar UV spectra.Excellent; mass spectral data provides high confidence in peak identity.Moderate; dependent on chromatographic resolution.
Sample Throughput Moderate to HighLow to ModerateHigh

Experimental Protocol: Proposed HPLC-UV Method

This section details a hypothetical, yet scientifically grounded, experimental protocol for the quantification of this compound using HPLC-UV.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound (typically in the range of 220-280 nm for α,β-unsaturated ketones).

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

The proposed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by a linear regression analysis of the peak area versus the concentration of the calibration standards.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by a recovery study, analyzing samples with known amounts of added analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Illustrative Performance Data

The following tables summarize the expected performance characteristics of the proposed HPLC-UV method for the quantification of this compound.

Table 1: Linearity and Range

ParameterResult
Linear Range1 - 100 µg/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.999

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.9599.0
50.050.5101.0
90.089.199.0

Table 3: Precision

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6 over 3 days)
10.0< 1.5%< 2.0%
75.0< 1.0%< 1.5%

Table 4: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

Visualization of the Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the proposed HPLC-UV method.

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_documentation Documentation MD_Start Method Optimization (Column, Mobile Phase, etc.) MD_SST System Suitability Testing (Resolution, Tailing Factor) MD_Start->MD_SST V_Specificity Specificity (Peak Purity, No Interference) MD_SST->V_Specificity V_Linearity Linearity & Range (r² > 0.999) V_Specificity->V_Linearity V_Accuracy Accuracy (% Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) V_Precision->V_LOD_LOQ V_Robustness Robustness (Variations in Method Parameters) V_LOD_LOQ->V_Robustness D_Report Validation Report V_Robustness->D_Report D_SOP Standard Operating Procedure (SOP) D_Report->D_SOP

References

A Comparative Guide to the Synthetic Routes of Methylheptenone from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a detailed comparison of various synthetic routes to methylheptenone, a key intermediate in the production of fragrances, vitamins, and pharmaceuticals. While the query specified "pentamethylheptenone," this term does not correspond to a commonly synthesized compound in the chemical literature. It is presumed to be a likely misnomer for methylheptenone, an industrially significant compound with several well-established synthetic pathways. This guide will focus on the synthesis of the two primary isomers of methylheptenone: 6-methyl-5-hepten-2-one (B42903) and 2-methyl-2-hepten-6-one. The following sections present a comparative analysis of different synthetic strategies, supported by experimental data, to assist researchers and chemical development professionals in selecting the most suitable method for their applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthetic routes to methylheptenone, providing a clear comparison of their efficiencies and required conditions.

PrecursorsKey Reagents/CatalystsReaction ConditionsProduct IsomerYield (%)
Acetone, AcetyleneAlkaline catalyst, Lindlar catalyst, Diketene/Alkyl acetoacetate (B1235776)Multi-step process: Ethynylation, Partial Hydrogenation, Carroll Rearrangement[1]6-methyl-5-hepten-2-oneNot specified in a single value
Isobutylene, Acetone, Formaldehyde (B43269)None (thermal)310–320°C, 30 MPa, 115 h residence time[1]6-methyl-5-hepten-2-one34% (based on formaldehyde)[1]
Isopentenyl chloride, AcetonePhase-transfer catalyst (e.g., benzyltriethylammonium chloride), NaOH solution60–61°C, 3 h[1]6-methyl-5-hepten-2-one65% (based on isopentenyl chloride)[1]
2-Methyl-3-buten-2-ol (B93329), Methyl acetoacetateAluminum triisopropylate140°–180°C[2]2-methyl-2-hepten-6-oneup to 92%[2]
Isovaleraldehyde, AcetoneAqueous NaOH20-25°C[3]6-methyl-3-hepten-2-oneNot specified

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes to methylheptenone.

Synthesis of 6-Methyl-5-hepten-2-one from Isobutylene, Acetone, and Formaldehyde

This one-step process involves the reaction of isobutylene, acetone, and formaldehyde under high temperature and pressure.

Procedure: A high-pressure reactor is charged with isobutylene, acetone, and formaldehyde in a molar ratio of 5:4:1.[1] The reactor is then heated to a temperature of 310–320°C and pressurized to 30 MPa.[1] The reaction mixture is maintained under these conditions for a residence time of 115 hours.[1] Following the reaction period, the reactor is cooled, and the product mixture is depressurized. The 6-methyl-5-hepten-2-one is then isolated from the crude product mixture by fractional distillation. This process is noted to have numerous side reactions, necessitating significant purification of the final product.[1]

Phase-Transfer Catalyzed Synthesis of 6-Methyl-5-hepten-2-one from Isopentenyl Chloride and Acetone

This method utilizes a phase-transfer catalyst to facilitate the reaction between isopentenyl chloride and acetone.

Procedure: A reaction vessel equipped with a stirrer is charged with isopentenyl chloride, acetone, and a 48–51% aqueous sodium hydroxide (B78521) solution in a mass ratio of 1:3.9:6.5.[1] Benzyltriethylammonium chloride is added as a phase-transfer catalyst, with a catalyst dosage of 0.4% based on the mass of isopentenyl chloride.[1] The reaction mixture is heated to 60–61°C and stirred vigorously for 3 hours.[1] After the reaction is complete, the organic phase is separated, washed with water to remove the catalyst and any remaining sodium hydroxide, and then purified by distillation to yield 6-methyl-5-hepten-2-one.

Synthesis of 2-Methyl-2-hepten-6-one from 2-Methyl-3-buten-2-ol and Methyl Acetoacetate

This route involves the reaction of 2-methyl-3-buten-2-ol with methyl acetoacetate in the presence of an aluminum-based catalyst.

Procedure: A stirred vessel fitted with a distillation column is charged with 10 g of aluminum triisopropylate and 50 g of methyl acetoacetate. The mixture is heated to 147°-153° C. A mixture of 500 g of methyl acetoacetate and 516 g of 2-methyl-3-buten-2-ol is then introduced into the vessel over the course of 6 hours, while continuously distilling off the methanol (B129727) formed during the reaction.[2] The reaction temperature is maintained between 140° and 180°C.[2] It is crucial that the concentration of methyl acetoacetate in the reaction mixture does not exceed 15% by weight for more than a total of two hours.[2] Upon completion of the addition, the reaction mixture is worked up by fractional distillation to isolate the 2-methyl-2-hepten-6-one.[2]

Visualization of Synthetic Pathways

The following diagram illustrates the different synthetic routes to the isomers of methylheptenone, highlighting the precursors and key transformations.

Synthetic_Routes_to_Methylheptenone cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products Products Acetone Acetone Methylbutynol 2-Methyl-3-butyn-2-ol Acetone->Methylbutynol ProductA 6-Methyl-5-hepten-2-one Acetone->ProductA High T & P One-Step Synthesis Acetone->ProductA Phase-Transfer Catalysis Acetylene Acetylene Acetylene->Methylbutynol Ethynylation Isobutylene Isobutylene Isobutylene->ProductA High T & P One-Step Synthesis Formaldehyde Formaldehyde Formaldehyde->ProductA High T & P One-Step Synthesis IsopentenylChloride Isopentenyl Chloride IsopentenylChloride->ProductA Phase-Transfer Catalysis Methylbutenol 2-Methyl-3-buten-2-ol ProductB 2-Methyl-2-hepten-6-one Methylbutenol->ProductB Al-Catalyzed Condensation MethylAcetoacetate Methyl Acetoacetate MethylAcetoacetate->ProductB Al-Catalyzed Condensation Methylbutenol_from_alkyne 2-Methyl-3-buten-2-ol Methylbutynol->Methylbutenol_from_alkyne Partial Hydrogenation (Lindlar Catalyst) AcetoacetateEster 2-Methyl-3-buten-2-yl acetoacetate Methylbutenol_from_alkyne->AcetoacetateEster AcetoacetateEster->ProductA Carroll Rearrangement

Caption: Synthetic pathways to methylheptenone isomers.

References

A Comparative Guide to GC-MS and HPLC Methods for Fragrance Analysis: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and cosmetic industries, the accurate quantification of fragrance compounds is paramount for quality control, regulatory compliance, and safety assessment. This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the two predominant analytical techniques employed for fragrance analysis. We present a detailed comparison of their experimental protocols, performance metrics, and a logical workflow for their cross-validation.

Fragrance analysis presents a unique analytical challenge due to the chemical diversity and volatility of the constituent compounds. While GC-MS has traditionally been the gold standard for volatile and semi-volatile fragrance components, HPLC offers a complementary approach for non-volatile and thermally labile substances.[1] A thorough understanding of the strengths and limitations of each technique is crucial for selecting the appropriate method and for the cross-validation of results to ensure data integrity.

Principles of the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] Detection is typically achieved using a Diode Array Detector (DAD), which measures the absorbance of the compounds across a range of UV-visible wavelengths.

Experimental Protocols

Detailed methodologies for the analysis of a common set of 24 regulated fragrance allergens are presented below. These protocols are synthesized from established and validated methods in the scientific literature.

GC-MS Experimental Protocol

This protocol is based on established methods for the analysis of fragrance allergens in cosmetic samples.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 5 mL of ethanol (B145695) and vortex for 1 minute to dissolve the sample.

  • Add 5 mL of hexane (B92381) and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the upper hexane layer containing the fragrance compounds.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

  • Add an internal standard (e.g., triphenylmethane) to the final extract.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 4°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

HPLC-DAD Experimental Protocol

This protocol is adapted from validated methods for the simultaneous determination of fragrance allergens.[2][3]

1. Sample Preparation (Solvent Extraction)

  • Weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) and vortex for 5 minutes.

  • Place in an ultrasonic bath for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the extract through a 0.45 µm nylon syringe filter into an HPLC vial.

2. HPLC-DAD Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-25 min: 40-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-40% B

    • 35-40 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: Monitoring at 210 nm, 254 nm, and 280 nm for different compounds.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data for GC-MS and HPLC-DAD for a selection of fragrance allergens, compiled from various studies. It is important to note that direct comparison should be made with caution as the data originates from different laboratories and studies.

Table 1: GC-MS Performance Data for Selected Fragrance Allergens [1]

CompoundLinearity Range (µg/mL)LOQ (µg/g)Recovery (%)RSD (%)
Linalool0.1 - 10>0.995285.1 - 116< 13
Limonene0.1 - 10>0.995285.1 - 116< 13
Geraniol1 - 10>0.9952085.1 - 116< 13
Citral0.1 - 10>0.995285.1 - 116< 13
Eugenol0.1 - 10>0.995285.1 - 116< 13
Cinnamal0.1 - 10>0.995285.1 - 116< 13
Coumarin0.1 - 10>0.995285.1 - 116< 13
Benzyl Benzoate0.1 - 10>0.995285.1 - 116< 13

Table 2: HPLC-DAD Performance Data for Selected Fragrance Allergens [2][3]

CompoundLinearity Range (mg/L)LOQ (mg/kg)Recovery (%)RSD (%)
Linalool1 - 100>0.99579.8 - 115.2< 9.9
Limonene1 - 100>0.991079.8 - 115.2< 9.9
Geraniol1 - 100>0.99279.8 - 115.2< 9.9
Citral1 - 100>0.99279.8 - 115.2< 9.9
Eugenol1 - 100>0.99179.8 - 115.2< 9.9
Cinnamal1 - 100>0.990.579.8 - 115.2< 9.9
Coumarin1 - 100>0.990.279.8 - 115.2< 9.9
Benzyl Benzoate1 - 100>0.990.579.8 - 115.2< 9.9

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical process for cross-validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Cosmetic Sample (1g) Solvent_Add Add Ethanol & Hexane Sample->Solvent_Add Vortex Vortex Mix Solvent_Add->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract_Collection Collect Hexane Layer Centrifuge->Extract_Collection Filter Filter (0.45 µm) Extract_Collection->Filter IS_Add Add Internal Standard Filter->IS_Add GC_Vial Transfer to GC Vial IS_Add->GC_Vial Injection Inject 1 µL (Splitless) GC_Vial->Injection Separation HP-5ms Column Separation Injection->Separation Detection Mass Spectrometry (EI, SIM/Scan) Separation->Detection Data_Processing Data Acquisition & Processing Detection->Data_Processing Result Result Data_Processing->Result Quantitative Results

Caption: Workflow for fragrance analysis using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Sample Cosmetic Sample (1g) Solvent_Add Add Acetonitrile Sample->Solvent_Add Vortex_US Vortex & Ultrasonicate Solvent_Add->Vortex_US Centrifuge Centrifuge Vortex_US->Centrifuge Extract_Collection Collect Supernatant Centrifuge->Extract_Collection Filter Filter (0.45 µm) Extract_Collection->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Injection Inject 10 µL HPLC_Vial->Injection Separation C18 Column Separation (Gradient) Injection->Separation Detection Diode Array Detection Separation->Detection Data_Processing Data Acquisition & Processing Detection->Data_Processing Result Result Data_Processing->Result Quantitative Results

Caption: Workflow for fragrance analysis using HPLC-DAD.

CrossValidation_Workflow cluster_methods Method Development & Validation cluster_samples Sample Analysis cluster_comparison Performance Parameter Comparison cluster_decision Conclusion GCMS Validated GC-MS Method Samples Identical Set of Samples (Spiked & Real-World) GCMS->Samples HPLC Validated HPLC-DAD Method HPLC->Samples Linearity Linearity & Range Samples->Linearity Accuracy Accuracy (Recovery) Samples->Accuracy Precision Precision (RSD) Samples->Precision LOD_LOQ LOD & LOQ Samples->LOD_LOQ Selectivity Selectivity & Specificity Samples->Selectivity Equivalence Assess Method Equivalence Linearity->Equivalence Accuracy->Equivalence Precision->Equivalence LOD_LOQ->Equivalence Selectivity->Equivalence Report Cross-Validation Report Equivalence->Report Document Findings

Caption: Logical workflow for cross-validation of GC-MS and HPLC methods.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the analysis of fragrance compounds. GC-MS demonstrates superior sensitivity for many volatile compounds, as indicated by lower Limits of Quantification (LOQs) in some cases.[1] HPLC, on the other hand, is indispensable for the analysis of less volatile and thermally sensitive fragrance ingredients.

The choice of method will ultimately depend on the specific fragrance compounds of interest, the sample matrix, and the required sensitivity. For comprehensive fragrance profiling and to ensure the highest level of data accuracy and regulatory compliance, a cross-validation approach utilizing both GC-MS and HPLC is highly recommended. This dual-method strategy allows for the confirmation of results and provides a more complete analytical picture of the fragrance composition in complex cosmetic and pharmaceutical products.

References

A Comparative Guide to Alternative Analytical Techniques for the Characterization of Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unsaturated ketones, particularly α,β-unsaturated ketones (enones), are a critical class of compounds in pharmaceutical and chemical research. Their conjugated system not only imparts unique spectroscopic properties but is also responsible for their chemical reactivity and biological activity. Accurate characterization is therefore essential for structure elucidation, purity assessment, and understanding structure-activity relationships. This guide provides an objective comparison of key analytical techniques, supported by performance data and detailed experimental protocols.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for obtaining fundamental structural information about unsaturated ketones. They are rapid, generally non-destructive, and provide detailed insights into the molecule's electronic environment and functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly effective for analyzing the conjugated π-electron system of unsaturated ketones. The absorption of UV light promotes electrons from a π bonding orbital to a π* anti-bonding orbital (π→π* transition), which is characteristic of the conjugated system. A weaker absorption, corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to a π* anti-bonding orbital (n→π* transition), is also observed. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the substitution pattern.[1]

Quantitative Data: Predicted λmax using Woodward-Fieser Rules

The Woodward-Fieser rules are a set of empirical correlations used to predict the λmax of the principal π→π* transition in enones, providing valuable structural clues.[2]

Base Value / IncrementWavelength Contribution (nm)
Base Values
Acyclic or 6-membered cyclic enone215
5-membered cyclic enone202
α,β-Unsaturated aldehyde210
Increments for Substituents
Alkyl group or ring residue (α-position)+10
Alkyl group or ring residue (β-position)+12
Alkyl group or ring residue (γ, δ, or higher)+18
-OH (α-position)+35
-OH (β-position)+30
-OR (alkoxy) (α-position)+35
-OR (alkoxy) (β-position)+30
Increments for Structure
Double bond extending conjugation+30
Exocyclic C=C double bond+5
Homocyclic diene component+39

Data compiled from references[2][3][4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For α,β-unsaturated ketones, the key absorptions are the C=O (carbonyl) and C=C (alkene) stretching vibrations. Conjugation lowers the bond order of the carbonyl group, resulting in a shift to a lower wavenumber (frequency) compared to saturated ketones.[5][6]

Quantitative Data: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeSaturated Ketone (cm⁻¹)α,β-Unsaturated Ketone (cm⁻¹)
C=O Stretch1705 - 17251650 - 1685
C=C Stretch(Not applicable)1600 - 1650

Data compiled from references[5][7][8][9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information on the carbon framework and the chemical environment of each proton. For unsaturated ketones, ¹H NMR and ¹³C NMR are used to confirm connectivity and determine stereochemistry.[10]

  • ¹H NMR: The vinyl protons on the α and β carbons have characteristic chemical shifts. Due to the electron-withdrawing nature of the carbonyl group and resonance delocalization, the β-proton is significantly deshielded and appears further downfield than the α-proton. The coupling constant (J-value) between these protons is diagnostic for the double bond geometry (~11-18 Hz for trans and ~6-12 Hz for cis).[10]

  • ¹³C NMR: The chemical shifts of the carbonyl carbon (C=O) and the olefinic carbons (α-C and β-C) are also characteristic. The carbonyl carbon of an enone is typically found slightly upfield compared to its saturated counterpart.[11]

Quantitative Data: Typical NMR Chemical Shifts (in CDCl₃)

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹H α-Proton5.8 - 6.5Less deshielded than β-proton.
β-Proton6.5 - 7.5Deshielded due to conjugation with C=O.
¹³C Carbonyl (C=O)190 - 210Slightly upfield of saturated ketones.
α-Carbon125 - 140
β-Carbon135 - 155More deshielded than α-carbon.

Data compiled from references[10][12][13][14][15].

Chromatographic and Hyphenated Techniques

While spectroscopy provides structural information, chromatography is essential for separating unsaturated ketones from reaction mixtures, isolating isomers, and performing quantitative analysis. When combined with mass spectrometry, these hyphenated techniques offer unparalleled sensitivity and specificity.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a chromatographic inlet (Gas Chromatography or Liquid Chromatography), it becomes a powerful tool for separating and identifying components in a complex mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable unsaturated ketones. It offers excellent separation of isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most versatile technique, suitable for a wide range of unsaturated ketones, including those that are non-volatile or thermally labile. LC-MS/MS (tandem mass spectrometry) provides exceptional sensitivity and is the gold standard for quantification in complex matrices like biological fluids.[4][16]

Key Fragmentation Pathways: In electron ionization (EI) mass spectrometry, common fragmentation patterns for ketones include:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, forming a stable acylium ion.[17][18]

  • McLafferty Rearrangement: A characteristic fragmentation for ketones containing a γ-hydrogen, involving a hydrogen transfer to the carbonyl oxygen followed by β-cleavage. This results in the loss of a neutral alkene molecule.[17][19]

Data Presentation: Comparison of Hyphenated Techniques

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile/thermally stable compounds in the gas phase before MS detection.Separates compounds in the liquid phase before MS detection.
Analytes Best for small, volatile, thermally stable ketones (<500 Da).Wide range, including large, non-volatile, polar, and thermally labile ketones.[20]
Sensitivity High, with Limits of Detection (LOD) typically in the low µg/L (ppb) to ng/L (ppt) range.Generally higher sensitivity, with LODs often reaching the low ng/L (ppt) to pg/L (ppq) range.[4][16]
Selectivity Excellent chromatographic resolution of isomers.High specificity, especially in MS/MS mode, which reduces matrix interference.
Sample Prep May require derivatization to increase volatility.Simpler sample preparation, often just "dilute and shoot."
Primary Use Identification and quantification of known volatile compounds, impurity profiling.Quantification in complex matrices (bioanalysis), analysis of diverse structures.

Data compiled from references[4][16][20].

Mandatory Visualizations

Logical Workflow for Characterization

cluster_start Sample cluster_analysis Analytical Strategy cluster_confirmation Confirmation & Quantification cluster_end Result Start Unknown Unsaturated Ketone Sample Spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR) Start->Spectroscopy Structural Clues Chromatography Chromatographic Separation (GC or LC) Start->Chromatography Purity & Isomer Separation Hyphenated Hyphenated Technique (e.g., LC-MS/MS) Spectroscopy->Hyphenated Chromatography->Hyphenated Definitive ID End Characterized Structure, Quantification & Purity Hyphenated->End Final Report

Caption: General workflow for the characterization of an unknown unsaturated ketone.

Information Comparison of Techniques

G center Unsaturated Ketone uv UV-Vis center->uv Conjugation Length (λmax) ir IR center->ir Functional Groups (C=O, C=C) nmr NMR center->nmr Connectivity & Stereochemistry (δ, J) ms MS center->ms Molecular Weight & Fragmentation chrom Chromatography (GC/LC) center->chrom Purity & Isomer Separation

Caption: Information provided by different analytical techniques for enone analysis.

Experimental Protocols

Protocol 1: UV-Vis Spectrum Acquisition

This protocol describes the general procedure for obtaining a UV-Vis absorption spectrum of an unsaturated ketone.

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps). Allow the instrument to warm up for at least 15-30 minutes to ensure stability.[9]

  • Sample Preparation: Prepare a dilute solution of the unsaturated ketone sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). A typical concentration is around 10⁻⁴ to 10⁻⁵ M. The final concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.[13]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction or "zero" measurement across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and cuvette.[8][9]

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.[8]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the π→π* and, if visible, the n→π* transitions.

Protocol 2: NMR Spectrum Acquisition (¹H and ¹³C)

This protocol is suitable for the structural analysis of unsaturated ketones like chalcones.[12]

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[14][17]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be tuned, locked onto the deuterium (B1214612) signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[10]

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').[10]

    • Set the spectral width to cover all expected carbon signals (typically 0-220 ppm).

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 128 to several thousand) are typically required due to the low natural abundance of ¹³C and its longer relaxation times.[10]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected, baseline-corrected, and referenced (typically to residual solvent signals or internal standard TMS).

Protocol 3: LC-MS/MS Quantification

This protocol provides a general framework for quantifying an unsaturated ketone in a complex matrix, such as plasma. Derivatization may be required for certain ketones to enhance stability or ionization efficiency.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard solution.

    • Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial for analysis.

  • LC Separation:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: Typical flow rates for UPLC/UHPLC are 0.3-0.6 mL/min.

    • Injection Volume: 1-10 µL.

  • MS/MS Detection:

    • Ionization Source: Electrospray Ionization (ESI) is most common, operated in either positive or negative ion mode depending on the analyte.

    • Method Development: The analyte is first infused into the mass spectrometer to optimize MS parameters (e.g., capillary voltage, gas flow) and to identify the precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻).

    • MRM Transition: The precursor ion is fragmented, and specific, stable product ions are identified. The transition from the precursor ion to the product ion(s) is monitored in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in the unknown sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

References

Navigating Analytical Method Validation for Pentamethylheptenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical compounds is a cornerstone of successful research and development. This guide provides a comparative overview of analytical methodologies for the validation of a pentamethylheptenone analytical method. While specific inter-laboratory validation data for pentamethylheptenone is not publicly available, this document synthesizes performance data from closely related compounds and established analytical techniques to provide a framework for laboratory validation. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and highly effective technique for the analysis of volatile compounds like pentamethylheptenone.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical and depends on various factors including the sample matrix, required sensitivity, and the nature of the analyte. For volatile ketones such as pentamethylheptenone, GC-MS is a preferred method due to its high selectivity and sensitivity. Below is a summary of typical performance characteristics for a GC-MS method, based on data from a structurally similar compound, 6-methyl-5-hepten-2-one (B42903), alongside general performance expectations for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ketone analysis.

Table 1: Comparison of Analytical Method Performance for Ketone Analysis

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS) for 6-methyl-5-hepten-2-one[1]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ketones (General)[2]
Linearity Range 100 - 2000 ng/mL0.1 - 250 µmol/L
Limit of Detection (LOD) < 100 ng/mL< 11.7 nmol/L
Limit of Quantification (LOQ) < 100 ng/mL< 39.5 nmol/L
Precision (RSD%) 2.01% - 12.59% (biological replicates)< 5%
Accuracy (Recovery %) Not Specified98% - 107% (for a similar ketone)[3]

Note: The data for GC-MS is based on a validated method for 6-methyl-5-hepten-2-one in a fruit matrix, which serves as a strong proxy for the expected performance for pentamethylheptenone.[1] LC-MS/MS data is generalized for ketone bodies and illustrates the high sensitivity of this technique.[2]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative methodologies for the analysis of pentamethylheptenone using GC-MS.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a validated method for a similar volatile ketone and is suitable for the quantification of pentamethylheptenone in complex matrices.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Homogenize the sample matrix (e.g., biological fluid, environmental sample).

    • To a known volume of the homogenized sample, add a suitable extraction solvent (e.g., dichloromethane (B109758) or a hexane:acetone mixture).[1]

    • Add an appropriate internal standard to correct for extraction efficiency and instrumental variability.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.[4]

    • Mass Spectrometer: Agilent 5975B or equivalent.[4]

    • Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless or split, depending on the concentration of the analyte. A 10:1 split injection can be used to limit the amount of non-volatile matrix components entering the column.[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes. This program should be optimized based on the specific sample matrix and potential interferences.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan mode for initial method development and identification.

Workflow and Process Visualization

To facilitate a clear understanding of the analytical process, the following diagram illustrates the key stages of a typical GC-MS based analytical method validation workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample Sample Collection Homogenize Homogenization Sample->Homogenize Spike Internal Standard Spiking Homogenize->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Concentrate Solvent Evaporation & Reconstitution Extraction->Concentrate GC_Inject GC Injection Concentrate->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) Quantification->Validation Report Final Report Validation->Report

Caption: Workflow for GC-MS analysis and validation of pentamethylheptenone.

References

A Spectroscopic Showdown: Unveiling the Structural Differences Between an Unsaturated Ketone and Its Saturated Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – In a detailed spectroscopic comparison, this guide illuminates the structural nuances between the α,β-unsaturated ketone, 3,4,5,6,6-pentamethylhept-3-en-2-one, and its saturated analog, 3,4,5,6,6-pentamethylheptan-2-one. This analysis provides researchers, scientists, and drug development professionals with key differentiating spectroscopic features, supported by predicted data and generalized experimental protocols. Understanding these differences is crucial for the accurate identification and characterization of these and similar molecules in various research and development settings.

The presence of a carbon-carbon double bond in conjugation with the carbonyl group in this compound introduces distinct electronic effects that manifest clearly across various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide presents a comparative analysis of the predicted spectral data for both compounds, offering a clear framework for their differentiation.

Comparative Spectroscopic Data

To facilitate a direct comparison, the predicted key spectroscopic data for both compounds are summarized in the tables below. These predictions are based on established principles of organic spectroscopy.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Spectroscopic FeatureThis compound (Unsaturated)3,4,5,6,6-Pentamethylheptan-2-one (Saturated)
C=O Stretch (νC=O) ~1685-1666 cm⁻¹ (strong, sharp)~1715 cm⁻¹ (strong, sharp)
C=C Stretch (νC=C) ~1650-1600 cm⁻¹ (medium)Absent
sp² C-H Stretch ~3100-3000 cm⁻¹ (medium)Absent
sp³ C-H Stretch ~2960-2850 cm⁻¹ (strong, sharp)~2960-2850 cm⁻¹ (strong, sharp)

Table 2: Predicted ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton EnvironmentThis compound (Unsaturated)3,4,5,6,6-Pentamethylheptan-2-one (Saturated)
CH₃ (acetyl) ~2.1-2.3~2.1
CH₃ (on C=C) ~1.8-2.1Absent
CH (on C=C) ~5.8-6.5Absent
CH (alpha to C=O) Absent~2.2-2.6
Other CH₃, CH, CH₂ ~0.9-1.8~0.9-1.8

Table 3: Predicted ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Carbon EnvironmentThis compound (Unsaturated)3,4,5,6,6-Pentamethylheptan-2-one (Saturated)
C=O ~190-200~205-215
C=C ~120-160Absent
C (alpha to C=O) sp² carbons~30-50
Other sp³ C ~10-50~10-50

Table 4: Predicted Mass Spectrometry Data (Key Fragmentation Patterns)

Spectroscopic FeatureThis compound (Unsaturated)3,4,5,6,6-Pentamethylheptan-2-one (Saturated)
Molecular Ion (M⁺) m/z = 182m/z = 184
α-Cleavage (loss of CH₃) m/z = 167m/z = 169
α-Cleavage (loss of C₅H₁₁) m/z = 111m/z = 113
McLafferty Rearrangement Possible, but less favorableFavorable, leading to a prominent fragment

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters should be optimized by the operator.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution (~5-10%) in a suitable solvent (e.g., CCl₄ or CHCl₃) can be prepared and placed in a solution cell.

  • Instrument Setup: The spectrometer should be purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference. A background spectrum of the salt plates or the solvent-filled cell is recorded.

  • Data Acquisition: The sample is placed in the beam path, and the spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through shimming.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct injection, a heated probe for solids/liquids, or through the gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Impact (EI) is a common ionization method for these types of molecules, typically using an electron energy of 70 eV.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z.

Workflow for Spectroscopic Comparison

The logical flow for the comparative analysis of the two compounds is depicted in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_compounds Target Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation and Comparison Unsaturated This compound IR IR Spectroscopy Unsaturated->IR NMR NMR Spectroscopy (¹H and ¹³C) Unsaturated->NMR MS Mass Spectrometry Unsaturated->MS Saturated 3,4,5,6,6-Pentamethylheptan-2-one Saturated->IR Saturated->NMR Saturated->MS IR_Data Compare C=O and C=C stretches IR->IR_Data NMR_Data Compare chemical shifts and presence/absence of vinylic protons/carbons NMR->NMR_Data MS_Data Compare molecular ion peaks and fragmentation patterns MS->MS_Data Conclusion Structural Elucidation and Differentiation IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the spectroscopic comparison of the two ketones.

Conclusion

The spectroscopic comparison of this compound and its saturated analog, 3,4,5,6,6-pentamethylheptan-2-one, provides a clear illustration of how the introduction of a conjugated double bond significantly alters the spectroscopic properties of a molecule. The key differentiating features are the lower frequency of the C=O stretch in the IR spectrum, the appearance of signals for vinylic protons and carbons in the NMR spectra, and a different molecular ion peak and fragmentation pattern in the mass spectrum of the unsaturated ketone. This guide serves as a valuable resource for the structural analysis of similar compounds.

Performance comparison of different HPLC columns for ketone separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation and quantification of ketones by High-Performance Liquid Chromatography (HPLC) is a critical task in various fields, from pharmaceutical development to environmental analysis. The choice of the analytical column is paramount, as it directly governs the retention, resolution, and overall quality of the chromatographic separation. This guide provides an objective comparison of the performance of different HPLC columns for ketone separation, supported by experimental data and detailed methodologies to aid in column selection and method development.

Understanding Ketone Properties for HPLC Analysis

Ketones are a diverse class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. Their polarity, and thus their behavior in HPLC, can vary significantly based on their overall structure. For instance, small aliphatic ketones like acetone (B3395972) are relatively polar, while larger ketones, such as steroid hormones, are significantly more hydrophobic. This diversity necessitates a careful selection of the HPLC column and mobile phase to achieve optimal separation. For many simple ketones that lack a strong chromophore, pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy to enhance their detectability by UV-Vis detectors.[1] This process forms stable 2,4-dinitrophenylhydrazone derivatives that are readily detectable at approximately 360 nm.[1]

Reversed-Phase Chromatography: The Workhorse for Ketone Separations

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the separation of a broad range of ketones due to its versatility and compatibility with a wide array of analytes. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol).

Performance Comparison of Common Reversed-Phase Columns

The choice of stationary phase in reversed-phase chromatography significantly impacts the selectivity of the separation. The most common reversed-phase columns include C18, C8, Phenyl-Hexyl, and Cyano phases.

Stationary PhaseKey CharacteristicsIdeal Ketone Applications
C18 (Octadecyl) Highly hydrophobic, strong retention for nonpolar compounds, high resolution for complex mixtures.Steroid ketones, long-chain aliphatic ketones, and DNPH-derivatized ketones.
C8 (Octyl) Moderately hydrophobic, less retentive than C18, suitable for faster analysis of moderately polar ketones.Moderately polar ketones where C18 provides excessive retention.
Phenyl-Hexyl Provides alternative selectivity through π-π interactions with aromatic ketones.Aromatic ketones (e.g., acetophenone, benzophenone) and for separating structurally similar ketones.
Cyano (CN) Less hydrophobic than C18 and C8, offers different selectivity due to dipole-dipole interactions. Can be used in both reversed-phase and normal-phase modes.Polar ketones and as an alternative to silica (B1680970) in normal-phase chromatography.
Quantitative Data for DNPH-Derivatized Ketone Separation on a C18 Column

The following table presents typical retention data for a mixture of 2,4-dinitrophenylhydrazone (DNPH) derivatives of common ketones on a C18 column.

Compound (DNPH Derivative)Retention Time (min)
Acetone5.2
Propionaldehyde6.5
Butyraldehyde8.1
Isovaleraldehyde9.5
Valeraldehyde10.2
Hexanaldehyde12.8

Note: This data is representative and can vary based on the specific column, mobile phase composition, and other chromatographic conditions.

Experimental Protocol: Separation of DNPH-Derivatized Ketones on a C18 Column

This protocol describes a general method for the separation of ketone-DNPH derivatives.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: Supelco C18 (25 cm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of methanol/acetonitrile and water.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 365 nm.[2]

  • Injection Volume: 10 µL.

Sample Preparation: DNPH Derivatization
  • Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile or a mixture of phosphoric acid and acetonitrile).

  • Derivatization: Mix the ketone standard or sample solution with the DNPH reagent. Allow the reaction to proceed at room temperature for a defined period (e.g., 30-60 minutes) to form the hydrazone derivatives.[1]

  • Sample Cleanup: If necessary, use solid-phase extraction (SPE) with a C18 cartridge to remove excess derivatizing reagent and other matrix components.[3]

  • Final Preparation: Elute the derivatives from the SPE cartridge with a suitable solvent (e.g., methanol), and filter the final solution through a 0.45 µm syringe filter before injection.[3]

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Ketones

For highly polar ketones that are poorly retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an effective alternative.[4][5][6] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[5][6] In HILIC, water acts as the strong eluting solvent.[5][6]

Key Advantages of HILIC for Polar Ketones:
  • Increased Retention: Provides enhanced retention for polar ketones that would otherwise elute in the void volume in reversed-phase mode.[4][6]

  • Orthogonal Selectivity: Offers a different separation mechanism compared to reversed-phase, which can be beneficial for complex samples.

  • MS Compatibility: The high organic content of the mobile phase can lead to improved ionization efficiency in mass spectrometry detection.[4]

Experimental Protocol: HILIC Separation of Polar Analytes

  • Instrumentation: Standard HPLC or UHPLC system.

  • Column: A HILIC column with a polar stationary phase (e.g., silica, amide, or diol).

  • Mobile Phase: A gradient of acetonitrile and water (or an aqueous buffer). The initial mobile phase composition should have a high percentage of acetonitrile (e.g., 95%).

  • Flow Rate: Typical flow rates for analytical columns (e.g., 0.2-1.0 mL/min).

  • Column Temperature: Ambient or controlled (e.g., 30-40 °C).

  • Detection: UV-Vis or Mass Spectrometry.

Chiral Separation of Ketones

Many ketones are chiral, and the separation of their enantiomers is crucial in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological properties. Chiral HPLC is the most widely used technique for enantiomeric separations. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Common Chiral Stationary Phases for Ketone Separation

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are the most versatile and widely used for the separation of a broad range of chiral compounds, including ketones.[7]

  • CHIRALPAK® AD-H and CHIRALCEL® OD-H: These are popular polysaccharide-based columns known for their broad applicability in separating a wide variety of chiral compounds.[7][8][9]

Quantitative Data for Chiral Separation of a Ketone

The following table provides representative data for the chiral separation of 6-Methoxyflavanone on a cyclodextrin-based chiral column.

EnantiomerRetention Time (min)Resolution (Rs)
112.5\multirow{2}{*}{2.1}
214.2

Note: Data is representative and will vary based on the specific chiral ketone, column, and mobile phase.

Experimental Protocol: Chiral Separation of a Ketone

  • Instrumentation: Standard HPLC system.

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for ketone analysis by HPLC and the logical relationships in column selection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Ketone Sample Derivatization DNPH Derivatization (Optional) Sample->Derivatization For UV detection SPE Solid-Phase Extraction (Optional) Sample->SPE Derivatization->SPE Filtration Filtration SPE->Filtration HPLC HPLC System Filtration->HPLC Column Analytical Column Detector UV-Vis or MS Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for the HPLC analysis of ketones.

column_selection Ketone_Properties Analyze Ketone Properties Polarity Polarity Ketone_Properties->Polarity Chirality Chirality Ketone_Properties->Chirality Aromaticity Aromaticity Ketone_Properties->Aromaticity Column_Type Select Column Type Polarity->Column_Type Chirality->Column_Type Aromaticity->Column_Type Reversed_Phase Reversed-Phase (C18, C8, Phenyl-Hexyl, Cyano) Column_Type->Reversed_Phase Non-polar to moderately polar HILIC HILIC Column_Type->HILIC Highly polar Chiral Chiral Column_Type->Chiral Chiral

Caption: Logical workflow for selecting an appropriate HPLC column for ketone separation.

Conclusion

The selection of an appropriate HPLC column is a critical step in developing a robust and reliable method for the separation of ketones. For general-purpose separations of a wide range of ketones, particularly after DNPH derivatization, a C18 column is often the first choice. For more polar ketones, a C8 or a Cyano column may provide better results, while a Phenyl-Hexyl column offers unique selectivity for aromatic ketones. For highly polar ketones that are not well-retained by reversed-phase chromatography, HILIC provides an excellent alternative. Finally, for the separation of enantiomers, a chiral stationary phase, such as a polysaccharide-based column, is essential. By understanding the properties of the target ketones and the characteristics of the available HPLC columns, researchers can make an informed decision to achieve optimal separation performance.

References

The Suitability of 3,4,5,6,6-Pentamethylhept-3-en-2-one as an Internal Standard in Chromatography: A Comparative Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable quantification in chromatographic analyses, the choice of an internal standard is a critical decision. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for variations and improving accuracy and precision. This guide provides a comprehensive assessment of 3,4,5,6,6-Pentamethylhept-3-en-2-one as a potential internal standard, comparing its intrinsic properties with established alternatives and offering detailed experimental protocols for its hypothetical application.

While this compound is primarily recognized for its use in the fragrance industry, its physicochemical characteristics suggest potential utility as an internal standard in specific chromatographic applications, particularly for the analysis of non-polar to moderately polar volatile and semi-volatile compounds. This assessment is based on a theoretical evaluation of its properties against the established criteria for an effective internal standard.

Core Principles of Internal Standardization

An internal standard (IS) is a known amount of a compound added to a sample before analysis. The concentration of the analyte is then determined by comparing the analyte's signal to the signal of the IS. This method effectively corrects for variations in injection volume, sample evaporation, and inconsistencies in the analytical instrument's response.[1][2]

Key criteria for an ideal internal standard include:

  • Chemical Similarity: The IS should be chemically similar to the analyte to ensure comparable behavior during extraction and chromatography.[1]

  • Resolution: It must be well-resolved from the analyte and other matrix components in the chromatogram.[3]

  • Non-interference: The IS should not react with the analyte or any component of the sample matrix.

  • Purity and Stability: It must be available in a highly pure and stable form.

  • Absence in Sample: The internal standard should not be naturally present in the sample matrix.[2]

Comparative Analysis of Internal Standards

To evaluate the potential of this compound, its properties are compared with those of commonly used internal standards: deuterated analogues (e.g., Toluene-d8) and non-deuterated structural analogues (e.g., Anthracene-d10).

PropertyThis compoundToluene-d8 (Deuterated)Anthracene-d10 (Non-deuterated Polycyclic Aromatic Hydrocarbon)Ideal Internal Standard Characteristics
Molecular Weight 182.30 g/mol [4][5]100.19 g/mol 188.27 g/mol Similar to the analyte of interest.
Boiling Point 246-247 °C[6]110.6 °C340 °CSimilar to the analyte for GC applications to ensure similar volatilization.
Polarity (XLogP3-AA) 3.7[7]2.74.5Similar to the analyte for comparable chromatographic retention.
Chemical Structure Aliphatic ketoneAromatic hydrocarbonPolycyclic aromatic hydrocarbonStructurally similar to the analyte for analogous behavior during sample preparation and analysis.[8]
Reactivity Contains a carbonyl group and a double bond, potentially reactive under certain conditions.Generally inert.Generally inert.Chemically inert under analytical conditions.
Commercial Availability Readily available as a fragrance component.[9]Widely available as a certified standard.Widely available as a certified standard.High purity and readily available.
Cost Relatively low.Higher cost due to isotopic labeling.Moderate cost.Cost-effective for routine analysis.

Theoretical Performance Assessment

Based on its properties, this compound could be a suitable internal standard for the analysis of other long-chain aliphatic ketones or similar moderately polar, high-boiling point compounds in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Advantages:

  • Structural Similarity: For analytes with a similar aliphatic ketone backbone, it would likely exhibit comparable extraction efficiencies and chromatographic behavior.

  • Distinct Retention Time: Its unique structure and molecular weight would likely lead to a distinct retention time, ensuring good resolution from many common analytes.

  • Cost-Effectiveness: Its availability as a commercial chemical at a lower cost compared to isotopically labeled standards is a significant advantage.

Limitations:

  • Potential Reactivity: The presence of a carbonyl group and a carbon-carbon double bond could lead to unwanted reactions during sample preparation or analysis, especially with derivatizing agents or in harsh pH conditions.

  • Lack of Isotopic Labeling: As a non-isotopically labeled standard, it cannot perfectly co-elute with the analyte in the way a deuterated standard can, which is a key advantage for correcting matrix effects in mass spectrometry-based detection.[10]

  • Limited Applicability: Its suitability is likely restricted to a narrow range of analytes with similar physicochemical properties.

Experimental Protocols (Hypothetical)

The following are detailed methodologies for the hypothetical use of this compound as an internal standard in GC-MS and HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To quantify a hypothetical high-boiling point aliphatic ketone analyte in a non-polar solvent matrix.

1. Preparation of Standard Solutions:

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of hexane (B92381).
  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into vials and adding a constant volume of the internal standard stock solution to each. Dilute with hexane to a final volume of 1 mL. For example, to prepare a 10 µg/mL standard, add 10 µL of the analyte stock solution and 10 µL of the internal standard stock solution (final IS concentration of 10 µg/mL) and dilute to 1 mL with hexane.

2. Sample Preparation:

  • To 1 mL of the sample, add 10 µL of the internal standard stock solution (1000 µg/mL).
  • Vortex the sample for 30 seconds to ensure thorough mixing.

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor characteristic ions for the analyte and this compound.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  • Determine the concentration of the analyte in the samples by calculating the peak area ratio and using the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To quantify a hypothetical non-polar analyte in a sample matrix soluble in organic solvents.

1. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as for the GC-MS protocol, but use a mobile phase compatible solvent (e.g., acetonitrile) for dissolution and dilution.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection: Monitor at a wavelength where both the analyte and this compound have significant absorbance.

3. Data Analysis:

  • Follow the same data analysis procedure as for the GC-MS method.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical assessment, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing AnalyteStock Analyte Stock Solution CalStandards Calibration Standards AnalyteStock->CalStandards ISStock Internal Standard (this compound) Stock Solution ISStock->CalStandards Sample Sample ISStock->Sample Chromatography GC-MS or HPLC-UV Analysis CalStandards->Chromatography Sample->Chromatography PeakIntegration Peak Area Integration Chromatography->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Analyte Quantification PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for using an internal standard.

LogicalComparison cluster_IS Internal Standard (IS) Selection cluster_criteria Evaluation Criteria cluster_alternatives Common Alternatives TargetCompound This compound ChemSim Chemical Similarity TargetCompound->ChemSim Good for similar ketones Resolution Chromatographic Resolution TargetCompound->Resolution Likely good Stability Stability & Purity TargetCompound->Stability Good Cost Cost-Effectiveness TargetCompound->Cost Excellent Reactivity Potential Reactivity TargetCompound->Reactivity Potential concern Deuterated Deuterated Standards Deuterated->ChemSim Excellent Deuterated->Resolution Co-elution (MS required) Deuterated->Stability Excellent Deuterated->Cost High Deuterated->Reactivity Excellent NonDeuterated Non-Deuterated Analogs NonDeuterated->ChemSim Variable NonDeuterated->Resolution Good NonDeuterated->Stability Good NonDeuterated->Cost Moderate NonDeuterated->Reactivity Good

Caption: Logical comparison of internal standard choices.

Conclusion

This compound presents a theoretically viable and cost-effective option as an internal standard for a specific subset of chromatographic analyses, particularly for high-boiling, moderately polar ketones. Its performance is expected to be advantageous where structural similarity to the analyte is a key consideration and the cost of isotopically labeled standards is prohibitive. However, its potential for chemical reactivity warrants careful consideration and validation for each specific application. For analyses demanding the highest level of accuracy and precision, especially when dealing with complex matrices and utilizing mass spectrometric detection, deuterated internal standards remain the superior choice.[10] Further experimental validation is necessary to fully ascertain the practical performance of this compound as an internal standard in real-world applications.

References

Safety Operating Guide

Proper Disposal of 3,4,5,6,6-Pentamethylhept-3-en-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 3,4,5,6,6-Pentamethylhept-3-en-2-one is critical for ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step framework for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is vital due to the compound's potential for causing allergic skin reactions and its toxicity to aquatic life with long-lasting effects.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be aware of its associated hazards. The primary concerns are its potential to cause an allergic skin reaction (H317) and its classification as toxic to aquatic life with long-lasting effects (H411).[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: In cases of major spills or inadequate ventilation, a self-contained breathing apparatus is recommended.[1][2]

Step-by-Step Disposal Procedure

Disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations. Avoid disposing of this chemical into drainage systems or the environment.[2]

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • The container should be clearly marked as "Hazardous Waste" and include the chemical name.

  • Handling Spills:

    • In the event of a spill, promptly clean it up to prevent the spread of contamination.[1][2]

    • Remove all ignition sources from the area.[1][2]

    • Ensure adequate ventilation.[1][2]

    • For gross spillages, contain the spill using sand or another inert powder.[1][2]

    • Collect the absorbed material and place it in the designated hazardous waste container.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as paper towels, gloves, and other disposable labware, should be treated as hazardous waste and disposed of in the designated container.

    • Contaminated clothing and shoes should be thoroughly cleaned before re-use.[2]

  • Final Disposal:

    • The sealed hazardous waste container should be handed over to your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Empty containers should also be taken to an approved waste handling site for recycling or disposal.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and toxicological properties.

PropertyValueReference
Molecular Weight 182.30 g/mol [3]
Flash Point 86 °C[2]
Auto-ignition temperature 308 °C at 1,013 hPa[2]
EC50 (Daphnia magna) 21 mg/l (48 h)[2]
EC50 (Green algae) 21 mg/l (72 h)[2]
EC50 (Activated sludge) 910 mg/l (3 h)[2]

Experimental Protocols

The toxicity data presented above were determined using standardized OECD Test Guidelines:

  • Toxicity to Daphnia magna: OECD Test Guideline 202.[2]

  • Toxicity to algae: OECD Test Guideline 201.[2]

  • Toxicity to bacteria (activated sludge): OECD Test Guideline 209.[2]

  • Biodegradability: Closed Bottle test, OECD Test Guideline 301D, which resulted in a finding of not being inherently biodegradable.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_handling Waste Handling & Spill Response cluster_disposal Final Disposal A Identify Hazards: - Allergic Skin Reaction (H317) - Toxic to Aquatic Life (H411) B Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat A->B C Collect Waste in Designated Container B->C D Spill Occurs B->D If spill occurs G Seal and Label Hazardous Waste Container C->G E Contain Spill with Inert Material (e.g., Sand) D->E F Collect Contaminated Material E->F F->G H Transfer to EHS or Licensed Disposal Company G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4,5,6,6-Pentamethylhept-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3,4,5,6,6-Pentamethylhept-3-en-2-one, a fragrance ingredient that may also be utilized in various research and development applications. Adherence to these procedures is paramount for ensuring personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin sensitizer (B1316253) and is toxic to aquatic life with long-lasting effects.[1][2] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryMinimum RequirementSpecifications and Recommendations
Hand Protection Chemical-resistant glovesKetone-resistant gloves are recommended. Materials such as Butyl rubber or Viton® offer excellent resistance.[3][4][5] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[6] Always inspect gloves for integrity before use.
Eye Protection Safety gogglesChemical splash goggles are required to protect against splashes.[7][8][9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8][10]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation.[6]For operations that may generate vapors or aerosols, or in case of a spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[11][12][13] A self-contained breathing apparatus is recommended for major spills.[2][14]
Protective Clothing Laboratory coatA standard lab coat should be worn. For tasks with a higher potential for splashes, a chemically resistant apron or suit may be necessary.[6]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for minimizing exposure risk.

Step-by-Step Handling Procedure:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or performing actions that could create vapors or aerosols.[6]

  • Don Appropriate PPE: Wear the required PPE as detailed in Table 1 before handling the chemical.

  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools and techniques to minimize the generation of mists or vapors.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing in any vapors or mists.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[14] Clean any contaminated surfaces.

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[2]

  • Keep containers tightly closed when not in use.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan: Hazardous Waste Management

This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[15]

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[15][16]

  • Do Not Dispose Down the Drain: This chemical is toxic to aquatic life and should not be disposed of down the sink.[14]

  • Container Disposal: Empty containers that held this chemical should be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent. The rinsate from the first rinse must be collected as hazardous waste.[15][17]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[15]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_chem Handle Chemical prep_vent->handle_chem handle_wash Wash Hands and Surfaces handle_chem->handle_wash disp_collect Collect Waste handle_chem->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Satellite Area disp_label->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.